molecular formula C₂₅H₃₀D₃F₃O₅S B1157749 1,2-Dihydro Fluticasone Propionate-d3

1,2-Dihydro Fluticasone Propionate-d3

Numéro de catalogue: B1157749
Poids moléculaire: 505.61
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-Dihydro Fluticasone Propionate-d3, also known as 1,2-Dihydro Fluticasone Propionate-d3, is a useful research compound. Its molecular formula is C₂₅H₃₀D₃F₃O₅S and its molecular weight is 505.61. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dihydro Fluticasone Propionate-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dihydro Fluticasone Propionate-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C₂₅H₃₀D₃F₃O₅S

Poids moléculaire

505.61

Synonymes

(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androst-4-ene-17-carbothioic Acid S-(Fluoromethyl) Ester-d3; 

Origine du produit

United States
Foundational & Exploratory

1,2-Dihydro Fluticasone Propionate-d3 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, analytical applications, and experimental protocols for 1,2-Dihydro Fluticasone Propionate-d3 , a specialized stable isotope-labeled internal standard.

Chemical Properties, Analytical Profiling, and Quantitative Applications

Part 1: Executive Technical Summary

1,2-Dihydro Fluticasone Propionate-d3 is the deuterated analog of 1,2-Dihydro Fluticasone Propionate (European Pharmacopoeia Impurity E), a critical process impurity and degradation product of the potent corticosteroid Fluticasone Propionate.

In high-stakes drug development and Quality Control (QC), this compound serves a singular, vital function: it is the Internal Standard (IS) of choice for the precise quantification of Impurity E using LC-MS/MS. Its value lies in its ability to mirror the physicochemical behavior (extraction recovery, ionization efficiency, and chromatographic retention) of the target impurity while providing a distinct mass spectral signature (typically +3 Da) to eliminate matrix effects.

Key Distinction: Do not confuse this with Fluticasone Propionate-d3, which is used to quantify the parent drug. This standard is specific to the 1,2-dihydro impurity subclass.[1][2]

Part 2: Chemical Identity & Physicochemical Properties[4][5]

The transition from the parent drug to the 1,2-dihydro impurity involves the selective reduction of the C1-C2 double bond in the steroid A-ring. The "d3" designation indicates the incorporation of three deuterium atoms, typically on the terminal methyl of the propionate ester at position C17.

Comparative Chemical Data Table
PropertyFluticasone Propionate (Parent)1,2-Dihydro Impurity (Target)1,2-Dihydro FP-d3 (Internal Standard)
CAS Number 80474-14-2105613-90-9N/A (Vendor Specific)
Molecular Formula



Molecular Weight 500.57 g/mol 502.59 g/mol ~505.61 g/mol
A-Ring Structure 1,4-diene (Cross-conjugated)4-ene (Single enone system)4-ene (Single enone system)
Isotopic Shift M+0M+2 (vs Parent)M+5 (vs Parent) / M+3 (vs Impurity)
LogP (Predicted) ~3.7~3.8 (Slightly more lipophilic)~3.8
Solubility DMSO, Methanol, AcetonitrileDMSO, MethanolDMSO, Methanol
Structural Nuances
  • A-Ring Reduction: The parent molecule possesses a rigid 1,4-diene-3-one system. The 1,2-dihydro analog lacks the C1=C2 bond, resulting in a more flexible A-ring (4-ene-3-one). This subtle change alters the UV absorption maximum (blue shift) and slightly increases lipophilicity.

  • Deuterium Isotope Effect: The replacement of Hydrogen with Deuterium (

    
     vs 
    
    
    
    ) shortens the bond length and decreases the vibrational volume. In Reverse Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than their unlabeled counterparts due to weaker hydrophobic interactions with the C18 stationary phase.
Part 3: Analytical Application (LC-MS/MS)

The primary application of 1,2-Dihydro Fluticasone Propionate-d3 is in Stability Indicating Assays (SIA) and Impurity Profiling . Regulatory bodies (FDA, EMA) mandate the quantification of impurities >0.1%.

Mechanism of Action (Internal Standardization)
  • Co-Elution: The IS co-elutes (or nearly co-elutes) with the target impurity.

  • Matrix Compensation: Any ion suppression or enhancement caused by the sample matrix (plasma, formulation excipients) affects both the impurity and the IS equally.

  • Ratio Quantitation: Quantification is based on the Area Ratio (Analyte Area / IS Area), rendering the result independent of absolute injection volume or ionization fluctuations.

Visualization: Structural Relationships & Pathway

The following diagram illustrates the structural relationship and the mass spectral transition logic.

G FP Fluticasone Propionate (Parent Drug) MW: 500.6 Impurity 1,2-Dihydro FP (Impurity E) MW: 502.6 Target Analyte FP->Impurity Reduction (C1=C2) IS 1,2-Dihydro FP-d3 (Internal Standard) MW: 505.6 Reference Material Impurity->IS Deuteration (+3 Da) (Analytical Surrogate)

Figure 1: Structural relationship between the parent drug, the target impurity, and the deuterated internal standard.[3]

Part 4: Experimental Protocol

Objective: Quantification of 1,2-Dihydro Fluticasone Propionate in a pharmaceutical nasal spray formulation using LC-MS/MS.

1. Reagents & Standards Preparation
  • Stock Solution A (Analyte): Dissolve 1,2-Dihydro Fluticasone Propionate (unlabeled) in Acetonitrile to 1 mg/mL.

  • Stock Solution B (IS): Dissolve 1,2-Dihydro Fluticasone Propionate-d3 in Acetonitrile to 1 mg/mL.

  • Working IS Solution: Dilute Stock B to 50 ng/mL in 50:50 Methanol:Water.

2. Sample Extraction (Liquid-Liquid Extraction)

This protocol is designed to extract the steroid from the aqueous suspension of a nasal spray while removing polar excipients.

  • Aliquot: Transfer 200 µL of Nasal Spray suspension into a 2 mL centrifuge tube.

  • Spike IS: Add 50 µL of Working IS Solution (d3) to the tube. Vortex for 10 seconds.

  • Extraction: Add 1 mL of Ethyl Acetate (or MTBE).

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (

    
    ).
    

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
1,2-Dihydro FP (Target) 503.2 (

)
313.1 (Acid fragment)15
1,2-Dihydro FP-d3 (IS) 506.2 (

)
316.1 (d3-Acid fragment)15

Note: The product ion at m/z 313/316 corresponds to the loss of the thioester side chain, a common fragmentation pathway for fluticasone derivatives.

Visualization: Analytical Workflow

Workflow Sample Sample (Formulation/Plasma) Spike Spike IS (1,2-Dihydro FP-d3) Sample->Spike Extract LLE / Protein Ppt (Ethyl Acetate) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Quantification (Area Ratio: Analyte/IS) LCMS->Data

Figure 2: Step-by-step analytical workflow for impurity quantification.

Part 5: Handling, Stability, and Storage
  • Storage: Store solid neat standard at -20°C . Solutions in acetonitrile are stable for ~1 month at -20°C but should be protected from light.

  • Hygroscopicity: Corticosteroids can be slightly hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.

  • Safety: Fluticasone derivatives are potent glucocorticoids. Handle inside a fume hood with gloves. Avoid inhalation of powder.

Part 6: References
  • European Pharmacopoeia (Ph.[4] Eur.) . Fluticasone Propionate Monograph 01/2008:1750. (Defines Impurity E structure and limits).

  • Santa Cruz Biotechnology . 1,2-Dihydro fluticasone propionate (CAS 105613-90-9) Product Data. (Source for chemical identity and CAS confirmation).

  • BOC Sciences . Fluticasone Propionate Impurities and Standards. (Confirmation of Impurity E identity).

  • PubChem . Fluticasone Propionate Compound Summary. (Parent compound physicochemical data).

  • Simson Pharma . Fluticasone Propionate EP Impurity E Data Sheet. (Structural confirmation).

Sources

1,2-Dihydro Fluticasone Propionate-d3 synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis and Characterization of 1,2-Dihydro Fluticasone Propionate-d3

Abstract

In the rigorous landscape of bioanalytical method validation and impurity profiling for inhaled corticosteroids, 1,2-Dihydro Fluticasone Propionate-d3 serves a dual critical function: it acts as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the "1,2-dihydro" degradant (often designated as Impurity G in pharmacopeial monographs) and as a probe for metabolic reduction studies. This guide details a high-fidelity synthesis strategy that prioritizes regioselectivity and isotopic efficiency. By utilizing a late-stage esterification approach, we circumvent the risks of isotopic scrambling and over-reduction associated with early-stage labeling.

Chemical Context & Rationale

Fluticasone Propionate (FP) is a trifluorinated glucocorticoid featuring a 1,4-diene-3-one motif in the A-ring. A primary degradation and metabolic pathway involves the saturation of the


 double bond, yielding the 1,2-dihydro  analog.
  • Target Molecule: 1,2-Dihydro Fluticasone Propionate-d3

  • Chemical Structure:

    
    -Difluoro-
    
    
    
    -hydroxy-
    
    
    -methyl-3-oxo-
    
    
    -([3,3,3-d3]propionyloxy)-androst-4-ene-
    
    
    -carbothioic acid S-fluoromethyl ester.
  • Key Challenge: The synthesis requires the selective saturation of the C1-C2 double bond without affecting the sterically hindered C4-C5 double bond or the sensitive S-fluoromethyl thioester moiety, followed by the precise installation of the deuterium label.

Retrosynthetic Analysis

To maximize yield and isotopic purity (


 atom % D), we employ a Convergent Late-Stage Esterification Strategy . Instead of attempting to hydrogenate a pre-labeled fluticasone propionate-d3 (which risks ester hydrolysis or over-reduction), we first construct the 1,2-dihydro core and then install the labeled propionate tail.

The Pathway:

  • Starting Material: Fluticasone Free Alcohol (Fluticasone Base).

  • Step 1 (Regioselective Reduction): Selective homogeneous hydrogenation of the

    
     olefin using Wilkinson’s Catalyst to yield 1,2-Dihydro Fluticasone (Alcohol) .
    
  • Step 2 (Isotopic Labeling): Esterification of the C17-

    
     hydroxyl group using Propionyl-d3 Chloride .
    

Retrosynthesis Target TARGET: 1,2-Dihydro Fluticasone Propionate-d3 Precursor INTERMEDIATE: 1,2-Dihydro Fluticasone (Free Alcohol) Target->Precursor Esterification (Label Installation) Reagent REAGENT: Propionyl-d3 Chloride Target->Reagent Start STARTING MATERIAL: Fluticasone (1,4-diene Free Alcohol) Precursor->Start Selective Hydrogenation (Wilkinson's Cat.)

Figure 1: Retrosynthetic strategy focusing on late-stage deuterium incorporation to ensure isotopic integrity.

Detailed Synthesis Protocol

Step 1: Selective Hydrogenation of Fluticasone (Free Alcohol)

Objective: Reduce the C1-C2 double bond while preserving the C4-C5 double bond and the S-fluoromethyl ester.

  • Reagents:

    • Substrate: Fluticasone (Free Alcohol) [CAS: 80474-14-2]

    • Catalyst: Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson’s Catalyst)[1][2]

    • Solvent: Benzene:Ethanol (1:1 v/v) (Note: Toluene can substitute Benzene for safety)

    • Gas: Hydrogen (

      
      ) at 1 atm (balloon).
      
  • Protocol:

    • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 eq of Fluticasone Free Alcohol in degassed Benzene/Ethanol.

    • Catalyst Addition: Add 10 mol% Wilkinson’s Catalyst. The solution should turn a deep red/burgundy.

    • Hydrogenation: Purge the system with

      
      , then introduce 
      
      
      
      via a balloon. Stir vigorously at room temperature (
      
      
      ).
    • Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction is typically complete within 2-4 hours. Stop immediately upon disappearance of the starting material to prevent over-reduction to the 5

      
      -dihydro isomer.
      
    • Work-up: Evaporate solvents under reduced pressure. Resuspend the residue in Ethyl Acetate and filter through a pad of Celite to remove the rhodium catalyst.

    • Purification: Flash column chromatography (SiO2, Hexane:EtOAc gradient).

    • Yield Expectation: 85-90% of 1,2-Dihydro Fluticasone .

Step 2: Introduction of the Deuterium Label

Objective: Esterify the sterically hindered 17


-hydroxyl group with a deuterated propionate moiety.
  • Reagents:

    • Substrate: 1,2-Dihydro Fluticasone (from Step 1)

    • Reagent: Propionyl chloride-3,3,3-d3 (

      
      ) or Propionic Anhydride-d5.
      
    • Base: Triethylamine (TEA)[3]

    • Catalyst: 4-Dimethylaminopyridine (DMAP)

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Protocol:

    • Setup: Dissolve 1,2-Dihydro Fluticasone (1.0 eq) in anhydrous DCM under Argon atmosphere. Cool to

      
      .
      
    • Activation: Add TEA (3.0 eq) and DMAP (0.5 eq). Stir for 10 minutes.

    • Acylation: Dropwise add Propionyl chloride-d3 (1.5 eq) diluted in DCM.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The color may darken slightly.

    • Quench: Quench with saturated

      
       solution.
      
    • Extraction: Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove TEA/DMAP), then brine. Dry over

      
      .
      
    • Purification: Recrystallization from Methanol/Water or preparative HPLC if high purity (>99.5%) is required.

Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Labeling S1 Fluticasone Alcohol + Wilkinson's Cat. S2 H2 Atmosphere (1 atm, 3h) S1->S2 S3 Filter (Celite) & Purify S2->S3 S4 1,2-Dihydro Core + TEA/DMAP S3->S4 Intermediate S5 Add Propionyl-d3 Chloride (0°C) S4->S5 S6 Quench & Extract (DCM) S5->S6 Final Final Product: 1,2-Dihydro FP-d3 S6->Final

Figure 2: Experimental workflow for the two-step synthesis.

Characterization & Validation

To validate the identity and isotopic incorporation, the following analytical signatures must be confirmed.

A. Nuclear Magnetic Resonance (NMR)

The critical distinction between Fluticasone Propionate and its 1,2-dihydro analog is the disappearance of the olefinic protons at C1 and C2.

FeatureFluticasone Propionate (Standard)1,2-Dihydro FP-d3 (Target)
H-1 (Proton) Doublet at ~7.3 ppmAbsent (Signal moves to aliphatic region ~1.5-2.5 ppm)
H-2 (Proton) Doublet of doublets at ~6.3 ppmAbsent (Signal moves to aliphatic region)
H-4 (Proton) Singlet/Broad s at ~6.1 ppmSinglet at ~5.8-6.0 ppm (Retained)
Propionate Methyl Triplet at ~1.1 ppm (

)
Silent (if

) or reduced integration
19F NMR Signals for C6-F, C9-F, S-CH2-FSignals retained (shifts may vary slightly due to A-ring conf.)
B. Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    • Fluticasone Propionate:

      
       501.2 
      
      
      
    • 1,2-Dihydro FP (Unlabeled):

      
       503.2 
      
      
      
      (+2 Da from H2)
    • 1,2-Dihydro FP-d3 (Target):

      
       506.2 
      
      
      
      (+2 Da from H2, +3 Da from D3)
  • Fragmentation (MRM):

    • The loss of the ester side chain is a common fragmentation pathway.

    • Look for the specific loss of the deuterated propionic acid fragment to confirm the label location.

C. Purity Requirements
  • Chemical Purity:

    
     (HPLC-UV at 238 nm - note the 
    
    
    
    shift; 1,4-dienes absorb at ~238nm, 4-enes often absorb at ~240nm but with lower extinction coefficients).[4]
  • Isotopic Enrichment:

    
     atom % D.
    
  • Isotopic Dilution:

    
     unlabeled (d0) contribution to ensure assay linearity.
    

Handling and Stability

  • Storage:

    
    , protected from light and moisture.
    
  • Solubility: Soluble in DMSO, Methanol, and Acetonitrile.

  • Stability Note: The S-fluoromethyl thioester is susceptible to oxidative hydrolysis. Avoid protic solvents for long-term storage of stock solutions.

References

  • European Pharmacopoeia (Ph. Eur.) . Fluticasone Propionate Monograph 01/2008:1750. (Defines Impurity Profile including 1,2-dihydro analogs).

  • Wilkinson, G., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)rhodium(I) Chloride". Journal of the Chemical Society A. (Foundational protocol for selective hydrogenation).

  • Shibasaki-Hirano, H., et al. (2017). "A sensitive LC-MS/MS method for quantification of fluticasone propionate in human plasma". Journal of Chromatography B. (Details MS fragmentation and IS usage).

  • Austin, R.J., et al. (2014).[5] "Improved Synthesis of Fluticasone Propionate". Organic Process Research & Development. (Provides context on the esterification conditions of the 17-OH group).

Sources

Technical Whitepaper: 1,2-Dihydro Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation of Steroid Impurities in Pharmaceutical Development

Executive Summary

In the high-stakes landscape of corticosteroid development, the quantification of degradation products is not merely a regulatory checkbox but a critical determinant of drug safety and potency. 1,2-Dihydro Fluticasone Propionate-d3 serves as a specialized Stable Isotope Labeled (SIL) Internal Standard. It is engineered specifically for the accurate mass spectrometric quantification of 1,2-Dihydro Fluticasone Propionate (a primary reductive degradant of Fluticasone Propionate) in complex biological matrices and pharmaceutical formulations.

This guide outlines the physicochemical identity, critical role in impurity profiling, and the analytical methodologies required to utilize this reagent effectively.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The molecule is the deuterated analog of the 1,2-dihydro impurity. To understand the standard, one must first understand the target impurity.

1. The Target: 1,2-Dihydro Fluticasone Propionate[1][2][3]
  • Chemical Name:

    
    -6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androst-4-ene-17-carbothioic acid S-(fluoromethyl) ester.[3]
    
  • CAS Number: 105613-90-9.[1][2][3][][5][6]

  • Origin: This impurity arises from the saturation of the C1-C2 double bond in the A-ring of the steroid nucleus. This reduction can occur under stress conditions (e.g., exposure to reducing agents) or as a metabolic biotransformation.

  • Regulatory Status: Often designated as Impurity E (EP) or related compound in various pharmacopeial monographs.

2. The Standard: 1,2-Dihydro Fluticasone Propionate-d3[7]
  • Modification: Isotopic labeling with three deuterium atoms (

    
    ), typically located on the terminal methyl group of the propionate ester side chain (
    
    
    
    ).
  • Molecular Formula:

    
    [8]
    
  • Molecular Weight: ~505.61 g/mol (vs. ~502.59 g/mol for the unlabeled impurity).

  • Role: Internal Standard (IS) for LC-MS/MS.

PropertyFluticasone Propionate (Parent)1,2-Dihydro Impurity (Target)1,2-Dihydro-d3 (IS)
Structure

Diene

Mono-ene

Mono-ene (

)
MW (approx) 500.6502.6505.6
Precursor Ion (ESI+) 501.2

503.2

506.2

Key Characteristic Potent GlucocorticoidReduced Potency DegradantAnalytical Reference
Part 2: Significance in Drug Development
1. The Analytical Challenge: Matrix Effects

In quantitative bioanalysis (DMPK) or trace impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, electrospray ionization (ESI) is prone to matrix effects —ion suppression or enhancement caused by co-eluting components.

  • The Problem: Using the parent drug (Fluticasone Propionate-d3) as an internal standard for the impurity (1,2-Dihydro) is risky. The impurity elutes at a different retention time than the parent due to the saturation of the A-ring (changing polarity). Therefore, the parent-d3 does not experience the same matrix suppression as the impurity.

  • The Solution: 1,2-Dihydro Fluticasone Propionate-d3 co-elutes perfectly with the target impurity. It experiences identical ionization conditions, correcting for matrix effects, extraction efficiency, and injection variability in real-time.

2. Regulatory Compliance (ICH Q3A/Q3B)

Regulatory bodies (FDA, EMA) require stringent reporting of impurities >0.1%. If the 1,2-dihydro analog is a major degradant, a validated method using a structure-specific internal standard demonstrates the highest level of analytical rigor (E-E-A-T).

Part 3: Analytical Workflow & Methodology
1. LC-MS/MS Method Development

The following protocol is a self-validating system designed for high-sensitivity quantitation.

Mass Spectrometry Conditions (Source: ESI Positive Mode)

  • Precursor Selection:

    • Target (Unlabeled):

      
       503.2 
      
      
      
    • Internal Standard (d3):

      
       506.2 
      
      
      
  • Product Ion Selection:

    • The primary fragmentation of fluticasone derivatives typically involves the loss of the ester side chain and HF.

    • Target Transition:

      
       (Steroid Core Ion).
      
    • IS Transition:

      
       (Steroid Core Ion).
      
    • Note on Cross-Talk: Although both produce the 295.1 fragment, the precursor masses (503 vs 506) provide the selectivity. The 3 Da mass shift is sufficient to prevent isotopic overlap (M+3 contribution of the unlabeled form is negligible).

Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: The 1,2-dihydro analog is slightly more lipophilic or similar to the parent; a generic gradient of 50% B to 95% B over 5 minutes is a standard starting point.

2. Sample Preparation Protocol (Plasma/Serum)
  • Aliquot: Transfer 100 µL of plasma sample.

  • Spike IS: Add 10 µL of 1,2-Dihydro Fluticasone Propionate-d3 working solution (e.g., 100 ng/mL).

  • Precipitation: Add 300 µL cold Acetonitrile to precipitate proteins.

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 x g for 10 min.

  • Supernatant: Inject supernatant directly or evaporate and reconstitute to concentrate.

3. Visualized Workflow (Graphviz)

AnalyticalWorkflow cluster_MS MRM Transitions Sample Biological Sample (Plasma/Formulation) IS_Add Add IS: 1,2-Dihydro Fluticasone-d3 Sample->IS_Add Spiking Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Centrifuge Centrifugation (10,000 g) Extract->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantitation (Ratio Analyte/IS) MS->Data Integration T1 Target: 503.2 -> 295.1 MS->T1 T2 IS (d3): 506.2 -> 295.1 MS->T2

Caption: Analytical workflow for the quantification of 1,2-Dihydro Fluticasone Propionate using the d3-labeled Internal Standard.

Part 4: Synthesis & Stability
Synthesis Route

The synthesis of 1,2-Dihydro Fluticasone Propionate-d3 generally follows one of two pathways, requiring high chemical expertise:

  • Pathway A (Direct Hydrogenation):

    • Precursor: Fluticasone Propionate-d3 (commercially available).

    • Reaction: Catalytic hydrogenation (H2, Pd/C or Wilkinson's catalyst) in ethyl acetate.

    • Selectivity Control: Conditions must be strictly controlled to reduce the C1-C2 double bond without reducing the C4-C5 bond or the C3-ketone. The C1-C2 bond is generally more reactive, but over-reduction to the tetrahydro form is a risk.

  • Pathway B (Coupling):

    • Precursor: 1,2-Dihydro Fluticasone 17-ol (hydrolyzed core).

    • Reagent: Propionyl chloride-d3.

    • Reaction: Esterification at the C17 position. This method yields high isotopic purity as the d3 label is introduced in the final step.

Stability & Handling
  • Storage: -20°C.

  • Light Sensitivity: Steroids are photo-sensitive. Store in amber vials.

  • Solvent Stability: Stable in Acetonitrile and Methanol. Avoid basic buffers (pH > 7.5) as the thioester group is labile to hydrolysis.

References
  • European Pharmacopoeia (Ph.[] Eur.) . Fluticasone Propionate Monograph 1750. (Defines Impurity Profile including 1,2-dihydro analogs).

  • Tokumura, T., et al. (2017) .[9][10] "Degradation rates and products of fluticasone propionate in alkaline solutions". Journal of Pharmaceutical Analysis, 7(5), 297-302.[10] (Elucidates the degradation pathways and structure of impurities).

  • BOC Sciences . Fluticasone Propionate Impurities and Standards. (Commercial availability and structural confirmation of 1,2-dihydro fluticasone propionate).

  • Waters Corporation . A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. (Describes the baseline LC-MS/MS methodology for fluticasone which applies to the 1,2-dihydro analog).

Sources

Technical Monograph: 1,2-Dihydro Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, analytical applications, and synthesis logic of 1,2-Dihydro Fluticasone Propionate-d3 , a specialized stable isotope-labeled internal standard (SIL-IS).

Executive Summary

1,2-Dihydro Fluticasone Propionate-d3 is the deuterium-labeled analog of 1,2-Dihydro Fluticasone Propionate (European Pharmacopoeia Impurity E). It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of fluticasone impurities and metabolites using LC-MS/MS.

While the unlabeled target analyte (Impurity E) is indexed under CAS 105613-90-9 , the deuterated analog is a custom research chemical and does not currently possess a unique, globally standardized CAS registry number. It is identified by its chemical relationship to the parent structure and its isotopic mass shift (+3 Da).

Part 1: Chemical Identity & Structural Logic

The molecule is derived from the potent corticosteroid Fluticasone Propionate by saturating the C1-C2 double bond in the steroid A-ring and incorporating three deuterium atoms, typically on the propionate ester chain.

Comparative Chemical Data
FeatureParent Drug Target Analyte (Impurity E) Internal Standard (SIL-IS)
Common Name Fluticasone Propionate1,2-Dihydro Fluticasone Propionate1,2-Dihydro Fluticasone Propionate-d3
CAS Number 80474-14-2105613-90-9 Not Assigned (Ref: CAS 105613-90-9 labeled)
Molecular Formula C₂₅H₃₁F₃O₅SC₂₅H₃₃F₃O₅SC₂₅H₃₀D₃F₃O₅S
Molecular Weight 500.57 g/mol 502.59 g/mol 505.61 g/mol
Structural Change

diene system

mono-ene system (saturated C1-C2)
Saturated C1-C2 + Propionate-d3
Regulatory Status API (USP/EP)EP Impurity EAnalytical Reference Standard
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and metabolic reduction pathway.

ChemicalStructure FP Fluticasone Propionate (Parent API) CAS: 80474-14-2 ImpE 1,2-Dihydro FP (Impurity E) CAS: 105613-90-9 (Target Analyte) FP->ImpE 1,2-Reduction (Metabolic/Degradation) IS 1,2-Dihydro FP-d3 (Internal Standard) Mass Shift: +3 Da ImpE->IS Deuterium Labeling (Synthesis)

Caption: Structural evolution from Parent API to Impurity E (Target) and its Deuterated Analog (IS).

Part 2: Analytical Application (LC-MS/MS)

In regulated bioanalysis (GLP), 1,2-Dihydro Fluticasone Propionate-d3 is used to normalize matrix effects, recovery losses, and ionization variability when quantifying Impurity E in plasma, urine, or pharmaceutical formulations.

1. Mechanistic Role

The C1-C2 saturation significantly alters the molecule's geometry and lipophilicity compared to the parent Fluticasone. Therefore, using the parent drug's IS (Fluticasone Propionate-d3) is insufficient for accurate quantification of Impurity E due to chromatographic retention time differences. The specific 1,2-dihydro-d3 IS co-elutes exactly with the impurity, ensuring precise correction.

2. Mass Spectrometry Transitions (MRM)

Note: Transitions should be optimized on the specific instrument. Values below are theoretical based on structure.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: [M+H]⁺ (Protonated molecule).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Loss Fragment
Impurity E (Unlabeled) 503.2313.1Loss of ester side chain
IS (d3-Labeled) 506.2 316.1 Loss of ester side chain (retains d3)
Part 3: Experimental Protocols
Protocol A: Preparation of Stock Standards
  • Solubility: High lipophilicity. Soluble in Acetonitrile (ACN), Methanol (MeOH), and DMSO. Insoluble in water.

  • Storage: -20°C, protected from light (corticosteroids are photosensitive).

Step-by-Step:

  • Weighing: Accurately weigh 1.0 mg of 1,2-Dihydro Fluticasone Propionate-d3 into a silanized amber glass vial.

  • Dissolution: Add 1.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL (free base) stock solution.

  • Sonication: Sonicate for 2 minutes at ambient temperature to ensure complete dissolution.

  • Verification: Verify concentration via UV absorbance (approx. 238 nm for the enone system) if a reference extinction coefficient is established, otherwise rely on gravimetric accuracy.

Protocol B: Extraction from Plasma (SLE Method)

This protocol utilizes Supported Liquid Extraction (SLE) to isolate the lipophilic impurity while removing phospholipids.

  • Aliquot: Transfer 200 µL of plasma sample into a 96-well plate.

  • IS Addition: Spike 20 µL of 1,2-Dihydro Fluticasone Propionate-d3 working solution (e.g., 50 ng/mL in 50:50 MeOH:Water). Vortex mix for 30 seconds.

  • Dilution: Add 200 µL of 0.1% Formic Acid in water to disrupt protein binding.

  • Loading: Load the mixture onto a diatomaceous earth SLE plate (e.g., Biotage Isolute). Wait 5 minutes for absorption.

  • Elution: Elute with 2 x 600 µL of MTBE (Methyl tert-butyl ether) . Gravity elution or gentle vacuum.

  • Evaporation: Evaporate the organic solvent under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).

Analytical Workflow Diagram (DOT)

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma/Urine) Spike Spike IS: 1,2-Dihydro FP-d3 Sample->Spike Extract SLE / LLE Extraction (MTBE or Ethyl Acetate) Spike->Extract LC UPLC Separation (C18 Column) Extract->LC MS Mass Spec Detection (MRM Mode) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Caption: Workflow for quantifying Impurity E using the d3-Internal Standard.

References
  • European Pharmacopoeia (Ph.[1][2] Eur.) . Fluticasone Propionate Monograph 1750. Impurity E (1,2-Dihydro fluticasone propionate).[3][4]

  • Santa Cruz Biotechnology . 1,2-Dihydro Fluticasone Propionate (CAS 105613-90-9).[5] Product Data Sheet. [6]

  • Simson Pharma . Fluticasone Propionate EP Impurity E Data Sheet.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Fluticasone Propionate.

  • Dove Research & Analytics . 1,2-Dihydro Fluticasone Propionate-d3 Product Listing.

Sources

Technical Guide: 1,2-Dihydro Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Dihydro Fluticasone Propionate-d3 Molecular Weight & Bioanalytical Characterization Content Type: Technical Guide Audience: Pharmaceutical Scientists, Bioanalysts, and CMC Researchers

Characterization, Molecular Weight Analysis, and Bioanalytical Application[1][2]

Executive Summary & Technical Context

1,2-Dihydro Fluticasone Propionate-d3 is a stable isotope-labeled analog of 1,2-Dihydro Fluticasone Propionate. The unlabeled parent, 1,2-Dihydro Fluticasone Propionate (CAS: 105613-90-9), is a critical pharmaceutical impurity and degradation product of the potent corticosteroid Fluticasone Propionate.

In drug development, this deuterated compound serves as an Internal Standard (IS) for the precise quantification of impurity levels via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility lies in its ability to mimic the physicochemical behavior (extraction efficiency, chromatographic retention) of the target impurity while providing a distinct mass signature for detection.

Chemical Identity & Molecular Weight Analysis[3][4][5]

Understanding the precise molecular weight is fundamental for setting up Mass Spectrometry (MS) acquisition parameters (e.g., Precursor Ion selection).

2.1 Structural Evolution
  • Parent Drug (Fluticasone Propionate): Contains a

    
     diene system in the steroid A-ring.
    
  • Impurity (1,2-Dihydro): The double bond at the C1-C2 position is saturated (hydrogenated), adding 2 hydrogen atoms.

  • Isotope Standard (d3-Analog): Three hydrogen atoms (typically on the propionate ester methyl group) are replaced by Deuterium (

    
     or D).
    
2.2 Comparative Molecular Weight Table

The following table contrasts the Monoisotopic Mass (used for MS precision) and the Average Molecular Weight (used for molarity calculations).

CompoundMolecular FormulaMonoisotopic Mass (Da)Average Molecular Weight ( g/mol )Mass Shift (

)
Fluticasone Propionate

500.1844500.57Reference
1,2-Dihydro FP

502.2001502.59+2.02 Da (+2 H)
1,2-Dihydro FP-d3

505.2189 505.61 +3.02 Da (+3 D)

Critical Note for MS Method Development: When tuning your Triple Quadrupole (QqQ) MS, set the Q1 precursor ion to m/z 506.2 (for


) or 505.2  (for 

), depending on the ionization mode. The theoretical monoisotopic mass is 505.2189.
2.3 Isotopic Labeling Integrity

The "d3" designation typically refers to the replacement of the terminal methyl hydrogens on the C17-propionate side chain.

  • Labeling Position: Propionate-3,3,3-d3

  • Isotopic Purity: Commercial standards typically require

    
     atom D enrichment to prevent "cross-talk" (signal interference) with the unlabeled analyte channel.
    
Technical Significance in Bioanalysis
3.1 The "Impurity D" Challenge

In stability studies, Fluticasone Propionate can degrade via reduction of the C1-C2 double bond. This 1,2-dihydro analog is structurally similar to the parent, making chromatographic separation difficult.

  • Challenge: Standard UV detection lacks specificity if the impurity co-elutes with the parent or matrix components.

  • Solution: LC-MS/MS using the d3-analog allows for Multiple Reaction Monitoring (MRM) . The d3-standard co-elutes (or elutes slightly earlier due to the deuterium isotope effect) with the impurity, compensating for matrix suppression.

3.2 Deuterium Isotope Effect in Chromatography

Researchers must anticipate a slight retention time (RT) shift. Deuterated compounds often have slightly lower lipophilicity than their protium counterparts.

  • Observation: The 1,2-Dihydro FP-d3 peak may elute 0.05–0.1 minutes before the unlabeled 1,2-Dihydro FP.

  • Protocol Adjustment: Ensure the integration window in the processing method is wide enough to capture both the analyte and the IS.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 1,2-Dihydro Fluticasone Propionate in a pharmaceutical formulation using the d3-analog as an Internal Standard.

Phase 1: Standard Preparation
  • Stock Solution: Dissolve 1 mg of 1,2-Dihydro Fluticasone Propionate-d3 in 1 mL DMSO to create a 1 mg/mL stock. Store at -20°C.

  • Working IS Solution: Dilute the stock in 50:50 Acetonitrile:Water to a concentration of 100 ng/mL.

  • Calibration Curve: Prepare serial dilutions of the unlabeled 1,2-Dihydro FP (analyte) ranging from 0.5 ng/mL to 100 ng/mL. Spike each standard with a constant volume of the Working IS Solution.

Phase 2: Sample Extraction (Solid Dosage Form)
  • Disintegration: Disperse the tablet/powder in 10 mL of diluent (70% Methanol).

  • Spiking: Add 50 µL of Working IS Solution to 950 µL of the sample dispersion.

  • Clarification: Vortex for 1 min, then centrifuge at 10,000 x g for 5 min to remove excipients.

  • Filtration: Pass supernatant through a 0.22 µm PTFE filter into an autosampler vial.

Phase 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive (

    
    ).
    
  • MRM Transitions:

    • Analyte (Unlabeled):

      
       (Fragment: Loss of ester side chains).
      
    • Internal Standard (d3):

      
       (Maintains d3 label on fragment).
      
Visualization of Technical Concepts
Diagram 1: Structural Relationship & Mass Shift

This diagram illustrates the chemical modification from the parent drug to the impurity, and finally to the deuterated standard.

ChemicalStructure FP Fluticasone Propionate (Parent Drug) MW: 500.57 Impurity 1,2-Dihydro FP (Impurity/Metabolite) MW: 502.59 (+2H) FP->Impurity Hydrogenation (Saturation of C1-C2) IS 1,2-Dihydro FP-d3 (Internal Standard) MW: 505.61 (+3D) Impurity->IS Deuterium Labeling (Synthesis)

Caption: Structural evolution from Fluticasone Propionate to its 1,2-dihydro impurity and the d3-labeled internal standard.

Diagram 2: LC-MS/MS Bioanalytical Workflow

This flowchart details the logic flow for using the d3-standard to correct for experimental variability.

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological/Formulation Sample (Contains 1,2-Dihydro FP) Extract Extraction & Centrifugation (Co-extraction of Analyte + IS) Sample->Extract IS_Add Add IS Spike (1,2-Dihydro FP-d3) IS_Add->Extract LC LC Separation (IS co-elutes with Analyte) Extract->LC MS Mass Spectrometry (MRM) Channel 1: 503.2 -> 313.1 Channel 2: 506.2 -> 316.1 LC->MS Ratio Calculate Area Ratio (Analyte Area / IS Area) MS->Ratio Result Final Concentration (Corrected for Matrix Effects) Ratio->Result Quantification via Calibration Curve

Caption: Workflow demonstrating how the d3-IS corrects for extraction efficiency and matrix effects during quantification.

References
  • National Center for Biotechnology Information . Fluticasone Propionate Compound Summary. PubChem. [Link]

  • Kunz, et al. Biotransformation of fluticasone: in vitro characterization. Drug Metab Dispos. 2006.[1] [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 1,2-Dihydro Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and optimal storage conditions for 1,2-Dihydro Fluticasone Propionate-d3. By integrating established principles of corticosteroid chemistry with practical, field-proven insights, this document serves as an essential resource for ensuring the integrity and reliability of this critical research compound.

Introduction: Understanding the Molecule and its Significance

1,2-Dihydro Fluticasone Propionate-d3 is a deuterated analog of a known impurity of Fluticasone Propionate, a potent synthetic corticosteroid widely used in the treatment of inflammatory conditions such as asthma and allergic rhinitis. The "1,2-dihydro" modification indicates the saturation of the double bond in the A-ring of the steroid nucleus, while the "-d3" signifies the presence of three deuterium atoms in the propionate group. This isotopically labeled compound is invaluable in various research and development applications, particularly as an internal standard in pharmacokinetic and metabolic studies, where its distinct mass allows for precise quantification by mass spectrometry.[1]

Given its crucial role, maintaining the chemical and isotopic integrity of 1,2-Dihydro Fluticasone Propionate-d3 is paramount. This guide will delve into the intrinsic stability of the molecule, potential degradation pathways, and the scientifically grounded protocols for its proper storage and handling.

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of 1,2-Dihydro Fluticasone Propionate-d3 is governed by the inherent reactivity of the corticosteroid structure. While deuterium labeling with a stable isotope like deuterium does not impart radioactivity, the fundamental chemical susceptibility of the molecule remains.[2][3] The primary degradation pathways are anticipated to be similar to those of Fluticasone Propionate and other related corticosteroids.[4][5]

Hydrolytic Degradation

The ester linkage at the 17-position is a primary site for hydrolysis, particularly under basic (alkaline) conditions.[5][6][7][8] This reaction results in the cleavage of the propionate group, yielding the corresponding carboxylic acid derivative. The rate of hydrolysis is significantly influenced by pH and temperature.

Oxidative Degradation

Corticosteroids can be susceptible to oxidation.[4] For 1,2-Dihydro Fluticasone Propionate-d3, potential sites of oxidation could include the dihydroxyacetone side chain, which is a known area of instability in many corticosteroids.[9] Exposure to oxidizing agents or conditions that promote the formation of reactive oxygen species should be minimized.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in corticosteroids.[5] This can lead to complex degradation pathways involving rearrangements of the steroid ring system.[5]

Thermal Degradation

While generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate the rates of other degradation processes, such as hydrolysis and oxidation.[10][11]

Isotopic Stability: The Risk of H/D Exchange

A unique consideration for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange. While the deuterium atoms on the propionate group are generally stable, exposure to certain conditions, such as strong acids or bases, or the presence of catalysts, could facilitate their exchange with protons from the surrounding environment (e.g., atmospheric moisture). This would compromise the isotopic purity of the compound.[3]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 1,2-Dihydro Fluticasone Propionate-d3, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of chemical degradation and isotopic dilution.

Optimal Storage Conditions
  • Temperature: For long-term storage, it is advisable to store the compound in a freezer, ideally at -20°C or below.[12] Some sources suggest that storage at -80°C can be beneficial for inherently unstable compounds.[2] For short-term storage, refrigeration at 2-8°C is acceptable. If stored at room temperature, it should be for a limited duration and in a controlled environment.[10][13]

  • Light: The compound should be protected from light at all times.[2] Use of amber vials or storage in a light-blocking container is essential.

  • Atmosphere: To prevent oxidative degradation and H/D exchange with atmospheric moisture, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[2] Containers should be securely sealed.[13][14]

  • Form: Whenever possible, store the compound as a solid crystalline material rather than in solution.[2] Solutions may be more prone to degradation.

Prudent Handling Practices
  • Inert Atmosphere Handling: For weighing and preparing solutions, it is recommended to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[3]

  • Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[3][13]

  • Spill Management: Have a spill kit readily available. In case of a spill, follow the procedures outlined in the Safety Data Sheet (SDS).[3]

Stability Testing and Characterization

A robust stability testing program is crucial for understanding the degradation profile of 1,2-Dihydro Fluticasone Propionate-d3 and establishing an appropriate re-test period. This involves both forced degradation studies and long-term stability assessments.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than it would typically encounter during storage.[15] These studies are invaluable for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[15]

  • Preparation of Stock Solution: Prepare a stock solution of 1,2-Dihydro Fluticasone Propionate-d3 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified period.[5][6]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at 60°C for a specified period.[5]

  • Thermal Degradation: Transfer a known quantity of the solid compound to a vial and expose it to dry heat (e.g., 105°C) for a specified period.[16]

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Sample Analysis: Following exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC or UPLC-MS/MS method.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to evaluate the stability of the compound over an extended period.[17][18][19]

  • Sample Preparation: Aliquot the solid 1,2-Dihydro Fluticasone Propionate-d3 into multiple vials made of an inert material (e.g., amber glass).

  • Storage Conditions: Store the vials under the following ICH recommended long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH and accelerated conditions of 40°C ± 2°C / 75% RH ± 5% RH.[18] Also, store a set of samples under the recommended freezer conditions (-20°C or -80°C).

  • Testing Frequency: Test the samples at regular intervals. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[17][19][20] For accelerated studies, a typical schedule is 0, 3, and 6 months.[17][19][20]

  • Analysis: At each time point, analyze the samples for purity, the presence of degradation products, and isotopic integrity using a validated analytical method.

Analytical Methodology

A validated stability-indicating analytical method is essential for accurately assessing the stability of 1,2-Dihydro Fluticasone Propionate-d3. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) are the methods of choice.[4][21][22]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]

  • Mobile Phase: A gradient of acetonitrile and water is often a good starting point.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 235-250 nm)[23][24][25]

  • Mass Spectrometry: For identification of degradation products and confirmation of isotopic purity.

Data Presentation and Visualization

Table 1: Hypothetical Forced Degradation Data for 1,2-Dihydro Fluticasone Propionate-d3
Stress ConditionReagents and Conditions% DegradationMajor Degradation Products
Acid Hydrolysis0.1 N HCl at 60°C for 6 hours~5%Minor impurities
Base Hydrolysis0.1 N NaOH at 37°C for 2 hours~18%17-carboxylic acid derivative
Oxidative3% H₂O₂ at 60°C for 2 hours~12%Oxidized side-chain products
ThermalDry heat at 105°C for 24 hours~3%Minor impurities
PhotolyticICH Q1B compliant light exposureSignificantMultiple degradation products
Table 2: Hypothetical Long-Term Stability Data (Purity Assay in %)
Storage ConditionTime Point 06 Months12 Months24 Months
-80°C99.8%99.8%99.7%99.7%
-20°C99.8%99.7%99.6%99.5%
2-8°C99.8%99.5%99.2%98.8%
25°C / 60% RH99.8%98.9%97.5%95.1%
40°C / 75% RH99.8%96.2%--

Visualization of Key Processes

Degradation_Pathways cluster_main 1,2-Dihydro Fluticasone Propionate-d3 cluster_stressors Stress Factors cluster_products Degradation Products Main_Compound 1,2-Dihydro Fluticasone Propionate-d3 Hydrolysis_Product 17-Carboxylic Acid Derivative Main_Compound->Hydrolysis_Product Hydrolysis Oxidation_Products Oxidized Side-Chain Products Main_Compound->Oxidation_Products Oxidation Photo_Products Photodegradants Main_Compound->Photo_Products Photodegradation Base Base (OH-) Base->Hydrolysis_Product Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Oxidation_Products Light Light (UV/Vis) Light->Photo_Products

Caption: Primary degradation pathways of 1,2-Dihydro Fluticasone Propionate-d3.

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Analysis & Reporting Start Obtain Test Material Protocol Develop Stability Protocol Start->Protocol Method_Dev Develop & Validate Stability-Indicating Method Protocol->Method_Dev Long_Term Long-Term & Accelerated Stability Studies Protocol->Long_Term Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Deg Analysis Analyze Samples at Each Time Point Forced_Deg->Analysis Long_Term->Analysis Data_Eval Evaluate Data (Purity, Degradants, Mass Balance) Analysis->Data_Eval Report Generate Stability Report & Establish Re-Test Period Data_Eval->Report End Conclude Study Report->End

Caption: Workflow for a comprehensive stability testing program.

Conclusion and Recommendations

1,2-Dihydro Fluticasone Propionate-d3 is a stable molecule when stored and handled under appropriate conditions. The primary risks to its integrity are hydrolysis (especially under basic conditions), oxidation, and photodegradation. To ensure its long-term stability and reliability for research and development purposes, it is imperative to store the compound in a solid form, protected from light, at or below -20°C, and under an inert atmosphere. A comprehensive stability testing program, incorporating both forced degradation and long-term studies with a validated stability-indicating analytical method, is essential for fully characterizing its degradation profile and establishing a scientifically sound re-test period.

References

  • Boruah, D., et al. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical Sciences, 101(6), 2109-22. [Link]

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • Dooms-Goossens, A., et al. (2000). Stability of corticosteroid patch test preparations. Contact Dermatitis, 42(3), 143-7. [Link]

  • Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing. [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Tokumura, T., et al. (2017). Degradation rates and products of fluticasone propionate in alkaline solutions. Journal of Pharmaceutical Analysis, 7(5), 297-302. [Link]

  • Moravek. (2022). How To Properly Store Your Radiolabeled Compounds. [Link]

  • ResearchGate. (n.d.). Results of forced degradation of HCA, DEX, and FCA by HPLC analysis. [Link]

  • Ravalika, V. (2021). Journal of Global Trends in Pharmaceutical Sciences, 12(3), 9787-9799. [Link]

  • Tokumura, T., et al. (2017). Degradation rates and products of fluticasone propionate in alkaline solutions. Journal of Pharmaceutical Analysis, 7(5), 297-302. [Link]

  • Singh, S., et al. (2018). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Future Journal of Pharmaceutical Sciences, 4(2), 223-231. [Link]

  • Health Canada. (2023). Stability testing of existing active substances and related finished products. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fluticasone Propionate in Nasal Spray on Newcrom R1 Column. [Link]

  • Dalvi, A., et al. (2011). Ultra Performance Liquid Chromatography Method for Fluticasone Propionate. Asian Journal of Chemistry, 23(1), 187-189. [Link]

  • Scribd. (2025). Analytical Method Development and Validation of Fluticasone Propionate by Using RP-HPLC. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Analytical Method Development And Validation Of Fluticasone Propionate By Using RP- HPLC. [Link]

  • Tokumura, T., et al. (2017). Degradation rates and products of fluticasone propionate in alkaline solutions. PubMed. [Link]

  • Semantic Scholar. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. [Link]

  • Chromatography Today. (2017). Method Development and Validation of Simultaneous Determination of Related Substances for Salmeterol Xinafoate and Fluticasone Propionate in Dry Powder Inhalers. [Link]

  • Al-Tabakha, M. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2336. [Link]

  • British Pharmacopoeia. (2013). Safety data sheet - Fluticasone propionate Assay Standard. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Current Protocols in Molecular Biology. (2001). Safe use of radioisotopes. PubMed. [Link]

  • Tanzania Food and Drugs Authority. (n.d.). GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUT. [Link]

  • ResearchGate. (n.d.). Stability and Dissolution Rates of Corticosteroids in Polyethylene Glycol Solid Dispersions. [Link]

Sources

Part 1: Molecular Pharmacology & Metabolic Instability

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Fluticasone Propionate and Deuterated Analogues in Drug Development and Bioanalysis

Executive Summary This technical guide provides an in-depth analysis of Fluticasone Propionate (FP), a potent trifluorinated corticosteroid, and its deuterated analogues (e.g., FP-d3, FP-d5). While FP is a cornerstone in respiratory pharmacology, its rapid hepatic clearance via CYP3A4 imposes strict pharmacokinetic (PK) limitations. This guide explores two critical applications of deuteration: (1) Bioanalytical Utility , where deuterated isotopologues serve as the "Gold Standard" internal standards (IS) for LC-MS/MS quantification, and (2) Kinetic Isotope Effect (KIE) , a medicinal chemistry strategy to potentially enhance metabolic stability.

Mechanism of Action

Fluticasone Propionate is a high-affinity agonist for the Glucocorticoid Receptor (GR).[1] Its lipophilic 17-propionate ester and 6


,9

-difluoro substitutions enhance tissue retention and receptor affinity (

nM).
  • Transrepression: The FP-GR complex inhibits transcription factors (NF-

    
    B, AP-1), suppressing inflammatory cytokines (IL-4, IL-5, TNF-
    
    
    
    ).
  • Transactivation: Upregulates anti-inflammatory proteins (Annexin A1).

The Metabolic "Soft Spot"

FP undergoes extensive first-pass metabolism, resulting in negligible oral bioavailability (<1%). The primary clearance pathway is the hydrolysis of the S-fluoromethyl carbothioate group by CYP3A4 .

  • Reaction: Hydrolysis of the thioester bond.

  • Product: The 17

    
    -carboxylic acid metabolite (GR affinity < 1/2000 of parent).
    
  • Implication: This rapid inactivation is a safety feature for inhaled drugs (minimizing systemic side effects) but limits systemic therapeutic applications.

Figure 1: Metabolic Pathway of Fluticasone Propionate

FP_Metabolism cluster_legend Pathway Key FP Fluticasone Propionate (Active) Inter Tetrahedral Intermediate FP->Inter Oxidative Attack on S-CH2-F CYP CYP3A4 Enzyme (Liver/Gut) CYP->Inter Metabolite 17β-Carboxylic Acid (Inactive) Inter->Metabolite Hydrolysis HF HF / CH2O (Byproducts) Inter->HF key1 Rapid First-Pass Effect

Caption: CYP3A4-mediated hydrolysis of the S-fluoromethyl thioester group, the rate-limiting step in FP clearance.

Part 2: The Deuterium Advantage (Kinetic Isotope Effect)

Deuterated analogues replace specific hydrogen atoms (H) with deuterium (D).[2] The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy.[2]

Theoretical Basis: Primary KIE

If the cleavage of a C-H bond is the rate-determining step (RDS) in metabolism, substituting it with C-D can significantly reduce the reaction rate (


).
  • Target for FP: Deuteration of the fluoromethyl group (-SCH

    
    F 
    
    
    
    -SCD
    
    
    F)
    .
  • Outcome: This would theoretically slow CYP3A4 attack, extending the plasma half-life (

    
    ) and increasing AUC (Area Under the Curve).
    
  • Clinical Relevance: While useful for systemic drugs (e.g., Deutetrabenazine), for inhaled FP, rapid systemic clearance is actually desired to reduce side effects. Therefore, metabolic stability modification is less common for FP therapeutics but critical for bioanalytical tracers .

Part 3: Bioanalytical Applications (LC-MS/MS)

The primary use of deuterated FP (e.g., Fluticasone Propionate-d3 or d5 ) is as an Internal Standard (IS) in pharmacokinetic studies.

Why Deuterated IS?
  • Co-Elution: FP-d3 elutes at the exact same retention time as FP.

  • Matrix Compensation: It experiences the exact same ionization suppression/enhancement from plasma phospholipids, providing perfect normalization.

  • Differentiation: Mass spectrometry separates them by mass shift (

    
     Da).
    
Quantitative Data Summary

Table 1: MRM Transitions for Quantification

AnalytePrecursor Ion (

)
Product Ion (

)
Label PositionCone Voltage (V)Collision Energy (eV)
Fluticasone Propionate 501.2

293.1N/A3022
Fluticasone Propionate-d3 504.2

293.1Propionate Chain3022
Fluticasone Propionate-d5 506.2

293.1Propionate/Ring3022

Note: The product ion (293.1) typically corresponds to the acid fluoride core structure, which often loses the label if the label is on the cleaved ester chain. Ensure the label is retained in the precursor-to-product transition if using a different fragment.

Part 4: Experimental Protocols

Protocol A: Synthesis of Fluticasone Propionate-d3 (IS)

Context: This protocol describes the esterification of the 17


-hydroxyl group with deuterated propionyl chloride.
  • Reagents: Fluticasone precursor (17

    
    -hydroxy derivative), Propionyl chloride-d3 (99 atom % D), Triethylamine (TEA), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 1 eq. of Fluticasone precursor in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add 2.5 eq. of TEA.

    • Dropwise add 1.2 eq. of Propionyl chloride-d3 .

    • Stir at RT for 2 hours (Monitor via TLC).

    • Quench: Add saturated NaHCO

      
      .
      
    • Purification: Extract with DCM, dry over MgSO

      
      , and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
      
  • Validation: Confirm mass shift (+3 Da) via MS and loss of ethyl protons in

    
    H-NMR.
    
Protocol B: High-Sensitivity Plasma Extraction (Solid Phase Extraction)

Context: Required for detecting pg/mL levels in clinical PK studies.

  • Sample Prep: Aliquot 300

    
    L human plasma.
    
  • IS Spike: Add 20

    
    L of FP-d3  working solution (5 ng/mL). Vortex 30s.
    
  • Loading: Condition Oasis HLB (or equivalent) SPE plate with MeOH followed by water. Load sample.

  • Wash:

    • Wash 1: 1 mL 5% Methanol (removes salts/proteins).

    • Wash 2: 1 mL 20% Acetonitrile (removes phospholipids).

  • Elution: Elute with 500

    
    L Acetonitrile/Methanol (90:10).
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 
    
    
    
    L Mobile Phase.

Figure 2: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow Sample Plasma Sample + FP-d3 (IS) SPE Solid Phase Extraction (Oasis HLB) Sample->SPE Clean-up LC UPLC Separation (C18 Column, 1.7µm) SPE->LC Inject Ionization ESI+ Source (Ionization) LC->Ionization Elute Q1 Q1: Filter Precursor (501.2 / 504.2) Ionization->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Filter Product (293.1) Q2->Q3 Data Quantification (Ratio FP/FP-d3) Q3->Data Integrate

Caption: Workflow for precise quantification of FP using Deuterated Internal Standard (FP-d3).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444036, Fluticasone Propionate. Retrieved from [Link]

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Provides regulatory context for using Internal Standards). Retrieved from [Link]

  • Byrro, R. M., et al. (2012). A rapid and sensitive HPLC-MS/MS method for determination of fluticasone propionate in human plasma. Journal of the Brazilian Chemical Society. (Example of extraction protocols). Retrieved from [Link][2][3][4][5][6]

Sources

Isotopic Labeling of Fluticasone Propionate: Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic isotopic labeling of Fluticasone Propionate (FP), focusing on synthetic pathways for stable (


H, 

C) and radioactive (

C) isotopologues. It addresses the specific challenges of labeling a fluorinated corticosteroid containing a labile carbothioate moiety.

Strategic Design of the Labeled Isotopologue

Fluticasone propionate (


) presents a unique challenge for isotopic labeling due to its metabolic lability at the S-fluoromethyl carbothioate group. The choice of labeling position dictates the utility of the resulting molecule in bioanalysis and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Labeling Sites & Utility Analysis[1]
Label PositionIsotopePrimary ApplicationMetabolic StabilitySynthetic Difficulty
S-Fluoromethyl (

)

C,

C,

H
Parent Drug Quantification, Reactive Metabolite TrackingLow (Cleaved by CYP3A4)Low (Late-stage insertion)
Propionate Chain (

)

H

,

C

,

C
LC-MS/MS Internal Standard (SIL), Metabolite IdentificationHigh (Retained in M1 metabolite)Low (Commercially available reagents)
Steroid Core (Ring A/B)

C,

H
Mass Balance, QWBA, Long-term Tissue DistributionVery High (Metabolically robust)High (Requires multi-step synthesis)

Critical Insight: For metabolite profiling , labeling the S-fluoromethyl group is insufficient because the primary metabolic pathway involves the hydrolysis of the thioester to form the 17


-carboxylic acid (M1 metabolite), resulting in the loss of the label. For bioanalytical internal standards , a deuterium-labeled propionate ester (d

) is the industry standard due to cost-efficiency and spectral distinctness.

Synthetic Pathways[2][3][4]

Synthesis of Stable Isotope Labeled (SIL) Fluticasone Propionate-d

Target: Internal Standard for LC-MS/MS. Label Location: Propionate ester side chain (ethyl-d


).

This route utilizes the commercially available Propionyl Chloride-d


. It avoids the high cost of steroid core labeling while providing a mass shift of +5 Da, sufficient to avoid isotopic overlap with the natural M+2 peaks of the analyte.
Step-by-Step Protocol:
  • Precursor Preparation: Start with Flumethasone (6

    
    ,9
    
    
    
    -difluoro-11
    
    
    ,17
    
    
    ,21-trihydroxy-16
    
    
    -methylpregna-1,4-diene-3,20-dione).
  • Oxidative Cleavage: Treat Flumethasone with periodic acid (

    
    ) in THF/Water to cleave the C21-glycol, yielding the 17
    
    
    
    -carboxylic acid
    intermediate.
  • Thioacid Formation: Activate the carboxylic acid with

    
    -carbonyldiimidazole (CDI) in DMF, followed by treatment with hydrogen sulfide (
    
    
    
    ) gas to generate the 17
    
    
    -carbothioic acid
    .
  • Esterification (Label Incorporation):

    • Reagents: 17

      
      -carbothioic acid intermediate, Propionyl Chloride-d
      
      
      
      (
      
      
      ), Triethylamine (Et
      
      
      N).
    • Conditions: Dissolve the steroid in anhydrous dichloromethane (DCM) at 0°C. Add Et

      
      N (2.5 eq) followed by dropwise addition of Propionyl Chloride-d
      
      
      
      (1.2 eq). Stir for 2 hours.
    • Mechanism: Selective acylation of the 17

      
      -hydroxyl group occurs.[1] The 11
      
      
      
      -hydroxyl is sterically hindered and remains free.
  • S-Fluoromethylation (Final Step):

    • Reagents: Bromofluoromethane (

      
      ), Sodium Bicarbonate (
      
      
      
      ), Dimethylacetamide (DMAc).
    • Conditions: Treat the 17

      
      -propionyloxy-17
      
      
      
      -carbothioic acid with
      
      
      in DMAc at room temperature.
    • Purification: Quench with water, filter the precipitate, and recrystallize from Ethyl Acetate/Hexane.

Synthesis_d5 Figure 1: Synthesis of Fluticasone Propionate-d5 (Internal Standard) Start Flumethasone Step1 1. Periodic Acid (Oxidative Cleavage) Start->Step1 Inter1 17β-Carboxylic Acid Step1->Inter1 Step2 2. CDI, H2S (Thioacid Formation) Inter1->Step2 Inter2 17β-Carbothioic Acid Step2->Inter2 Step3 3. Propionyl Chloride-d5 (Label Incorporation) Inter2->Step3 Inter3 17α-Propionyloxy-d5 Intermediate Step3->Inter3 Step4 4. Bromofluoromethane (S-Alkylation) Inter3->Step4 Final Fluticasone Propionate-d5 Step4->Final

[6]

Synthesis of [ C]-Fluticasone Propionate (S-Fluoromethyl Label)

Target: ADME Studies (Parent drug tracking). Label Location: The carbon of the S-fluoromethyl group.[2][3][4][5][6]

This "late-stage" labeling strategy is highly efficient, minimizing radioactive waste and maximizing specific activity. However, it requires handling volatile radioactive alkylating agents.

Step-by-Step Protocol:
  • Precursor Synthesis: Prepare the unlabeled 6

    
    ,9
    
    
    
    -difluoro-11
    
    
    -hydroxy-16
    
    
    -methyl-17
    
    
    -propionyloxy-3-oxoandrosta-1,4-diene-17
    
    
    -carbothioic acid
    (Fluticasone Propionate Acid precursor) using standard medicinal chemistry routes.[7]
  • Generation of [

    
    C]Bromofluoromethane: 
    
    • Note: [

      
      C]Bromofluoromethane is not shelf-stable and is typically generated in situ or immediately prior to use from [
      
      
      
      C]dibromomethane or via halogen exchange.
    • Alternative Route: Use [

      
      C]Chlorofluoromethane  generated from [
      
      
      
      C]dichloromethane via fluorination with
      
      
      , though this is technically demanding.
    • Preferred Lab Route: React the thioacid salt with [

      
      C]Bromochloromethane  (generated from [
      
      
      
      C]CH
      
      
      Cl
      
      
      ) to form the S-chloromethyl ester, followed by halide exchange.
  • Direct Alkylation (If [

    
    C]CH
    
    
    
    BrF is available):
    • Dissolve the thioacid precursor (100 mg) in DMF (2 mL).

    • Add Cesium Carbonate (

      
      , 1.5 eq).
      
    • Vacuum transfer [

      
      C]Bromofluoromethane (1.1 eq, high specific activity) into the reaction vessel at -78°C.
      
    • Seal the vessel and warm to room temperature. Stir for 4 hours.

  • Halide Exchange Method (More common for

    
    C): 
    
    • React thioacid with [

      
      C]Bromochloromethane 
      
      
      
      [
      
      
      C]Chloromethyl ester.
    • Treat the [

      
      C]Chloromethyl ester with Silver Fluoride (AgF) in Acetonitrile at 50°C for 24 hours.
      
    • Result: Conversion of

      
       to 
      
      
      
      .

Metabolic Fate & Analytical Considerations

Understanding the metabolic instability of the label is crucial for interpreting bioanalytical data.

Metabolic Pathway Tracking

The primary metabolic clearance of fluticasone propionate is mediated by CYP3A4 .

  • Reaction: Hydrolysis of the S-fluoromethyl carbothioate.

  • Product: Fluticasone-17

    
    -carboxylic acid (M1).[7]
    
  • Fate of Label:

    • If labeled at S-Fluoromethyl : The label is released as [

      
      C]fluoromethanethiol (unstable) 
      
      
      
      [
      
      
      C]formaldehyde + Fluoride. The radioactivity is lost from the steroid and enters the one-carbon pool or is exhaled as
      
      
      CO
      
      
      .
    • If labeled at Propionate : The label remains attached to the steroid core in metabolite M1.

Metabolism Figure 2: Metabolic Fate of Isotopic Labels Parent Fluticasone Propionate (Parent Drug) CYP3A4 CYP3A4 (Hydrolysis) Parent->CYP3A4 M1 Metabolite M1 (17β-Carboxylic Acid) CYP3A4->M1 Steroid Core + Propionate (Retains d5/14C-Propionate label) Fragment Cleaved Fragment (S-Fluoromethyl group) CYP3A4->Fragment Lost in Bioanalysis (Contains S-14CH2F label)

Data Summary: Label Selection Matrix
Study TypeRecommended LabelRationale
PK / Bioanalysis (Plasma) Propionate-d

Stable, +5 Da mass shift prevents crosstalk, commercially viable.
Mass Balance (Excretion) Steroid Core-

C
Only way to track all drug-related material (Parent + M1 + downstream metabolites).
Metabolite ID (M1) Propionate-

C/

C
Confirms the presence of the propionate ester in the metabolite; distinguishes M1 from completely de-esterified products.
Reactive Metabolite Binding S-Fluoromethyl-

C
Tracks the reactive fluoromethyl moiety if it binds covalently to proteins (rare but possible).

References

  • Synthesis of Fluticasone Propionate via Thioacid Intermedi

    • Source: Phillipps, G. H., et al. "Synthesis and structure-activity relationships in a series of anti-inflammatory corticosteroid analogues, halomethyl androstane-17beta-carbothioates and -17beta-selenoates." Journal of Medicinal Chemistry, 1994.
    • Link:[Link]

  • Metabolic P

    • Source: Moore, C. D., et al. "Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes."[8] Drug Metabolism and Disposition, 2013.[8]

    • Link:[Link]

  • Deuterium Labeling Str

    • Source: Kasal, A. "Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids." Steroids, 2010.
    • Link:[Link]

  • Source: Patent US8969547B2 "Method for preparing fluticasone furoate" (Analogous chemistry for S-fluoromethylation).

Sources

Methodological & Application

Application Note: Quantitative Analysis of 1,2-Dihydro Fluticasone Propionate Impurity using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1,2-Dihydro Fluticasone Propionate-d3 in mass spectrometry.

Executive Summary

In the development of corticosteroids like Fluticasone Propionate, the monitoring of "Related Substances" is a critical Critical Quality Attribute (CQA) mandated by ICH Q3A/B guidelines. 1,2-Dihydro Fluticasone Propionate (CAS 105613-90-9) is a specific degradation product or process impurity resulting from the saturation of the C1-C2 double bond in the steroid backbone.

To accurately quantify this impurity at trace levels (0.05% - 0.1% thresholds) amidst a high concentration of the parent drug and complex matrices, the use of a structurally identical Stable Isotope Labeled (SIL) Internal Standard is required. 1,2-Dihydro Fluticasone Propionate-d3 serves this specific function. It corrects for ionization suppression, extraction variability, and chromatographic drift, ensuring data integrity for regulatory submission.

Chemical Context & Mechanism

Structural Significance

Fluticasone Propionate is a glucocorticoid characterized by a


 double bond (C1=C2). The 1,2-dihydro  analog represents the reduced form where this bond is saturated. This structural change alters the 3D-conformation of the A-ring, potentially affecting retention time and ionization efficiency compared to the parent.
  • Analyte: 1,2-Dihydro Fluticasone Propionate (

    
    , MW ~502.6 Da)[1]
    
  • Internal Standard (IS): 1,2-Dihydro Fluticasone Propionate-d3 (

    
    , MW ~505.6 Da)
    
The Role of the d3-IS

Using the parent drug's IS (e.g., Fluticasone Propionate-d3) to quantify this specific impurity is scientifically flawed due to "response factor variation." The 1,2-dihydro impurity will elute at a slightly different time and may have a different ionization cross-section. 1,2-Dihydro Fluticasone Propionate-d3 co-elutes exactly (or nearly exactly) with the impurity, experiencing the exact same matrix effects at the moment of ionization.

Mechanistic Pathway Diagram

G cluster_quant Quantification Logic FP Fluticasone Propionate (Parent Drug) Red Reduction Process (Hydrogenation/Degradation) FP->Red C1=C2 Saturation Impurity 1,2-Dihydro Fluticasone Propionate (Analyte) Red->Impurity Formation MS LC-MS/MS Detection (MRM Mode) Impurity->MS m/z 503 -> Fragments IS 1,2-Dihydro Fluticasone Propionate-d3 (Internal Standard) IS->MS m/z 506 -> Fragments Ratio Final Concentration (Corrected for Matrix Effects) MS->Ratio Calculate Area Ratio (Analyte/IS)

Figure 1: Workflow illustrating the origin of the impurity and the parallel tracking of the analyte and its specific d3-Internal Standard through the MS detection pipeline.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: 1,2-Dihydro Fluticasone Propionate (>98% purity).

  • Internal Standard: 1,2-Dihydro Fluticasone Propionate-d3 (>98% isotopic purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Formate.

  • Matrix: Plasma (for DMPK) or Placebo Formulation (for CMC).

Mass Spectrometry Optimization (Method Development)

Before running samples, the Multiple Reaction Monitoring (MRM) transitions must be tuned. The 1,2-dihydro core (+2 Da) and the Deuterium label (+3 Da) shift the precursor and product ions relative to Fluticasone Propionate.

Recommended Tuning Strategy:

  • Ionization: ESI Positive Mode (Glucocorticoids ionize well as

    
    ).
    
  • Precursor Scan:

    • Analyte: Expect

      
      
      
    • IS: Expect

      
      
      
  • Product Ion Scan:

    • Fluticasone typically fragments via loss of the ester side chain or HF.

    • Look for the "core" fragment. If the parent core is

      
       313, the 1,2-dihydro core will likely be 
      
      
      
      315.
    • Verification: Ensure the d3 label is retained in the fragment. If the label is on the propionate tail and that tail is lost, the IS is useless. Assumption: d3 is on the stable steroid core or the retained ester.

Table 1: Theoretical MRM Transitions (To be experimentally verified)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
1,2-Dihydro FP 503.2315.215-25Analyte
1,2-Dihydro FP-d3 506.2318.215-25Internal Standard
Fluticasone Propionate501.2313.220Parent (Interference Check)

*Note: Exact Q3 mass depends on the fragmentation pathway and position of the d3 label.

Chromatographic Conditions

Separation is critical to resolve the impurity from the massive excess of parent drug, although MS selectivity helps.

  • Column: C18 or Phenyl-Hexyl (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient:

    • 0.0 min: 30% B[2]

    • 1.0 min: 30% B[2]

    • 4.0 min: 90% B (Elute parent and impurities)

    • 5.0 min: 90% B[2]

    • 5.1 min: 30% B (Re-equilibrate)

Sample Preparation Protocol (Solid Phase Extraction)

This protocol ensures high recovery and removal of phospholipids which cause suppression.

  • Spiking: Aliquot 200 µL of sample (Plasma/Formulation). Add 20 µL of 1,2-Dihydro Fluticasone Propionate-d3 working solution (e.g., 10 ng/mL). Vortex.

  • Dilution: Add 200 µL 2% Formic Acid in Water.

  • Loading: Load onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balanced) SPE plate.

  • Washing:

    • Wash 1: 500 µL 5% Methanol in Water.

    • Wash 2: 500 µL 20% Acetonitrile in Water.

  • Elution: Elute with 2 x 100 µL Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (30:70 ACN:Water).
    

Data Analysis & Validation Logic

Calculation

Quantification is performed using the Area Ratio method to cancel out systemic errors.



The concentration is derived from a calibration curve plotted as Ratio vs. Concentration.

Self-Validating Criteria (System Suitability)

To ensure the protocol is trustworthy, every batch must pass these checks:

  • IS Consistency: The peak area of the d3-IS should not vary by more than 15% across all samples. A drop implies matrix suppression or extraction failure.

  • Retention Time Match: The Analyte and d3-IS must elute within

    
     minutes of each other.
    
  • Blank Check: Inject a blank sample containing only the IS. There should be no interference in the Analyte channel (checking for isotopic impurity "cross-talk").

References

  • United States Pharmacopeia (USP).

  • Santa Cruz Biotechnology.

    • [3]

  • Waters Corporation.A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. (Demonstrates base methodology for Fluticasone class).

  • ICH Guidelines.Impurities in New Drug Substances Q3A(R2).

Sources

1,2-Dihydro Fluticasone Propionate-d3 as an internal standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 1,2-Dihydro Fluticasone Propionate in Biological Matrices using Stable Isotope Dilution LC-MS/MS

Executive Summary

This technical guide details the protocol for utilizing 1,2-Dihydro Fluticasone Propionate-d3 (1,2-DHFP-d3) as an Internal Standard (IS). While Fluticasone Propionate (FP) is a widely analyzed corticosteroid, its metabolic and degradation pathways often yield the 1,2-dihydro derivative (saturation of the C1-C2 double bond).

Accurate quantification of this specific species—whether as a trace impurity in pharmaceutical formulations (Impurity E) or a metabolite in plasma—requires a matched stable isotope labeled internal standard to compensate for matrix effects, extraction efficiency, and ionization suppression. This protocol establishes a validated workflow for quantifying 1,2-Dihydro Fluticasone Propionate using its deuterated analog, ensuring regulatory compliance (FDA/EMA) and scientific rigor.

Scientific Background & Rationale

The Analyte: 1,2-Dihydro Fluticasone Propionate[1]
  • Chemical Nature: A reduced form of Fluticasone Propionate where the

    
     double bond on the A-ring is saturated.
    
  • Relevance:

    • Metabolism: Systemic absorption of inhaled corticosteroids often leads to reductive metabolism.

    • Stability: It is a known degradation product (Impurity E) in stability studies of nasal sprays and inhalers.

  • Why a Specific IS?

    • Using the parent IS (Fluticasone Propionate-d3) to quantify the 1,2-dihydro impurity is insufficient. The saturation of the A-ring significantly alters the compound's lipophilicity (retention time shift) and proton affinity (ionization efficiency).

    • Solution: 1,2-Dihydro Fluticasone Propionate-d3 provides the exact chromatographic overlap and ionization behavior required for precise "Isotope Dilution" quantification.

Physicochemical Comparison
PropertyAnalyte (1,2-DHFP)Internal Standard (1,2-DHFP-d3)
Molecular Formula


Molecular Weight 502.59 g/mol 505.61 g/mol
Precursor Ion [M+H]+ ~503.2 m/z~506.2 m/z
Key Structural Feature Saturated C1-C2 bondDeuterium label (typically on propionate or steroid core)

Experimental Protocol

Materials & Reagents
  • Reference Standard: 1,2-Dihydro Fluticasone Propionate (>98% purity).[1]

  • Internal Standard: 1,2-Dihydro Fluticasone Propionate-d3 (>98% isotopic purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate.

  • Matrix: Human Plasma (K2EDTA) or Formulation Buffer (depending on application).

Solution Preparation
  • Stock Solutions (1 mg/mL): Dissolve accurately weighed analyte and IS in DMSO or Methanol. Store at -20°C.

  • IS Working Solution (ISWS): Dilute the IS stock in 50:50 MeOH:Water to a concentration of 5 ng/mL .

    • Expert Insight: Keep the IS concentration consistent. It should yield a signal intensity similar to a mid-level calibration standard (e.g., ~50% of ULOQ) to prevent detector saturation while maintaining precision at the LLOQ.

Sample Extraction (Solid Phase Extraction - SPE)

Rationale: Steroids are lipophilic. Protein precipitation (PPT) is often too dirty for trace analysis (<10 pg/mL). SPE provides cleaner extracts and lower ion suppression.

  • Aliquoting: Transfer 200 µL of plasma/sample into a 96-well plate.

  • IS Addition: Add 20 µL of ISWS. Vortex gently (1000 rpm, 1 min).

  • Pre-treatment: Add 200 µL of 4% Phosphoric Acid (aq) to disrupt protein binding.

  • SPE Loading: Use a Polymeric Reversed-Phase Plate (e.g., Oasis HLB or Strata-X, 30 mg).

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water.[2]

    • Load: Pre-treated sample.[2][3]

  • Wash Steps (Critical):

    • Wash 1: 1 mL 5% Ammonium Hydroxide in Water (removes acidic interferences).

    • Wash 2: 1 mL 20% Methanol (removes early-eluting phospholipids).

  • Elution: Elute with 2 x 250 µL of ACN:MeOH (90:10).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL  of Mobile Phase A:B (60:40).
    
LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 High Strength Silica (e.g., Waters ACQUITY HSS T3, 2.1 x 50 mm, 1.8 µm) or equivalent.

    • Why HSS T3? Excellent retention for polar/non-polar steroids and withstands 100% aqueous phases if needed.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
0.5 40 Load
3.0 90 Elution Gradient
3.5 90 Wash
3.6 40 Re-equilibration

| 5.0 | 40 | End of Run |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[4]

  • Spray Voltage: 3500 V.

  • Temp: 500°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
1,2-DHFP 503.2295.122Quantifier
1,2-DHFP 503.2315.118Qualifier
1,2-DHFP-d3 506.2295.1*22Internal Standard
  • Note on IS Fragmentation: If the deuterium label is on the propionate side chain, the fragment (steroid core) might be the same mass as the analyte (295.1). If the label is on the steroid core, the fragment will be shifted (e.g., 298.1). Always verify the position of the label in your specific IS batch. If the label is lost during fragmentation (e.g., on the ester), you must ensure chromatographic separation or use a different transition to avoid "cross-talk." Ideally, use a core-labeled IS.

Visualization: Method Workflow

G Start Biological Sample (Plasma/Urine) IS_Add Add IS: 1,2-DHFP-d3 (Normalization Step) Start->IS_Add 200 µL Sample PreTreat Pre-treatment (4% H3PO4) IS_Add->PreTreat Vortex SPE Solid Phase Extraction (Polymeric RP) PreTreat->SPE Load LC UHPLC Separation (C18 Column) SPE->LC Elute & Reconstitute MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Area Ratio Analyte/IS) MS->Data Integrate Peaks

Figure 1: Step-by-step workflow for the extraction and quantification of 1,2-Dihydro Fluticasone Propionate.

Validation & Acceptance Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following parameters must be met during the run:

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy: Mean concentration of QCs must be within ±15% of nominal (±20% for LLOQ).

  • Precision: CV% < 15% across all levels.

  • IS Variation: The peak area of 1,2-DHFP-d3 in all samples should not deviate >50% from the mean IS response in standards. A massive drop indicates matrix suppression or extraction failure.

  • Selectivity: Blank matrix must show <20% of the LLOQ signal at the retention time of the analyte.

Expert Insights (Troubleshooting)

  • Isomer Separation: 1,2-Dihydro Fluticasone Propionate may have stereocenters that create isomers. Ensure your chromatography separates these from the parent Fluticasone Propionate (which elutes later due to the double bond).

  • Cross-Talk: If using a side-chain labeled IS (e.g., propionate-d3), the primary fragment might be the unlabeled steroid core. This can lead to signal interference if the IS and Analyte are not chromatographically separated. Recommendation: Use core-labeled d3 (e.g., on the methyl groups or A-ring) if available, or ensure baseline separation (

    
    ).
    
  • Adsorption: Steroids are sticky. Use low-binding plates and minimize time in pure organic solvents during evaporation.

References

  • Shimadzu Application News. (2025). Rapid, Highly Sensitive and Direct Quantification of Fluticasone Propionate at Sub-pg/mL in Plasma Using LCMS. Retrieved from

  • National Institutes of Health (NIH). (2017). Degradation rates and products of fluticasone propionate in alkaline solutions.[5][6][7] Retrieved from

  • Waters Corporation. (2020).[8] A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma.[3][8][9] Retrieved from

  • Santa Cruz Biotechnology. 1,2-Dihydro fluticasone propionate Product Data. Retrieved from

Sources

analytical method development using 1,2-Dihydro Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 1,2-Dihydro Fluticasone Propionate (1,2-DH-FP), a critical degradation impurity of the corticosteroid Fluticasone Propionate.[1]

Unlike traditional methods that rely on the parent drug's internal standard (IS), this protocol utilizes 1,2-Dihydro Fluticasone Propionate-d3 as a structure-specific Internal Standard.[1] This approach, known as a Stable Isotope Dilution Assay (SIDA), effectively normalizes matrix effects, extraction recovery variances, and ionization suppression, ensuring superior accuracy at trace levels (<0.1%) required by ICH Q3A/B guidelines.[1]

Chemical Context & Mechanistic Rationale

The Analyte: 1,2-Dihydro Fluticasone Propionate

Fluticasone Propionate (FP) contains a C1=C2 double bond in the steroid A-ring.[1] Under reducing conditions or specific stress pathways, this bond saturates, forming the 1,2-dihydro analog.[1]

  • Parent (FP): MW 500.57 |

    
    
    
  • Impurity (1,2-DH-FP): MW 502.59 |

    
     (+2H saturation)[1]
    
The Internal Standard: 1,2-Dihydro Fluticasone Propionate-d3[1][2]
  • Structure: Identical to the impurity but with three deuterium atoms (typically on the propionate ester or fluoromethyl group, depending on synthesis).

  • Role: Because the IS co-elutes with the impurity and shares identical ionization properties, it provides a real-time correction for signal fluctuation.

Figure 1: Analytical Logic of SIDA

SIDA_Logic Sample Complex Matrix (Plasma/Nasal Spray) Extract Extraction (SPE/LLE) Sample->Extract Variability Source 1 Spike Spike IS: 1,2-DH-FP-d3 Spike->Extract LC UHPLC Separation (Co-elution) Extract->LC MS MS/MS Detection (Differentiate by Mass) LC->MS Variability Source 2 (Ion Suppression) Result Ratio Calculation (Analyte Area / IS Area) MS->Result Normalization

Caption: The Stable Isotope Dilution Assay (SIDA) workflow ensures that any loss during extraction or suppression during ionization affects both the analyte and the IS equally, canceling out errors.

Method Development Protocol

Mass Spectrometry Optimization (Source & MRM)

The first step is establishing the Multiple Reaction Monitoring (MRM) transitions. The saturation of the A-ring in the impurity shifts the precursor mass by +2 Da compared to the parent.

Experimental Setup:

  • Prepare 1 µg/mL solutions of Analyte and IS in 50:50 Methanol:Water (0.1% Formic Acid).

  • Infuse directly into the MS source (ESI Positive Mode) at 10 µL/min.

  • Perform Product Ion Scan to identify stable fragments.

Table 1: Recommended MRM Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)Rationale
1,2-DH-FP (Analyte) 503.2 315.1 2550Loss of ester side chains; Core steroid +2H
503.2295.13550Secondary qualifier
1,2-DH-FP-d3 (IS) 506.2 318.1 2550Matches analyte fragmentation pathway (+3 Da)
Fluticasone Propionate501.2313.12550Monitored for resolution check

Note: The product ion 315.1 corresponds to the 1,2-dihydro version of the typical Fluticasone fragment (313.1).

Chromatographic Conditions (UHPLC)

Separation is critical to resolve the 1,2-dihydro impurity from the massive parent drug peak, although MS selectivity helps.[1]

  • Column: C18 High Strength Silica (e.g., Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 100 mm).[1]

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 min: 40% B

  • 1.0 min: 40% B

  • 5.0 min: 90% B (Elute parent and impurities)

  • 6.0 min: 90% B

  • 6.1 min: 40% B (Re-equilibration)

Sample Preparation Protocol

This protocol uses Solid Phase Extraction (SPE) to minimize matrix effects, critical when analyzing low-level impurities in biological fluids or formulation excipients.[1]

Reagents:

  • Stock Solution A: 1,2-DH-FP (1 mg/mL in DMSO).[1]

  • Stock Solution B: 1,2-DH-FP-d3 (1 mg/mL in DMSO).[1]

  • Working IS Solution: Dilute Stock B to 10 ng/mL in 50:50 MeOH:Water.

Step-by-Step Workflow:

  • Sample Aliquoting: Transfer 200 µL of sample (Plasma or dissolved Formulation) into a clean tube.

  • Internal Standard Addition: Add 20 µL of Working IS Solution to every sample, standard, and blank. Vortex for 30s.

    • Critical Step: This "locks in" the quantitative accuracy.

  • Dilution: Add 600 µL of 2% Formic Acid in Water (Pre-treatment).

  • SPE Loading:

    • Condition SPE Plate (e.g., Oasis HLB) with 1 mL MeOH then 1 mL Water.[1]

    • Load pre-treated sample.

  • Wash:

    • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

    • Wash 2: 1 mL 20% Acetonitrile in Water (Removes hydrophobic interferences).

  • Elution: Elute with 500 µL Acetonitrile.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (40:60 ACN:Water).
    

Validation Strategy (ICH Q2(R1))

To ensure the method is reliable, validate the following parameters specifically for the impurity.

Linearity & Range
  • Prepare a calibration curve for 1,2-DH-FP ranging from 0.05 ng/mL to 50 ng/mL .

  • The IS concentration must be constant (e.g., 2 ng/mL).

  • Acceptance:

    
     using a 
    
    
    
    weighted linear regression.
Accuracy & Recovery

Since 1,2-DH-FP-d3 is used, absolute recovery of the extraction is less critical than the precision of the ratio.[1] However, ensure signal-to-noise (S/N) > 10 at the Lower Limit of Quantitation (LLOQ).

Figure 2: Validation Decision Tree

Validation_Tree Start Validation Start Spec Specificity: Inject Parent Drug High Conc. Start->Spec Check1 Interference at Impurity MRM? Spec->Check1 Lin Linearity: 7-Point Curve Check1->Lin No (<20% LLOQ) Fail Re-Optimize LC or MRM Check1->Fail Yes Acc Accuracy: Spike at 3 Levels Lin->Acc Pass Method Validated Acc->Pass Recovery 80-120% Acc->Fail Recovery <80%

Caption: Workflow for validating the impurity method, emphasizing specificity against the high-abundance parent drug.

Isotope Effect Check

Deuterated standards can sometimes elute slightly earlier than non-deuterated analytes on C18 columns (Deuterium Isotope Effect).

  • Check: Ensure the retention time shift is < 0.05 min. If separation is too large, the MS ionization window may miss the peak if programmed too tightly. The d3 and non-d3 should ideally co-elute or overlap significantly.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • Ciccimaro, E., & Blair, I. A. (2010).[1][2] Stable-isotope dilution LC-MS for quantitative biomarker analysis.[1][2][3] Bioanalysis.[2][4]

Sources

quantification of fluticasone propionate using isotope dilution mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Fluticasone Propionate in Human Plasma via Isotope Dilution LC-MS/MS

Introduction & Clinical Context

Fluticasone Propionate (FP) is a potent synthetic trifluorinated corticosteroid widely used in the treatment of asthma, allergic rhinitis, and COPD. While highly effective locally, FP exhibits negligible oral systemic bioavailability (<1%) due to extensive first-pass metabolism in the liver, primarily by the CYP3A4 isozyme. Consequently, circulating plasma concentrations following therapeutic inhalation are extremely low, typically in the range of 1–50 pg/mL.

The Analytical Challenge: Quantifying FP at sub-picogram levels requires exceptional sensitivity and selectivity. Traditional immunoassays often lack the necessary specificity, and standard LC-UV methods are insufficiently sensitive. Furthermore, plasma phospholipids can cause significant ion suppression in Mass Spectrometry, compromising data integrity.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) This protocol employs IDMS, the "gold standard" for bioanalysis. By spiking samples with a stable isotopically labeled internal standard (SIL-IS), specifically Fluticasone Propionate-d3 , prior to extraction, we create a self-correcting analytical system. The SIL-IS possesses identical physicochemical properties to the analyte (chromatographic retention, extraction recovery, and ionization efficiency) but is mass-differentiated. This allows it to compensate for:

  • Extraction Losses: Any analyte lost during SPE is mirrored by the IS.

  • Matrix Effects: Ion suppression/enhancement affects both equally, normalizing the response ratio.

Materials & Reagents

  • Analyte: Fluticasone Propionate (C25H31F3O5S, MW 500.6).

  • Internal Standard (SIL-IS): Fluticasone Propionate-d3 (C25H28D3F3O5S, MW 503.6). Note: Ensure d3 label is on the propionate ester or stable position to prevent metabolic loss during analysis.

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Acetate.

  • SPE Consumables: Waters Oasis HLB (30 mg) or equivalent Polymeric Reversed-Phase cartridges.

Experimental Protocol

Preparation of Calibration Standards
  • Stock Solutions: Prepare FP (1 mg/mL) and FP-d3 (1 mg/mL) in MeOH.

  • Working Solutions: Serially dilute FP stock in 50:50 MeOH:Water to generate spiking solutions.

  • Matrix-Matched Standards: Spike 20 µL of working solutions into 480 µL of blank plasma to achieve a calibration range of 0.5 pg/mL to 100 pg/mL .

  • IS Spiking: Add FP-d3 to all samples (Standards, QCs, Unknowns) to a final concentration of ~50 pg/mL.

Sample Extraction (Solid Phase Extraction)

Rationale: SPE is superior to Liquid-Liquid Extraction (LLE) for FP due to cleaner extracts (removal of phospholipids) and higher concentration factors.

  • Pre-treatment: Aliquot 500 µL plasma + 20 µL IS working solution. Vortex. Add 500 µL 0.1% Formic Acid (aq) to disrupt protein binding.

  • Conditioning: Condition SPE cartridge with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample onto cartridge (gravity or low vacuum).

  • Washing:

    • Wash 1: 1 mL 5% Ammonium Hydroxide (removes acidic interferences).

    • Wash 2: 1 mL 20% MeOH (removes moderately polar matrix components).

  • Elution: Elute with 2 x 250 µL Acetonitrile . Note: FP is highly lipophilic; ACN is a strong eluent.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (60:40 Water:MeOH).

LC-MS/MS Conditions

Liquid Chromatography (UPLC/HPLC):

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters Acquity BEH C18.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[1][2]

  • Gradient:

    • 0.0 min: 40% B

    • 2.5 min: 95% B (Elution of FP)

    • 3.5 min: 95% B

    • 3.6 min: 40% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

CompoundPrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Fluticasone Propionate 501.2 [M+H]+293.2Quantifier22
Fluticasone Propionate 501.2 [M+H]+313.2Qualifier18
FP-d3 (IS) 504.2 [M+H]+313.2Internal Std18

Note: The 293.2 fragment corresponds to the steroid core structure after loss of the ester side chain. The 313.2 fragment is specific and often retains the label depending on d3 position.

Analytical Workflow & Logic

Workflow Diagram

The following diagram illustrates the critical path from sample collection to data generation, highlighting the "Merge Point" where the IS integrates with the sample to begin error correction.

AnalyticalWorkflow cluster_0 Critical Normalization Phase Sample Patient Plasma (Unknown Conc.) Spike Spiking Step (Equilibration) Sample->Spike IS Internal Standard (FP-d3 Fixed Conc.) IS->Spike PreTreat Protein Disruption (0.1% Formic Acid) Spike->PreTreat SPE Solid Phase Extraction (Oasis HLB) PreTreat->SPE LC UPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte/IS) MS->Data

Caption: Figure 1. End-to-end bioanalytical workflow. The 'Critical Normalization Phase' ensures that any loss occurring during extraction affects the Analyte and IS equally.

Mechanism of IDMS Correction

Why is IDMS necessary? In plasma analysis, phospholipids often co-elute with the analyte, competing for charge in the ESI source. This causes "Ion Suppression" (signal drop). Without an IS, a 50% suppression looks like 50% lower concentration. With IDMS, the IS is suppressed by the same 50%, so the ratio remains constant.

IDMS_Mechanism Matrix Plasma Matrix (Phospholipids) Suppression Ion Suppression Event (Source Competition) Matrix->Suppression Interference Analyte Analyte (FP) Signal Analyte->Suppression IS IS (FP-d3) Signal IS->Suppression Detector MS Detector Suppression->Detector Attenuated Signal (A) Suppression->Detector Attenuated Signal (IS) Result Calculated Ratio (Unchanged) Detector->Result A / IS

Caption: Figure 2.[4] IDMS Error Correction. Despite signal attenuation by matrix effects, the ratio between Analyte and Internal Standard remains accurate.

Validation & Performance Metrics

To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the method must meet the following criteria.

ParameterAcceptance CriteriaTypical Result for FP
Linearity (r²) > 0.99> 0.995
LLOQ Signal-to-Noise ≥ 10:10.5 pg/mL
Accuracy 85–115% (80-120% at LLOQ)92–104%
Precision (CV%) < 15% (< 20% at LLOQ)3.5 – 8.0%
Recovery Consistent across range~85% (SPE method)
Matrix Effect IS-normalized Matrix Factor ~ 1.00.98 – 1.02

Troubleshooting Tips:

  • Carryover: FP is lipophilic and "sticky." Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.

  • Peak Shape: If peaks are split, the reconstitution solvent (100% organic) may be too strong compared to the initial mobile phase. Reconstitute in 40-50% organic maximum.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bylda, C., et al. (2014). Recent advances in chromatography-mass spectrometry for the quantification of fluticasone propionate.[1][4] Journal of Chromatography B. [Link]

  • Waters Corporation. (2015). A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. [Link][4]

  • SCIEX. (2014). Highly Sensitive LC-MS/MS Method for the Quantification of Fluticasone Propionate in Human Plasma. [Link]

Sources

Application Note: High-Sensitivity Quantification of Fluticasone Propionate in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Robust Sample Preparation Using a Deuterated Internal Standard for LC-MS/MS Analysis

Introduction: The Challenge of Quantifying Fluticasone Propionate

Fluticasone propionate is a potent synthetic glucocorticoid with strong anti-inflammatory properties, making it a cornerstone therapy for asthma and allergic rhinitis.[1][2] It is typically administered via inhalation or nasal spray, resulting in targeted local effects but also leading to systemic absorption.[3] The therapeutic doses are low, which means that the resulting plasma concentrations are extremely low, often in the sub-to-low picogram per milliliter (pg/mL) range.[4] This presents a significant bioanalytical challenge, requiring highly sensitive and specific analytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to accurately define its pharmacokinetic profile.[3][5][6]

A critical component of a robust bioanalytical method is the strategy to counteract variability during sample processing and analysis. The use of a stable isotope-labeled (SIL) internal standard, such as fluticasone propionate-d3 or -d5, is the gold standard for quantitative LC-MS/MS.[3][7][8] This deuterated analog is chemically identical to the analyte but has a higher mass. It is added to the sample at the very beginning of the workflow and experiences the same physical and chemical processes as the target analyte, including extraction loss and ionization suppression or enhancement in the mass spectrometer.[9] By calculating the peak area ratio of the analyte to its deuterated standard, these variations can be effectively normalized, ensuring the accuracy and precision required by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][10][11]

This document provides a comprehensive guide to sample preparation for fluticasone propionate analysis, explaining the rationale behind method selection and providing a detailed protocol for Solid-Phase Extraction (SPE), the most effective technique for achieving the required sensitivity and cleanliness.

Analyte Characteristics

Understanding the physicochemical properties of fluticasone propionate is fundamental to designing an effective extraction strategy. Its high lipophilicity (LogP ~3.7-4.4) and poor water solubility dictate the choice of organic solvents and extraction phases.[1][12]

PropertyValueSource(s)
Molecular Formula C₂₅H₃₁F₃O₅S[1][12]
Molecular Weight 500.57 g/mol [1][12]
Appearance White to off-white crystalline powder[1][2]
LogP ~3.7 - 4.43[1][12]
Solubility Practically insoluble in water; soluble in DMSO, DMF; slightly soluble in methanol and ethanol.[2][13]

Principles of Sample Preparation for Fluticasone Propionate

The primary objective of sample preparation is to isolate fluticasone propionate from the complex biological matrix (e.g., plasma, serum) and prepare it for instrumental analysis. An ideal preparation method achieves three goals:

  • Removal of Interferences: Biological samples contain proteins, salts, phospholipids, and other endogenous components that can interfere with analysis. Phospholipids are particularly notorious for causing a phenomenon known as the matrix effect , where they co-elute with the analyte and suppress its ionization, leading to inaccurate results.[9][14]

  • Analyte Concentration: To reach the sub-pg/mL lower limits of quantification (LLOQ) required, the analyte must be concentrated from a relatively large sample volume (e.g., 500 µL) into a small final volume (e.g., 100 µL).[7][8]

  • Solvent Compatibility: The final extract must be dissolved in a solvent that is compatible with the LC mobile phase to ensure good chromatography.[8]

General Analytical Workflow

The overall process, from sample collection to data acquisition, follows a structured path designed to ensure sample integrity and analytical accuracy.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 Biological Sample (e.g., 500 µL Plasma) s2 Spike with Deuterated Internal Standard (IS) s1->s2 s3 Matrix Clean-up (PPT, LLE, or SPE) s2->s3 s4 Evaporation & Reconstitution (in Mobile Phase) s3->s4 a1 LC-MS/MS Injection s4->a1 a2 Chromatographic Separation (Analyte + IS) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 a4 Data Processing (Peak Area Ratio: Analyte/IS) a3->a4

Figure 1: General workflow for bioanalysis.

Comparison of Sample Preparation Techniques

Several techniques have been evaluated for fluticasone propionate extraction. The choice depends on the required sensitivity, throughput, and available resources. Solid-Phase Extraction (SPE) is overwhelmingly favored for its superior clean-up capabilities.[15]

TechniquePrinciplePros for Fluticasone AnalysisCons for Fluticasone Analysis
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) or salt (e.g., zinc sulfate) is used to denature and remove proteins.[7]• Fast and simple• Inexpensive• Insufficient clean-up; high matrix effects[9][14]• Limited ability to concentrate the sample• Not suitable for achieving sub-pg/mL LLOQs
Liquid-Liquid Extraction (LLE) Analyte is partitioned from the aqueous sample into an immiscible organic solvent based on polarity and solubility.[16]• Cleaner extracts than PPT• Good recovery is possible• Labor-intensive and difficult to automate[15]• Requires solvent evaporation and reconstitution• Can be less efficient than SPE
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a strong solvent.[7][17]Excellent clean-up ; significantly reduces matrix effects[14]• High concentration factors are achievable• High reproducibility and recovery• Amenable to high-throughput automation (96-well plates)[17]• Higher cost per sample• Requires more extensive method development

Given the need for ultra-high sensitivity and minimal matrix interference, a method combining an initial protein precipitation step with subsequent Solid-Phase Extraction provides the most robust and reliable results.[7]

Detailed Protocol: Combined Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is a synthesized, field-proven methodology for extracting fluticasone propionate and its deuterated internal standard from human plasma, optimized for LC-MS/MS analysis.

Materials and Reagents
  • Biological Matrix: Human plasma with K₂EDTA as anticoagulant.

  • Analyte Stock: Fluticasone Propionate reference standard.

  • Internal Standard (IS) Stock: Fluticasone Propionate-d3 or -d5 reference standard.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Dichloromethane (ACS grade), Water (18 MΩ·cm), Zinc Sulfate (0.2 M).

  • SPE Device: Reversed-phase C18 SPE cartridges or 96-well plates.

Experimental Workflow

G cluster_spe Solid-Phase Extraction (SPE) start Start: 500 µL Plasma Sample spike Spike 50 µL of IS Working Solution (e.g., Fluticasone-d3) start->spike ppt Add 700 µL of 0.2 M Zinc Sulfate (Protein Precipitation) spike->ppt vortex Vortex for 5 minutes ppt->vortex centrifuge Centrifuge at 8000 rpm for 5 minutes vortex->centrifuge condition Condition SPE Plate: 1. 800 µL Methanol 2. 800 µL Water centrifuge->condition load Load 1 mL Supernatant condition->load wash1 Wash 1: 1.6 mL Water load->wash1 wash2 Wash 2: 800 µL 25% Methanol wash1->wash2 elute Elute with Dichloromethane or 90% Acetonitrile wash2->elute dry Evaporate Eluate to Dryness (Nitrogen stream, 40°C) elute->dry reconstitute Reconstitute in 100-200 µL of Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Step-by-step SPE workflow.
Step-by-Step Methodology
  • Sample Thawing and Spiking:

    • Thaw plasma samples from storage (e.g., -80°C) to room temperature.

    • Aliquot 500 µL of each sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

    • Add 50 µL of the deuterated internal standard working solution (e.g., 25 pg/mL Fluticasone Propionate-d3) to all tubes except for "double blank" samples (matrix without analyte or IS). Vortex briefly.

  • Protein Precipitation & Disruption of Protein Binding:

    • Add 700 µL of 0.2 M zinc sulfate solution to each tube.[7] This step serves to precipitate the bulk of plasma proteins and helps dissociate the highly protein-bound fluticasone propionate (>99%).

    • Vortex vigorously for 5 minutes.

    • Centrifuge the samples for 5 minutes at approximately 8000 rpm to pellet the precipitated proteins.[7]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Prepare the SPE plate/cartridges by passing 0.8 mL of methanol, followed by 0.8 mL of water through the sorbent. Do not allow the sorbent to dry out.[7][8]

    • Loading: Carefully transfer the supernatant (~1 mL) from the centrifugation step onto the conditioned SPE device.[7]

    • Washing:

      • Wash 1: Pass 1.6 mL of water through the sorbent to remove salts and other highly polar impurities.[7][8]

      • Wash 2: Pass 0.8 mL of 20-25% methanol in water to remove less polar interferences.[7]

    • Elution: Elute the analyte and internal standard using an appropriate organic solvent. Two effective options are:

      • Option A: Dichloromethane.

      • Option B: 300 µL of 90% acetonitrile in water.[7][8] Collect the eluate in a clean collection plate or tubes.

  • Evaporation and Reconstitution:

    • Place the collection plate in an evaporator and dry the eluate under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100-200 µL of a solution compatible with the initial LC mobile phase conditions (e.g., 25% methanol in water).[7][8] This step concentrates the sample significantly.

    • Seal the plate or vials and vortex to ensure complete dissolution. The sample is now ready for injection into the LC-MS/MS system.

Method Performance and Validation

A bioanalytical method using this sample preparation technique must be validated according to regulatory guidelines to ensure its reliability.[10] The deuterated internal standard is indispensable for meeting the stringent acceptance criteria for accuracy and precision.

Validation ParameterTypical Acceptance Criteria (FDA)[10]Representative Performance DataSource(s)
Lower Limit of Quantification (LLOQ) Signal-to-noise > 5; Accuracy within ±20%; Precision ≤20%0.2 - 0.5 pg/mL from 500 µL plasma[3][4]
Linearity (r²) ≥ 0.99> 0.99[6][7]
Intra- & Inter-Assay Precision (%CV) ≤15% (≤20% at LLOQ)< 10%[6][18]
Intra- & Inter-Assay Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%[6][18]
Extraction Recovery Consistent, precise, and reproducible60% - 85%[3][4][19]
Matrix Effect IS-normalized matrix factor should be close to 1 with a %CV ≤15%Matrix factor ~1.0; effects are mitigated by IS.[3]

Conclusion

The quantification of fluticasone propionate in biological fluids is a demanding task due to the exceedingly low circulating concentrations. A successful analysis hinges on a meticulous and robust sample preparation strategy. While simpler methods like protein precipitation exist, they fail to provide the necessary sample clean-up and concentration required for high-sensitivity assays.

The combination of protein precipitation followed by Solid-Phase Extraction (SPE) stands as the superior methodology. This approach effectively removes interfering matrix components, allows for significant analyte concentration, and demonstrates high recovery and reproducibility. Critically, the integration of a deuterated internal standard (e.g., fluticasone propionate-d3 or -d5) from the outset is non-negotiable. It is the key to correcting for analytical variability, mitigating matrix effects, and ultimately ensuring that the generated data is accurate, precise, and reliable for pharmacokinetic studies and regulatory submissions.

References

  • SCIEX. (n.d.). Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System. [Link]

  • Waters Corporation. (n.d.). A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. [Link]

  • DrugBank. (2025). Fluticasone Propionate: Structure, Properties, Pharmacology, and Safety. [Link]

  • Waters Corporation. (n.d.). A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma (PDF). [Link]

  • International Journal of Pharmaceutical Sciences. (2024). UPLC-MS Method Development and Validation for Fluticasone Propionate: A Comprehensive Review. [Link]

  • SCIEX. (n.d.). Highly sensitive LC-MS/MS method for the quantification of Ffluticasone propionate in human plasma. [Link]

  • Shimadzu. (2025). Rapid, Highly Sensitive and Direct Quantification of Fluticasone Propionate at Sub-pg/mL in Plasma Using LCMS. [Link]

  • ResearchGate. (2025). A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma | Request PDF. [Link]

  • PubMed. (1998). Determination of the glucocorticoid fluticasone propionate in plasma by automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

  • Waters Corporation. (2014). A High Sensitivity UPLC/MS/MS Method for the Analysis of Fluticasone Propionate in Plasma. [Link]

  • Waters Corporation. (n.d.). Sub-pg/mL Bioanlaytical Quantification of Fluticasone Propionate Using the ACQUITY UPLC I-Class System and Xevo TQ-XS Mass Spectrometer. [Link]

  • Waters Corporation. (n.d.). A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. [Link]

  • University of Huddersfield Repository. (n.d.). Development of in vitro dissolution tests for orally inhaled products. [Link]

  • Waters Corporation. (n.d.). Quantification of Fluticasone Propionate and Salmeterol Xinafoate in Plasma at the Sub pg/mL Level Using UPLC/MS/MS. [Link]

  • Waters Corporation. (n.d.). A Rapid Method for the Ultra-Sensitive Quantification of Fluticasone Propionate and Salmeterol Xinafoate from Human Plasma. [Link]

  • ResearchGate. (n.d.). Representative LC-MS/MS chromatogram of (a) fluticasone propionate pharmaceutical nasal spray. [Link]

  • EMBL-EBI. (n.d.). Compound: FLUTICASONE PROPIONATE (CHEMBL1473). [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]

  • FooDB. (2020). Showing Compound Fluticasone propionate (FDB112362). [Link]

  • PubMed. (1997). A sensitive method for the quantification of fluticasone propionate in human plasma by high-performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry. [Link]

  • Cliantha Research. (n.d.). Fluticasone Propionate Bioanalysis. [Link]

  • Journal of Analytical Science and Technology. (n.d.). A sensitive LC-MS/MS method for quantification of fluticasone propionate in human. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Frontiers in Health Informatics. (2024). Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Quantitation of Fluticasone and Salmeterol in Human Plasma. [Link]

  • Waters Corporation. (n.d.). Sub-pg/mL Bioanlaytical Quantification of Fluticasone Propionate Using the ACQUITY UPLC I-Class System and Xevo TQ-XS Mass Spectrometer (PDF). [Link]

  • PubMed. (2000). A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma. [Link]

  • PubMed. (2023). Quantification of fluticasone propionate in human plasma by LC-MS/MS and its application in the pharmacokinetic study of nasal spray at clinical doses. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

Sources

Application Note: A Robust and Ultrasensitive HPLC-MS/MS Method for the Quantification of Fluticasone Propionate in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Quantifying Inhaled Corticosteroids

Fluticasone propionate is a potent synthetic glucocorticoid widely prescribed for the management of asthma and allergic rhinitis.[1][2] Administered primarily via inhalation or nasal spray, it delivers targeted anti-inflammatory action with minimal systemic exposure to ensure patient safety. This therapeutic advantage, however, presents a significant bioanalytical challenge: after administration, the resulting plasma concentrations are exceptionally low, often falling into the sub-picogram per milliliter (pg/mL) range.[3][4]

Accurate characterization of the pharmacokinetic (PK) profile of fluticasone propionate is indispensable for drug development and regulatory submissions. This necessitates an analytical method with extraordinary sensitivity and specificity. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the definitive technique for this purpose, offering unparalleled selectivity and the ability to achieve the required low limits of quantification.[2]

A cornerstone of a robust bioanalytical LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] A deuterated analog, such as 1,2-Dihydro Fluticasone Propionate-d3, is the gold standard for quantification.[5] Because it is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences the same behavior during extraction, ionization, and potential matrix effects.[5][7][8] By normalizing the analyte's response to that of the SIL-IS, this approach corrects for procedural variability, leading to exceptional accuracy and precision, which is critical for meeting stringent regulatory guidelines.[6][9]

This application note details a comprehensive, validated HPLC-MS/MS protocol for the quantification of fluticasone propionate in human plasma, employing 1,2-Dihydro Fluticasone Propionate-d3 as the internal standard. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present a validation summary in accordance with international regulatory standards.

Integrated Bioanalytical Workflow

The overall process, from sample receipt to final data reporting, follows a structured and validated pathway to ensure data integrity.

Fluticasone Bioanalytical Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Sample Preparation (SPE) cluster_analysis Analysis & Reporting SampleReceipt 1. Receive Plasma Samples StandardPrep 2. Prepare Calibration Standards & QCs Spiking 3. Spike Samples with Internal Standard StandardPrep->Spiking ProteinPrecip 4. Protein Precipitation Spiking->ProteinPrecip SPE_Condition 5. Condition SPE Plate SPE_Load 6. Load Sample ProteinPrecip->SPE_Load SPE_Condition->SPE_Load SPE_Wash 7. Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute 8. Elute Analyte & IS SPE_Wash->SPE_Elute Drydown 9. Evaporate to Dryness SPE_Elute->Drydown Reconstitution 10. Reconstitute Extract Drydown->Reconstitution LCMS_Analysis 11. HPLC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing 12. Integrate & Quantify (Peak Area Ratio) LCMS_Analysis->DataProcessing Validation 13. Apply Acceptance Criteria DataProcessing->Validation Report 14. Generate Final Concentration Report Validation->Report

Caption: End-to-end workflow for fluticasone propionate analysis.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: Fluticasone Propionate, 1,2-Dihydro Fluticasone Propionate-d3 (or Fluticasone Propionate-d3/d5).

  • Biological Matrix: Human Plasma (K2EDTA).

  • Solvents: Acetonitrile (HPLC/MS Grade), Methanol (HPLC/MS Grade), Deionized Water.

  • Reagents: Ammonium Acetate, Formic Acid or Acetic Acid, Zinc Sulfate.[1][3]

  • SPE Device: Reversed-phase C18 Solid Phase Extraction cartridges or 96-well plates.

Instrumentation and Conditions

The separation is designed to resolve fluticasone propionate from endogenous plasma components to minimize matrix effects.

ParameterRecommended Setting
HPLC System Waters ACQUITY UPLC, Shimadzu Nexera X2, or equivalent
Analytical Column C18, 2.1 x 50 mm, < 3 µm particle size (e.g., Shim-pack GIST C18, Gemini-NX C18)[1][4]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[1][10]
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min[1][4]
Column Temperature 40 - 50 °C[4]
Injection Volume 10 - 50 µL
Gradient Program Optimized to elute fluticasone propionate within 2-4 minutes. Start with low %B, ramp up to >90% B to elute, then re-equilibrate.

Operated in positive electrospray ionization (ESI+) mode, the mass spectrometer is tuned for maximum sensitivity using Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
MS System SCIEX QTRAP 6500, Waters Xevo TQ-S, Shimadzu LCMS-8060, or equivalent high-sensitivity triple quadrupole MS[3][4]
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 300 - 400 °C[11]
Ion Spray Voltage 3000 - 5000 V[4]
Curtain/Sheath Gas Optimized for instrument (e.g., Nitrogen)
Dwell Time 100 - 200 msec per transition

MRM Transitions The specific mass-to-charge ratios (m/z) for precursor and product ions must be optimized empirically. The values below are commonly reported and serve as an excellent starting point.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Fluticasone Propionate501.0 - 501.3293.0 - 293.2Optimized (~20-30 eV)[4]
Fluticasone Propionate501.0 - 501.3313.1 - 313.2Optimized (~20-30 eV)
Fluticasone Propionate-d3503.6 - 504.0313.2Optimized (~20-30 eV)
Fluticasone Propionate-d5506.0313.1Optimized (~20-30 eV)[4]

Note: Monitoring two transitions for the analyte provides additional confirmation, while one is used for quantification.

Detailed Experimental Protocols

Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solutions: Prepare individual stock solutions of Fluticasone Propionate and its deuterated internal standard (IS) in methanol or DMSO at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions from the stock solutions using 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls (QCs).

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve with 8-10 non-zero concentration levels, ranging from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ). A typical range is 0.2 pg/mL to 120 pg/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four levels: LLOQ, Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC, ~80% of ULOQ).[3][4]

Sample Preparation Protocol: Solid Phase Extraction (SPE)

Rationale: SPE is the chosen extraction technique due to its superior ability to remove endogenous plasma constituents like phospholipids and salts. This "cleanup" is essential for minimizing ion suppression in the MS source, thereby ensuring the high sensitivity and reproducibility required for sub-pg/mL quantification.[2]

  • Sample Thawing: Thaw plasma samples, calibrators, and QCs to room temperature and vortex gently.

  • Aliquoting: Pipette 500 µL of each sample into a 96-well deep-well plate or individual tubes.

  • Internal Standard Spiking: Add a small volume (e.g., 50 µL) of the deuterated internal standard working solution (e.g., 25-650 pg/mL) to all samples except the "double blank" (blank plasma with no IS).[4] Vortex to mix.

  • Protein Precipitation: Add a protein precipitating agent. A common approach is to add a solution of 0.2 M zinc sulfate.[3] Vortex vigorously for several minutes and then centrifuge to pellet the precipitated proteins.

  • SPE Conditioning: Condition the wells of a C18 SPE plate by passing methanol followed by deionized water through the sorbent. Do not allow the wells to dry.

  • Sample Loading: Transfer the supernatant from the protein precipitation step to the conditioned SPE plate. Apply a gentle vacuum or positive pressure to slowly load the entire sample onto the sorbent.

  • Wash Steps:

    • Wash 1: Pass a volume of water through the sorbent to remove salts and polar interferences.

    • Wash 2: Pass a volume of a weak organic solvent (e.g., 20-25% methanol in water) to remove less polar interferences while retaining the analyte and IS.

  • Elution: Elute the fluticasone propionate and IS from the sorbent using a small volume (e.g., 300 µL) of a strong organic solvent, such as 90% acetonitrile or dichloromethane.

  • Evaporation: Evaporate the eluate to complete dryness under a stream of nitrogen at approximately 40 °C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of a solvent compatible with the initial HPLC mobile phase conditions (e.g., 25% methanol). This step concentrates the sample for maximum sensitivity.

  • Analysis: Vortex the reconstituted samples and inject them into the HPLC-MS/MS system.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to prove it is fit for purpose.[12] Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16][17]

G cluster_quant cluster_matrix Validation Core Validation Parameters Accuracy Accuracy (%Bias) Validation->Accuracy Assay Performance Precision Precision (%RSD) Validation->Precision Assay Performance Linearity Linearity (r² > 0.99) Validation->Linearity Assay Performance LLOQ Sensitivity (LLOQ) Validation->LLOQ Assay Performance Selectivity Selectivity Validation->Selectivity Sample Handling MatrixEffect Matrix Effect Validation->MatrixEffect Sample Handling Recovery Recovery Validation->Recovery Sample Handling Stability Stability Validation->Stability Sample Handling

Caption: Key parameters for bioanalytical method validation.

The table below summarizes the key validation experiments and their typical acceptance criteria.

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To confirm the relationship between concentration and instrument response across the desired range.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. A weighted linear regression (1/x or 1/x²) is typically used.
LLOQ The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >5; Accuracy within ±20%; Precision ≤20% RSD.[4]
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of the measurements.Intra- & Inter-day runs: For QC samples (LQC, MQC, HQC), mean accuracy should be within ±15% of nominal, and precision (%RSD) should be ≤15%.[4]
Recovery To assess the efficiency of the extraction process.Recovery should be consistent and reproducible across the concentration range.
Matrix Effect To evaluate the impact of matrix components on the ionization of the analyte and IS.The IS-normalized matrix factor should have a %RSD ≤15%.
Stability To ensure the analyte is stable under various storage and handling conditions.Freeze-thaw, bench-top, long-term: Mean concentration of stability QCs should be within ±15% of nominal values.

Conclusion

This application note presents a highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of fluticasone propionate in human plasma. The protocol leverages Solid Phase Extraction for effective sample cleanup and a stable isotope-labeled internal standard (1,2-Dihydro Fluticasone Propionate-d3) to ensure the highest levels of accuracy and precision. With an LLOQ in the sub-pg/mL range, this method is ideally suited for demanding pharmacokinetic studies supporting clinical trials and regulatory submissions in the development of inhaled and intranasal drug products. The validation parameters described are aligned with global regulatory expectations, ensuring the generation of reliable and defensible bioanalytical data.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • SCIEX. Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System. (Technical Note). Available at: [Link]

  • Waters Corporation. A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. (Application Note). Available at: [Link]

  • Waters Corporation. A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. (PDF). Available at: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. (2011). Available at: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at: [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available at: [Link]

  • International Journal of Pharmaceutical Sciences. UPLC-MS Method Development and Validation for Fluticasone Propionate: A Comprehensive Review. (2024). Available at: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Available at: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. (2011). Available at: [Link]

  • European Medicines Agency. Draft ICH guideline M10 on bioanalytical method validation. (2019). Available at: [Link]

  • Van Amsterdam, P. et al. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (Presentation). (2012). Available at: [Link]

  • Ocheje, D. et al. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (IAJPS 2018, 05 (01), 241-245). Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Shibasaki-Hirano, H. et al. A sensitive LC-MS/MS method for quantification of fluticasone propionate in human plasma after intranasal administration. (Conference Abstract). (2017). Available at: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025). Available at: [Link]

  • SCIEX. Highly sensitive LC-MS/MS method for the quantification of Ffluticasone propionate in human plasma. (Technical Note). Available at: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (Presentation). (2012). Available at: [Link]

  • Shimadzu. Rapid, Highly Sensitive and Direct Quantification of Fluticasone Propionate at Sub-pg/mL in Plasma Using LCMS. (Application Note). (2025). Available at: [Link]

  • ResearchGate. Representative LC-MS/MS chromatogram of (a) fluticasone propionate pharmaceutical nasal spray. (Image from publication). Available at: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Video). (2025). Available at: [Link]

  • International Journal of Research and Analytical Reviews. DEVELOPMENT OF HIGHLY-SENSITIVE METHOD AND ITS VALIDATION FOR THE DETERMINATION OF FLUTICASONE IN HUMAN PLASMA USING LC-MS/MS. (2019). Available at: [Link]

  • Byrro, R. M. D. et al. A rapid and sensitive HPLC-APCI-MS/MS method determination of fluticasone in human plasma: application for a bioequivalency study in nasal spray formulations. (Journal of Pharmaceutical and Biomedical Analysis). (2012). Available at: [Link]

Sources

Application Note: Bioanalytical Protocol for 1,2-Dihydro Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for utilizing 1,2-Dihydro Fluticasone Propionate-d3 (1,2-DH-FP-d3) as an internal standard (IS) for the quantification of 1,2-Dihydro Fluticasone Propionate (1,2-DH-FP) in human plasma.

1,2-DH-FP is a saturated impurity and potential metabolite of the potent corticosteroid Fluticasone Propionate (FP). While FP is primarily metabolized to the inactive 17β-carboxylic acid derivative (GR172086) via CYP3A4, the monitoring of the 1,2-dihydro analog is critical in two clinical contexts:

  • Stability Indicating Assays: Tracking degradation of labile formulations (e.g., nebulized solutions).

  • Ultra-Trace PK Profiling: Distinguishing metabolic reduction pathways in specific patient populations.

This protocol adheres to ICH M10 and FDA Bioanalytical Method Validation guidelines, emphasizing the elimination of matrix effects and ensuring isotopic fidelity.

Material Science & Handling

Chemical Identity[1][2]
  • Analyte: 1,2-Dihydro Fluticasone Propionate (C₂₅H₃₃F₃O₅S, MW: 502.59)[1]

  • Internal Standard: 1,2-Dihydro Fluticasone Propionate-d3 (C₂₅H₃₀D₃F₃O₅S, MW: 505.61)

    • Note: The deuterium label is typically located on the propionate ester side chain (–OCOCD₂CH₃ or similar) or the S-fluoromethyl group, depending on the synthesis source. This protocol assumes a +3 Da mass shift.

Critical Handling (The "Why" behind the "How")
  • Adsorption: Corticosteroids are highly lipophilic (LogP ~3.7). They adhere avidly to polypropylene and glass surfaces in aqueous solutions.

    • Protocol Adjustment: Never prepare low-concentration working solutions (<10 ng/mL) in 100% aqueous buffer. Always maintain at least 30% organic solvent (Acetonitrile or Methanol) in working stocks to prevent wall loss.

  • Isotopic Interference (Cross-Talk):

    • Check the Certificate of Analysis (CoA) for the isotopic purity of the d3-IS. If the d0 (unlabeled) contribution in the IS is >0.5%, it will cause a positive bias in the analyte lower limit of quantification (LLOQ).

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the specific points where the Internal Standard corrects for variability.

BioanalyticalWorkflow cluster_logic Internal Standard Function Sample Clinical Sample (Plasma/Serum) IS_Spike IS Addition (1,2-DH-FP-d3) Corrects Volume/Matrix Sample->IS_Spike 50 µL Aliquot Equilibration Equilibration (Mixing) IS_Spike->Equilibration Vortex 1 min Data Quantitation (Area Ratio Calculation) IS_Spike->Data Normalizes Ion Suppression LLE Liquid-Liquid Extraction (MTBE or EtAc) Equilibration->LLE Partitioning Evaporation Evaporation & Reconstitution (N2 Stream) LLE->Evaporation Organic Layer LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Inject 10 µL LCMS->Data Peak Integration

Caption: Workflow for 1,2-Dihydro Fluticasone Propionate quantification showing the critical IS equilibration step.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate the lipophilic analyte from plasma proteins while removing phospholipids that cause ion suppression.

Reagents
  • IS Working Solution: 10 ng/mL 1,2-DH-FP-d3 in 50:50 Methanol:Water.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Reconstitution Solution: 60:40 Acetonitrile:Water + 0.1% Formic Acid.

Step-by-Step Methodology
  • Thawing: Thaw plasma samples at room temperature. Vortex for 10 seconds to ensure homogeneity.

  • Aliquot: Transfer 200 µL of patient plasma into a 2 mL polypropylene tube.

  • IS Spiking (Critical Step):

    • Add 20 µL of the IS Working Solution.

    • Scientific Rationale: This achieves a final IS concentration of ~1 ng/mL. This concentration should target the geometric mean of the calibration curve to balance signal intensity against potential detector saturation.

  • Equilibration: Vortex gently for 1 minute.

    • Why: The deuterated IS must bind to plasma proteins (albumin/AGP) to the same extent as the analyte before extraction to accurately compensate for recovery losses.

  • Extraction:

    • Add 1.0 mL of MTBE.

    • Cap and shaker/tumble for 10 minutes.

    • Centrifuge at 4,000 x g for 5 minutes at 4°C to separate phases.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 800 µL of the supernatant (organic layer) into a clean glass tube.

  • Dry Down: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of Reconstitution Solution. Vortex for 2 minutes. Transfer to LC vials with low-volume inserts.

Application Note 2: LC-MS/MS Method Development

Objective: Achieve chromatographic separation of the 1,2-dihydro impurity from the parent Fluticasone Propionate (which is often present at 1000x higher concentrations) to prevent source competition.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl or Waters Cortecs C18 (2.1 x 50 mm, 1.7 µm).

    • Rationale: Phenyl-hexyl phases offer superior selectivity for steroid isomers compared to standard C18.

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.0040Initial Hold
0.5040Load
3.0090Elution of Analytes
3.5090Wash
3.6040Re-equilibration
5.0040Stop
Mass Spectrometry Parameters (ESI+)

The method utilizes Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)
1,2-DH-FP (Analyte) 503.2 [M+H]⁺295.15025
1,2-DH-FP-d3 (IS) 506.2 [M+H]⁺298.1*5025
Fluticasone Propionate (Interference)501.2 [M+H]⁺293.11025

Technical Note on Transitions:

  • The product ion m/z 295.1 corresponds to the steroid core after the loss of the C17-side chain.

  • Verification Required: If your d3-label is located on the propionate side chain, the IS product ion will also be m/z 295.1 (the label is lost during fragmentation). If the label is on the steroid backbone, the product will be m/z 298.1. Always perform a product ion scan on your specific lot of reference standard.

Logic Diagram: Ion Suppression Correction

This diagram explains why the stable isotope IS is non-negotiable for this assay.

MatrixEffect cluster_explanation Co-Elution Principle Matrix Plasma Phospholipids (Elute at 2.5-3.5 min) Source ESI Source (Ionization Competition) Matrix->Source Suppresses Ionization Analyte 1,2-DH-FP (Elutes at 2.8 min) Analyte->Source IS 1,2-DH-FP-d3 (Elutes at 2.8 min) IS->Source Signal Signal Output Source->Signal Ratio (Analyte/IS) Remains Constant

Caption: The d3-IS co-elutes with the analyte, experiencing the exact same matrix suppression, allowing for mathematical correction.

Method Validation Criteria (ICH M10)

To validate this protocol for clinical use, the following parameters must be met:

  • Selectivity: Analyze 6 lots of blank plasma. Interference at the analyte retention time must be < 20% of the LLOQ response. Interference at the IS retention time must be < 5% of the average IS response.[2]

  • Linearity: A minimum of 6 non-zero standards. The correlation coefficient (

    
    ) should be 
    
    
    
    .
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect (IS Normalized):

    • Calculate the Matrix Factor (MF) for both Analyte and IS.

    • The CV of the IS-normalized MF calculated from 6 different lots of matrix should be

      
      .
      

References

  • FDA Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2] [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 444036, Fluticasone Propionate. [Link][3]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Byrd, J. B., et al. (2015). Determination of fluticasone propionate in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual reference for steroid extraction methodologies).

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Fluticasone Propionate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Ion Suppression in Ultra-Trace Corticosteroid Analysis

The Core Challenge: The "Sub-pg/mL" Barrier

Welcome to the technical support hub for Fluticasone Propionate (FP). If you are here, you are likely facing a specific paradox: FP requires ultra-high sensitivity (often <1 pg/mL due to low inhalation bioavailability), yet the biological matrices (plasma, sputum, lung homogenate) are chemically complex.

The Problem: In Electrospray Ionization (ESI), your analyte competes with matrix components for charge.[1][2] When phospholipids or formulation excipients (like PEG from nasal sprays) co-elute with FP, they "steal" the available charge, causing Ion Suppression . This results in poor sensitivity and, critically, non-linear calibration curves at the lower limit of quantification (LLOQ).

Diagnostic Module: Do I Have a Matrix Effect?

Before changing your extraction method, you must visualize the suppression. Do not rely solely on IS response variability; use the Post-Column Infusion method.

Protocol: Post-Column Infusion Profiling

Objective: Map the "suppression zones" of your current chromatogram.

  • Setup: Tee a syringe pump into the LC flow after the column but before the MS source.

  • Infusion: Infuse a constant solution of Fluticasone Propionate (10 ng/mL) at 10 µL/min.

  • Injection: Inject a blank matrix extract (extracted using your current method) via the LC.

  • Observation: Monitor the MRM for FP (m/z 501.3

    
     293.2).
    
    • Flat baseline: No matrix effect.

    • Negative peak (dip): Ion suppression (Matrix components are killing the signal).

    • Positive peak: Ion enhancement.

Decision Rule: If the "dip" aligns with the retention time of Fluticasone (approx. 2.5 - 3.5 min on C18), your method is invalid. You must move the peak or clean the sample.

Mechanism of Action: The Charge Competition[1]

Understanding why suppression happens allows you to predict when it will occur.

MatrixEffect Sample Biological Sample (FP + Phospholipids + Salts) ESI_Droplet ESI Droplet Formation (High Voltage) Sample->ESI_Droplet Evaporation Solvent Evaporation (Coulombic Fission) ESI_Droplet->Evaporation Charge_Comp Charge Competition (Limited Surface Charge) Evaporation->Charge_Comp Analyte & Matrix crowd surface FP_Ion Fluticasone Ion [M+H]+ Charge_Comp->FP_Ion Suppressed Ionization PL_Ion Phospholipid Ion (High Surface Activity) Charge_Comp->PL_Ion Preferential Ionization MS_Detector Mass Spec Detector FP_Ion->MS_Detector Low Signal PL_Ion->MS_Detector High Noise

Figure 1: Mechanism of ESI Ion Suppression. Phospholipids, being surface-active, monopolize the droplet surface, preventing Fluticasone from entering the gas phase.

Troubleshooting & Solutions Guide

Scenario A: "My Internal Standard response varies wildly between samples."

Diagnosis: Your extraction method is not removing phospholipids efficiently. Phospholipids (GPCho, GPEtn) are the primary suppressors in plasma. Solution: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .

Comparative Data: Extraction Efficiency for Fluticasone
MethodPhospholipid RemovalRecovery (FP)ComplexityRecommended For
Protein Precip (PPT) < 15%> 90%LowUrine (High conc. only)
LLE (MTBE) ~ 80%75-85%MediumPlasma (Clean extracts)
SPE (Polymeric HLB) > 95%85-95%HighTrace Plasma (<10 pg/mL)
SLE (Supported Liquid) ~ 90%80-90%MediumHigh throughput
Scenario B: "I see a huge suppression dip after my peak, but it drifts earlier in subsequent runs."

Diagnosis: Late-eluting phospholipids are accumulating on the column and wrapping around to the next injection. Solution:

  • Column Flushing: Extend your gradient. Ensure you hold at 95% Organic for at least 2 column volumes after the analyte elutes.

  • Column Choice: Switch to a Phenyl-Hexyl column. The

    
     interactions often provide better separation of steroids (FP) from lipid interferences compared to standard C18.
    
Scenario C: "I cannot reach the 0.5 pg/mL LLOQ required."

Diagnosis: Background noise is too high, or ionization efficiency is too low. Solution:

  • Mobile Phase Additives: Fluticasone ionizes as

    
     (m/z 501.3). Avoid sodium adducts (
    
    
    
    ) by using high-purity Ammonium Formate (2mM) in the mobile phase to drive protonation or consistent ammonium adducts.
  • Microflow LC: If available, switch to microflow (1-50 µL/min). The improved ionization efficiency of micro-ESI can increase sensitivity by 10-50x.

Validated Protocol: Optimized SPE for Fluticasone Propionate

This workflow is designed to minimize matrix effects in human plasma.

Reagents:

  • Washing Solvent: 5% Methanol in Water.

  • Elution Solvent: Acetonitrile.[3][4][5]

  • Internal Standard: Fluticasone Propionate-D3 (Do not use analogs; use the stable isotope).

Workflow:

  • Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 4% Phosphoric Acid (

    
    ). Acidification breaks protein binding.
    
  • Conditioning: SPE Cartridge (Polymeric Reversed-Phase, e.g., Oasis HLB or Strata-X) -> 1 mL MeOH -> 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (approx 1 mL/min).

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Wash 2: 1 mL 20% Acetonitrile in Water (Critical step: Removes less hydrophobic interferences without eluting FP).

  • Elution: 2 x 250 µL Acetonitrile.

  • Evaporation: Dry under

    
     at 40°C.
    
  • Reconstitution: 100 µL Mobile Phase (Initial gradient conditions).

Decision Tree: Method Development

Use this logic flow to select the correct ionization and extraction path.

DecisionTree Start Start Method Dev Target LLOQ? HighSens < 10 pg/mL (Bioanalysis) Start->HighSens LowSens > 1 ng/mL (Formulation) Start->LowSens Matrix Matrix Type? HighSens->Matrix Dilute Dilute & Shoot LowSens->Dilute Plasma Plasma/Serum Matrix->Plasma Urine Urine/Saline Matrix->Urine Extraction Extraction Choice Plasma->Extraction Urine->Dilute SPE SPE (Polymeric) Required Extraction->SPE High Lipid Content LLE LLE (MTBE) Acceptable Extraction->LLE Fast Turnaround Ionization Ion Source? SPE->Ionization LLE->Ionization ESI ESI+ (Standard) Ionization->ESI APCI APCI+ (If Matrix persists) Ionization->APCI High Background

Figure 2: Method Development Decision Tree. Note that for sub-pg/mL levels in plasma, SPE combined with ESI+ is the standard gold path.

Frequently Asked Questions (FAQ)

Q: Can I use APCI instead of ESI to eliminate matrix effects? A: Yes, APCI (Atmospheric Pressure Chemical Ionization) is less susceptible to matrix suppression than ESI because ionization occurs in the gas phase. However, APCI generally has lower absolute sensitivity than ESI for Fluticasone Propionate. If your LLOQ requirement is >50 pg/mL, APCI is a robust choice. For <10 pg/mL, you usually need the sensitivity of ESI, forcing you to solve the matrix problem via extraction (SPE) rather than source switching.

Q: Why is my calibration curve non-linear at the low end? A: This is a classic symptom of matrix absorption. The "active sites" on the matrix components are consuming the analyte signal until they are saturated. Above a certain concentration, the analyte "breaks through," creating a curve that looks quadratic. Action: Improve the wash step in your SPE or increase the dilution factor of your extract.

Q: Which Internal Standard should I use? A: You must use a Stable Isotope Labeled (SIL) IS, specifically Fluticasone Propionate-


  or -

.
  • Warning: Do not use structural analogs (e.g., Beclomethasone). They do not co-elute perfectly with FP and will not experience the exact same matrix suppression event at the exact same time, failing to correct the data.

References

  • Byrro, R. M., et al. (2012). "A rapid and sensitive HPLC-APCI-MS/MS method determination of fluticasone in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Waters Corporation. (2015). "A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma." Application Note.

  • Famei, L., et al. (2015). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

Sources

Technical Support Center: High-Sensitivity Quantification of Fluticasone Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Sensitivity for Fluticasone Propionate (FP) Quantification via LC-MS/MS Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Sub-Picogram Challenge

Welcome to the technical support center. If you are analyzing Fluticasone Propionate (FP), you are likely facing the "sub-picogram barrier." Because FP is a potent inhaled corticosteroid with negligible oral bioavailability (<1%) and rapid first-pass metabolism, circulating plasma levels often fall below 10 pg/mL .

Standard bioanalytical methods (LLOQ ~50 pg/mL) will fail to capture the terminal elimination phase. To reach the required 0.2–0.5 pg/mL LLOQ , you must optimize three specific vectors: phospholipid removal efficiency , ionization efficiency (adduct control) , and non-specific binding mitigation .

This guide addresses these critical bottlenecks directly.

Module 1: Sample Preparation & Extraction

Q: I am seeing significant ion suppression at the FP retention time. How do I clean up the matrix?

A: Protein precipitation (PPT) alone is insufficient for FP at sub-pg/mL levels because it leaves phospholipids (PLs) in the supernatant. PLs often co-elute with FP, causing massive ion suppression.

Protocol Recommendation: Solid Phase Extraction (SPE) Switch to a Mixed-Mode Anion Exchange (MAX) or a specialized Hydrophilic-Lipophilic Balance (HLB) cartridge. The protocol below is optimized to remove phospholipids while retaining the lipophilic FP.

Optimized SPE Workflow (Graphviz Visualization):

SPE_Workflow Start Plasma Sample (500 µL) PreTreat Pre-treatment: Add 500 µL 4% H3PO4 (Disrupt protein binding) Start->PreTreat Condition Condition Cartridge: 1. MeOH (1 mL) 2. Water (1 mL) PreTreat->Condition Load Load Sample (Slow flow: ~1 mL/min) Condition->Load Wash1 Wash 1: 2% Formic Acid (Remove proteins/salts) Load->Wash1 Wash2 Wash 2: 25% Methanol (CRITICAL: Remove PLs without eluting FP) Wash1->Wash2 Elute Elute: 100% Acetonitrile or DCM (2 x 250 µL) Wash2->Elute Dry Evaporate to Dryness (N2 stream @ 40°C) Elute->Dry Recon Reconstitute: Mobile Phase (100 µL) (High Organic: ~50% MeOH) Dry->Recon

Caption: Optimized SPE workflow for Fluticasone Propionate focusing on phospholipid removal (Wash 2) and maximum recovery.

Technical Insight: The 25% Methanol wash is the "sweet spot." Higher organic content (e.g., 40%) risks eluting FP prematurely because FP is highly lipophilic (LogP ~3.7). Lower organic content fails to wash away the lysophospholipids.

Module 2: Chromatography & Mass Spectrometry

Q: My signal-to-noise (S/N) ratio is low even with clean samples. Which MRM transitions should I use?

A: FP forms a protonated molecular ion


, but it also loves to form Sodium adducts 

. Sodium adducts are "dead ends" in MS/MS because they are stable and do not fragment well, leading to sensitivity loss.

Instrument Parameters:

  • Ionization: ESI Positive Mode.

  • Mobile Phase Additive: Use Ammonium Formate (2mM) or Ammonium Trifluoroacetate . Ammonium ions suppress sodium adduct formation by flooding the source with

    
    , which (unlike sodium) can yield the protonated species or fragment similarly.
    

Quantification Table:

ParameterPrimary QuantifierQualifierMechanism
Precursor Ion 501.2

501.2Protonated parent
Product Ion 293.1 313.1Loss of ester side chain
Collision Energy ~25-30 eV~15-20 eVHigh energy required for 293.1
Dwell Time >100 ms50 msMaximize ion counting for LLOQ

Note on Microflow LC: If you have access to a microflow LC system (e.g., Waters ionKey or similar), use it. Reducing flow rates to microliters/min increases ionization efficiency significantly for hydrophobic compounds like FP, often boosting sensitivity by 5-10x compared to standard analytical flow.

Module 3: Adsorption & "Ghost" Losses

Q: My calibration curve is non-linear at the low end (0.2–1.0 pg/mL), and QC recovery is poor. Why?

A: This is a classic symptom of Non-Specific Binding (NSB) . Fluticasone Propionate is extremely lipophilic. At sub-pg/mL concentrations, the drug sticks to the walls of your pipette tips, sample vials, and even the LC tubing.

Troubleshooting Protocol:

  • Change Your Plastic: Use Low-Binding polypropylene tubes and plates. Standard polypropylene can adsorb up to 30% of the analyte at low concentrations.

  • Optimize Reconstitution Solvent: Do not reconstitute in 100% aqueous mobile phase. Use at least 50% organic (MeOH/ACN) in the reconstitution solvent. The organic solvent keeps the FP in solution and prevents it from plating out onto the vial walls.

  • Glass vs. Plastic: If using glass vials, they must be silanized. However, high-quality low-binding plastic is generally preferred for FP.

Adsorption Logic Tree (Graphviz Visualization):

Adsorption_Troubleshoot Problem Non-Linear Low End Curve (Loss of Sensitivity) Check1 Check Reconstitution Solvent Problem->Check1 Decision1 Is Organic % < 30%? Check1->Decision1 Action1 Increase to 50% MeOH/ACN (FP is Lipophilic) Decision1->Action1 Yes Check2 Check Labware Decision1->Check2 No Decision2 Standard PP Tubes? Check2->Decision2 Action2 Switch to Low-Binding PP or Silanized Glass Decision2->Action2 Yes Check3 Check Carryover Decision2->Check3 No Decision3 Peaks in Blank after ULOQ? Check3->Decision3 Action3 Change Needle Wash: 50:25:25 ACN:MeOH:IPA Decision3->Action3 Yes

Caption: Decision matrix for diagnosing non-linear calibration curves caused by adsorption or carryover.

Module 4: Stability & Degradation

Q: Are there specific stability concerns for FP during sample processing?

A: Yes. While FP is generally stable, it contains an ester linkage (C17-beta position) that is susceptible to hydrolysis, particularly in alkaline conditions.

  • Avoid: High pH buffers (> pH 8) during extraction.

  • Risk: Conversion to Fluticasone Propionate 17β-carboxylic acid (the inactive metabolite).[1]

  • Solution: Ensure your extraction and mobile phases are slightly acidic (0.1% Formic Acid).

References

  • Doneanu, A., et al. (2015). "A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma." Waters Application Note.

  • Bylda, C., et al. (2014). "Recent advances in sample preparation techniques to overcome the challenges of quantitative monitoring of small molecules in biofluids."[2] Journal of Chromatography B.

  • Ismaiel, O. A., et al. (2016). "Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite... in human plasma by UPLC-MS/MS at sub pg/mL level." Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Provides the regulatory framework for LLOQ and stability testing.

Sources

reducing ion suppression with 1,2-Dihydro Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity Quantitation of 1,2-Dihydro Fluticasone Propionate

Current Status: Operational Support Level: Tier 3 (Method Development & Validation) Topic: Mitigating Matrix Effects (Ion Suppression) using Stable Isotope Labeled Internal Standards (SIL-IS).

Executive Summary

Welcome to the technical guide for quantifying 1,2-Dihydro Fluticasone Propionate (1,2-DHFP) in complex biological matrices.

1,2-DHFP is a reduced impurity/metabolite of Fluticasone Propionate. Due to the high lipophilicity of the steroid backbone, it often co-elutes with endogenous phospholipids in Reversed-Phase LC (RPLC), leading to severe Ion Suppression .

This guide details how to utilize 1,2-Dihydro Fluticasone Propionate-d3 (1,2-DHFP-d3) not merely as a tracking agent, but as a normalization tool to compensate for these matrix effects, ensuring your method meets FDA/EMA validation criteria.

Module 1: The Mechanism of Compensation

The Core Problem: In Electrospray Ionization (ESI), analytes compete for charge on the surface of the evaporating droplet. If your sample contains high concentrations of salts or phospholipids (the "Matrix"), they monopolize the available charge, "suppressing" the signal of your target analyte (1,2-DHFP).

The Solution (The -d3 Advantage): You cannot always physically remove all matrix components. Instead, you use 1,2-DHFP-d3. Because it is chemically nearly identical to the target, it elutes at (or very near) the same retention time. Therefore, it experiences the exact same degree of suppression .

  • If the Matrix suppresses 1,2-DHFP by 50%, it also suppresses 1,2-DHFP-d3 by 50%.

  • The Ratio (Analyte Area / IS Area) remains constant, preserving quantitative accuracy.

Visualizing the Compensation Workflow

IonSuppression cluster_matrix The Matrix Effect Zone Sample Biological Sample (Plasma/Urine) Spike Spike IS: 1,2-DHFP-d3 Sample->Spike Extract Extraction (LLE/PPT/SPE) Spike->Extract LC LC Separation (C18 Column) Extract->LC Phospholipids Endogenous Phospholipids LC->Phospholipids Interference Analyte Analyte: 1,2-DHFP LC->Analyte Co-elution IS Internal Std: 1,2-DHFP-d3 LC->IS Co-elution ESI ESI Source (Charge Competition) Detector MS/MS Detector ESI->Detector Suppressed Signals Phospholipids->ESI Steals Charge Analyte->ESI IS->ESI Result Quantitation: Ratio Corrected Detector->Result Area Ratio (A/IS)

Figure 1: The SIL-IS Compensation Workflow. The IS and Analyte must enter the ESI source simultaneously to experience identical suppression.

Module 2: Method Development & Validation

To prove that 1,2-DHFP-d3 is effectively correcting for suppression, you must perform a Matrix Factor (MF) experiment as defined by Matuszewski et al. (2003) and mandated by FDA guidelines.

Experimental Protocol: The Matrix Factor Assessment

Objective: Quantify the "Absolute" suppression and the "IS-Normalized" suppression.

Reagents:

  • Analyte: 1,2-Dihydro Fluticasone Propionate.

  • IS: 1,2-Dihydro Fluticasone Propionate-d3.

  • Matrix: 6 lots of blank plasma (from different donors).

Step-by-Step Workflow:

  • Prepare Set A (Neat Standards):

    • Spike Analyte and IS into clean mobile phase (no matrix).

  • Prepare Set B (Post-Extraction Spike):

    • Extract 6 different lots of blank plasma.

    • After extraction (in the final reconstitution solvent), spike the Analyte and IS at the same concentration as Set A.

    • Note: Do not spike before extraction; we are testing the ESI source, not extraction recovery.

  • Calculation:





Acceptance Criteria (FDA/EMA):

  • The CV (Coefficient of Variation) of the IS-Normalized MF calculated from the 6 lots should be ≤ 15% .

  • An MF < 1.0 indicates suppression; MF > 1.0 indicates enhancement.

Recommended MS Transitions

Note: Transitions must be optimized on your specific instrument. 1,2-DHFP is +2 Da heavier than Fluticasone Propionate.

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
1,2-DHFP 503.2

313.1 / 293.1OptimizedOptimized
1,2-DHFP-d3 506.2

316.1 / 296.1OptimizedOptimized

Module 3: Troubleshooting Guide

Issue: "My IS-Normalized Matrix Factor CV is >15%." Diagnosis: The "Deuterium Isotope Effect" may be separating your IS from your Analyte.

The Deuterium Isotope Effect

Deuterium is slightly less lipophilic than Hydrogen. In high-performance RPLC (especially UPLC), deuterated standards often elute slightly earlier than the non-deuterated parent.

  • Scenario: If your analyte elutes at 2.50 min, your d3-IS might elute at 2.45 min.

  • Risk: If a sharp phospholipid peak elutes at 2.48 min, the IS is suppressed, but the analyte is not (or vice versa). The compensation fails.

Troubleshooting Logic Tree

Troubleshooting Start Problem: High CV in Matrix Factor CheckRT Check Retention Times (RT) of Analyte vs IS Start->CheckRT Shift Is there an RT shift (> 0.05 min)? CheckRT->Shift NoShift No Shift: Co-elution is good Shift->NoShift No YesShift Yes Shift: Deuterium Effect Active Shift->YesShift Yes Action1 Action: Check Phospholipids (Monitor m/z 184) NoShift->Action1 Action2 Action: Adjust Gradient Flatten slope at elution YesShift->Action2 Action3 Action: Improve Sample Prep (Switch to SLE or SPE) YesShift->Action3 Conclusion1 Cause: Random Matrix Variation Re-optimize Extraction Action1->Conclusion1 Conclusion2 Cause: Differential Suppression IS and Analyte in different zones Action2->Conclusion2 Action3->Conclusion2

Figure 2: Troubleshooting High Variability in Matrix Factor.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Fluticasone Propionate-d3 (the parent IS) to quantify 1,2-Dihydro Fluticasone Propionate? A: It is not recommended . The parent drug and the dihydro-impurity have different lipophilicities and will likely separate chromatographically. If they separate, they enter the ion source at different times and experience different matrix effects. Always use the structure-matched IS (1,2-DHFP-d3) for rigorous validation.

Q2: I am seeing "Cross-Talk" between the Analyte and IS channels. Why? A: This is likely due to isotopic impurity.

  • Check the Certificate of Analysis for the 1,2-DHFP-d3. It may contain a small percentage of d0 (unlabeled) material.

  • Solution: Ensure your IS concentration is not so high that the trace d0 impurity interferes with the low-level analyte quantification (LLOQ).

Q3: Does the IS physically reduce the suppression? A: No. The IS does not clean the sample. It compensates for the signal loss mathematically.

  • Caveat: If suppression is >90% (Matrix Factor < 0.1), even the IS correction may fail due to loss of statistical precision (shot noise). In this case, you must improve sample cleanup (e.g., using Supported Liquid Extraction - SLE) to physically remove phospholipids before LC-MS.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for

optimizing LC gradient for fluticasone propionate and its internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluticasone Propionate LC-MS/MS Optimization

Status: Active Ticket Subject: Gradient & Method Optimization for Fluticasone Propionate (FP) and Internal Standard (FP-d3) Assigned Specialist: Senior Application Scientist

Welcome to the Optimization Hub

You are likely here because Fluticasone Propionate (FP) is presenting specific bioanalytical challenges: severe carryover , low sensitivity (due to ionization suppression), or peak tailing . FP is a highly lipophilic corticosteroid (LogP ~3.[1]7) with a propensity to stick to stainless steel and injector ports.[1]

This guide moves beyond generic advice. We treat the instrument and the molecule as a coupled system. Below are the specific protocols to stabilize your assay.

Module 1: The "Golden Standard" Baseline Protocol

Before troubleshooting, ensure your baseline chemistry is correct.[1] Many "gradient issues" are actually chemistry mismatches.[1]

ParameterRecommended SpecificationTechnical Rationale
Column C18 (Sub-2µm or Fused Core) (e.g., 2.1 x 50mm, 1.7µm)FP requires high hydrophobicity for retention. Sub-2µm particles sharpen peaks, improving S/N ratio for low pg/mL detection [1].[1]
Mobile Phase A Water + 2mM Ammonium Formate + 0.1% Formic Acid Ammonium formate buffers the pH (approx 3.5-4.[1]0) to suppress silanol activity, reducing tailing.[1][2]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid ACN provides sharper peaks and lower backpressure than Methanol for corticosteroids.[1]
Internal Standard Fluticasone Propionate-d3 (FP-d3) Mandatory. Structural analogs (e.g., Beclomethasone) cannot compensate for the specific matrix suppression effects FP suffers in ESI+ [2].
Needle Wash ACN:IPA:Acetone (40:40:20) + 0.1% FA Critical. Standard MeOH:Water washes are insufficient for FP carryover.[1]

Module 2: Gradient Optimization Logic

The Problem: FP elutes late and often co-elutes with phospholipids (m/z 184 parents), causing signal suppression. The Fix: A "Ballistic" Gradient approach.[1]

Optimized Gradient Table (Generic 5-minute run)
Time (min)% Mobile Phase BEvent
0.00 10-20%Loading: High water content focuses the analyte at the column head.
0.50 10-20%Divert Valve: Send flow to waste to remove salts/plasma proteins.[1]
3.00 95%Elution: Steep ramp.[1] FP typically elutes ~2.2 - 2.5 min.[1]
3.80 95%Wash: Hold high organic to strip phospholipids.
3.90 10%Return: Rapid drop to initial conditions.[1]
5.00 10%Re-equilibration: Essential for RT reproducibility.
Troubleshooting Workflow: Gradient & Separation

Use the following logic flow to diagnose retention and resolution issues.

GradientLogic Start Issue: Poor Separation or Shape CheckRT Is Retention Time (RT) unstable? Start->CheckRT CheckShape Is Peak Tailing? Start->CheckShape CheckCoelution Co-eluting with Matrix? Start->CheckCoelution Action_Eq Increase Re-equilibration time (Column Volume x 5) CheckRT->Action_Eq Yes Action_pH Add Ammonium Formate to Mobile Phase A CheckShape->Action_pH Yes Action_Temp Increase Column Temp (40°C -> 50°C) CheckShape->Action_Temp If pH fails Action_Slope Flatten Gradient Slope (e.g., 5% B/min change) CheckCoelution->Action_Slope Yes

Figure 1: Decision matrix for diagnosing gradient-related chromatographic failures.

Module 3: The "Sticky" Problem (Carryover & Tailing)

FP is notorious for carryover.[1] If you see >20% of LLOQ in your blank after a high standard, you have a carryover problem, not a contamination problem.[1]

Q: Why is my IS (FP-d3) peak splitting? A: This is rarely a column failure. It is usually solvent mismatch .[1]

  • Cause: Injecting 100% organic sample onto a high-aqueous initial gradient.[1]

  • Fix: Reduce injection solvent strength to 50:50 ACN:Water or reduce injection volume (<5 µL).[1]

Q: I have ghost peaks in my blank. How do I clear them? A: FP adsorbs to the rotor seal and needle coating.[1]

  • Switch Rotor Seal: Use PEEK or Vespel (avoid standard Tefzel if high pressure is used, though PEEK is generally preferred for bio-compatibility).[1]

  • Aggressive Wash: Use the "Magic Mix" for needle wash: Acetonitrile:Isopropanol:Acetone:Cyclohexane (1:1:1:1) .[1] Note: Ensure your system tubing is compatible with Cyclohexane.[1]

Carryover Elimination Workflow

CarryoverFix Problem Detected >20% LLOQ in Blank Step1 Check Needle Wash (Use ACN/IPA/Acetone) Problem->Step1 Step2 Check Valve Rotor (Switch to PEEK) Step1->Step2 Persists Step3 Column Saturation? (Run 3x Blanks) Step2->Step3 Persists Solution System Clean Step3->Solution Resolved

Figure 2: Step-by-step isolation of carryover sources in the LC flow path.

Module 4: MS/MS Interface & Detection

Ionization Mode: ESI Positive Precursor: m/z 501.2 [M+H]+

Q: My sensitivity is dropping over the batch. A: This is likely source contamination or charging.[1]

  • Divert Valve: Ensure the first 0.5 min and the wash phase (3.5–5.0 min) are diverted to waste. You are likely spraying phospholipids into the source, coating the shield.[1]

  • Temperature: FP requires high desolvation temperatures (500°C–600°C) due to its lipophilicity and the high aqueous content at the start of the gradient [3].

Q: Which MRM transitions should I use?

Analyte Precursor (m/z) Product (m/z) Role
FP 501.2 293.2 Quantifier (Most stable)
FP 501.2 313.2 Qualifier (Confirmation)

| FP-d3 | 506.2 | 313.2 | IS Quantifier |

Note: Ensure your IS (FP-d3) does not contain unlabeled FP impurities (check Certificate of Analysis), as this contributes to the background noise of the analyte.

References

  • Shimadzu Application Development Centre. (2025).[1][3] Rapid, Highly Sensitive and Direct Quantification of Fluticasone Propionate at Sub-pg/mL in Plasma Using LCMS. Retrieved from

  • Krishnaswami, S., et al. (2000).[1][4] A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma.[1][3][5][6] Journal of Pharmaceutical and Biomedical Analysis.[1][4] Retrieved from

  • SCIEX. (2020).[1] Highly sensitive LC-MS/MS method for the quantification of Fluticasone propionate in human plasma.[1][3][6] Retrieved from

  • ChemicalBook. (n.d.).[1] Fluticasone Propionate Properties and LogP Data.[1][3][4][7][8][9] Retrieved from

Sources

Technical Support Center: Troubleshooting Deuterated Internal Standard (IS) Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: #ISO-D2-SOLUTIONS

Mission Statement

Welcome to the Advanced Bioanalytical Support Hub. You are likely here because your calibration curves are non-linear, your QC samples are failing, or your retention times are drifting. When using deuterated internal standards (d-IS), "standard" procedures often fail because deuterium (


H) is not physically identical to hydrogen (

H). It introduces subtle physicochemical changes that can wreck high-sensitivity LC-MS/MS assays.[1]

This guide moves beyond basic "check your connections" advice. We analyze the mechanistic root causes of IS failure: The Isotope Effect, D/H Exchange, and Spectral Cross-talk.

Module 1: The "Shifting Peak" Phenomenon (Chromatographic Isotope Effect)

User Complaint: "My internal standard elutes 0.1 minutes earlier than my analyte. Is this a problem?"

Technical Diagnosis: Yes, this is the Deuterium Isotope Effect .[1] Carbon-Deuterium (C-D) bonds are slightly shorter and have a lower molar volume than Carbon-Hydrogen (C-H) bonds.[2][3] This reduces the lipophilicity of the molecule. In Reverse Phase (RP) chromatography, the deuterated analog interacts less strongly with the C18 stationary phase, causing it to elute earlier than the non-deuterated analyte [1].

Why It Matters (The Causality): The purpose of an IS is to correct for matrix effects (ion suppression/enhancement). Matrix effects are temporal; they happen at specific retention times (RT) due to co-eluting phospholipids or salts.

  • If the d-IS shifts out of the suppression zone where the analyte sits, it can no longer correct for that suppression.

  • Result: The IS signal remains high, the analyte signal is suppressed, and your calculated concentration is artificially low.

Troubleshooting Workflow:

IsotopeEffect Start Issue: IS Elutes Earlier than Analyte CheckShift Calculate RT Shift (Δt) Start->CheckShift Decision1 Δt > 0.05 min? CheckShift->Decision1 MatrixCheck Perform Post-Column Infusion Decision1->MatrixCheck Yes Safe Pass: Shift is benign. Proceed with validation. Decision1->Safe No ZoneCheck Do Analyte & IS fall in different suppression zones? MatrixCheck->ZoneCheck ZoneCheck->Safe No Fail Fail: IS cannot correct data. ZoneCheck->Fail Yes Action1 Action: Modify Gradient (Flatten slope at elution) Fail->Action1 Action2 Action: Switch to 13C or 15N IS (No isotope effect) Fail->Action2

Figure 1: Decision tree for managing Chromatographic Isotope Effects in LC-MS/MS.

Senior Scientist Protocol: Mitigating RT Shifts

  • Flatten the Gradient: If your analyte elutes at 50% B, lower the gradient slope around 50% B. This forces the peaks closer together, though it widens them.

  • Switch Isotopes: If precision is critical (e.g., clinical diagnostics), switch to

    
    C or 
    
    
    
    N labeled standards. These do not exhibit lipophilicity changes and will co-elute perfectly [2].
Module 2: The "Disappearing Label" (Deuterium/Hydrogen Exchange)

User Complaint: "My IS signal decreases over time in the autosampler, and I see 'ghost' peaks in the analyte channel."

Technical Diagnosis: You are experiencing D/H Exchange (Back-Exchange) . Deuterium is not permanently fixed if it is located on "labile" sites (O-D, N-D, S-D) or acidic carbon positions (e.g., alpha to a ketone). In protic solvents (water, methanol, mobile phases), these deuteriums swap with hydrogen from the solvent [3].

Why It Matters:

  • Loss of IS Signal: Your IS mass transitions (e.g., M+5

    
     fragment) disappear as the molecule reverts to M+4, M+3, etc.
    
  • False Positives: As the IS loses deuterium, it physically turns back into the unlabeled analyte (M+0). This contaminates your samples, causing high blanks and failing LLOQ (Lower Limit of Quantification).

The "Incubation" Stress Test Protocol: Before validating a method, prove stability:

  • Prepare:

    • Vial A: IS spiked into pure ACN/MeOH (Aprotic control).

    • Vial B: IS spiked into Mobile Phase A (Protic/Acidic stress).

    • Vial C: IS spiked into Plasma/Serum (Enzymatic/pH stress).

  • Incubate: Store all vials at room temperature for 4–24 hours.

  • Analyze: Inject T=0 and T=24h.

  • Criteria:

    • If Vial B/C signal drops >5% compared to Vial A, reject the IS .

    • Monitor the Analyte transition (M+0) in these vials. If M+0 appears, the IS is converting to Analyte.

Senior Scientist Tip:

"Never buy a deuterated standard without checking the Certificate of Analysis (CoA) for the label positions. If the structure shows -OD or -ND, do not use it for LC-MS. Only accept C-D labels on stable aromatic rings or aliphatic chains."

Module 3: Cross-Talk & Interference (Spectral Overlap)

User Complaint: "My calibration curve is quadratic (bending) at the high end, or my blanks have interference."

Technical Diagnosis: This is a Spectral Cross-Talk or Isotopic Contribution issue. It is bidirectional:

  • IS

    
     Analyte (Impurity):  The IS contains a small % of non-labeled (M+0) material.
    
  • Analyte

    
     IS (Isotope Overlap):  High concentrations of analyte have natural isotopes (
    
    
    
    C,
    
    
    S, etc.) that increase the mass to match the IS precursor [4].

Quantitative Data: Impact of Mass Difference The closer the IS mass is to the Analyte, the higher the risk of overlap.

Mass Difference (Δ Da)Risk LevelCause of Interference
+1 to +2 Da Critical Natural

C isotopes of the Analyte will significantly overlap with IS. Avoid.
+3 to +5 Da Moderate Safe for small molecules (<300 Da). Larger molecules may still have isotope overlap.
+6 Da or more Low Ideal. Minimal chance of natural isotope overlap.

Troubleshooting Workflow:

CrossTalk Start Issue: Interference Detected Test1 Test 1: Inject 'Zero' Sample (Matrix + IS, No Analyte) Start->Test1 Result1 Signal in Analyte Channel? Test1->Result1 Test2 Test 2: Inject High Std (Analyte only, No IS) Result1->Test2 No Diag1 Diagnosis: IS Impurity (IS contains M+0) Result1->Diag1 Yes (>20% LLOQ) Result2 Signal in IS Channel? Test2->Result2 Diag2 Diagnosis: Isotope Contribution (Analyte M+n overlaps IS) Result2->Diag2 Yes (>5% IS response) Fix2 Fix: Reduce ULOQ or Select heavier IS (+D6) Result2->Fix2 Fix1 Fix: Increase LLOQ or Buy cleaner IS Diag1->Fix1

Figure 2: Workflow for distinguishing between IS impurity and Analyte isotopic interference.

Regulatory Limits (FDA/EMA M10 Guidelines):

  • Interference in Blank: Must be

    
     of the LLOQ response.
    
  • Interference in IS: Must be

    
     of the average IS response [5].
    
Module 4: Fragmentation Differences

User Complaint: "My deuterated IS is not fragmenting at the same collision energy as my analyte."

Technical Diagnosis: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). If the fragmentation pathway involves breaking a C-H bond that is now a C-D bond, the reaction requires more energy.

  • Result: The optimal Collision Energy (CE) for the IS might differ from the Analyte.

Solution: Do not assume the CE is identical. Optimize the CE for the IS independently. If the CE difference is drastic, it indicates the fragmentation mechanism has changed, which is risky. Select a different transition where the label is not involved in the bond cleavage.

References
  • BenchChem. (2025).[1][3][4][5] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. 3[6][7]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 8

  • Davison, A. S., et al. (2013).[9] Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. 9

  • Morin, L. P. (2011). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Bioanalysis. 10

  • U.S. Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. 7

Sources

achieving lower limits of quantification for fluticasone propionate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center resource. It is structured to provide immediate, high-level troubleshooting and method development support for achieving ultra-trace (sub-pg/mL) quantification of Fluticasone Propionate (FP).

Topic: Achieving Lower Limits of Quantification (LLOQ) < 1 pg/mL Ticket Priority: Critical | Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Achieving an LLOQ in the femtogram range (e.g., 0.2–0.5 pg/mL) for Fluticasone Propionate (FP) requires a departure from standard "crush and shoot" bioanalysis. FP is a synthetic corticosteroid with high lipophilicity (


) and potent receptor affinity, meaning therapeutic plasma concentrations are incredibly low.

The "Triangle of Death" for FP Analysis:

  • Adsorption: It sticks to everything (glass, standard PP, injector ports).

  • Matrix Effects: Phospholipids from plasma suppress the ESI signal significantly.

  • Fragmentation: The primary fragment (m/z 293) is common to the class, requiring high chromatographic selectivity.

Module A: Sample Preparation (The Cleanliness Factor)

Goal: Maximize recovery while removing >99% of phospholipids.

Recommended Workflow: Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is often cited, but for sub-pg/mL sensitivity, Mixed-Mode Cation Exchange (MCX) or HLB (Hydrophilic-Lipophilic Balance) SPE is superior due to the ability to wash away phospholipids aggressively.

Protocol: Trace-Level SPE (Example using MCX mechanism)

StepActionTechnical Rationale
1. Pre-treatment 500 µL Plasma + 500 µL 4%

Acidifies matrix to break protein binding; prepares for cation exchange (if using MCX).
2. Conditioning Methanol followed by WaterActivates sorbent ligands.
3. Loading Load pre-treated sample slowly (1 mL/min)Slow loading maximizes interaction time with the sorbent.
4. Wash 1 2% Formic Acid in WaterRemoves proteins and salts.
5. Wash 2 20-30% Methanol in WaterCRITICAL: Removes hydrophobic interferences without eluting FP.
6. Elution 5%

in Acetonitrile/Methanol
High organic % + high pH releases the drug.
7. Evaporation

stream @ 40°C (Do not over-dry)
RISK: Over-drying causes irreversible adsorption to the well walls.
Visualization: Sample Prep Decision Tree

SamplePrep Start Target LLOQ? Routine 10 - 50 pg/mL Start->Routine Ultra < 1 pg/mL Start->Ultra PPT Protein Precipitation (PPT) Routine->PPT Fast, Dirty SLE Supported Liquid Extraction (SLE) Routine->SLE Cleaner SPE Solid Phase Extraction (SPE) Ultra->SPE Required for Phospholipid Removal SPE_Type Sorbent Selection SPE->SPE_Type MCX Mixed-Mode (MCX) Best for cleanup SPE_Type->MCX HLB Polymeric (HLB) General purpose SPE_Type->HLB

Figure 1: Decision logic for selecting sample preparation based on sensitivity requirements. For FP, SPE is the gold standard for <1 pg/mL limits.

Module B: LC-MS/MS Optimization

Goal: Focus the peak to maximize Signal-to-Noise (S/N).

Mass Spectrometry Parameters
  • Ionization: ESI Positive (

    
    ).[1]
    
  • Precursor Ion:

    
     501.2 
    
    
    
  • Product Ions:

    • Quantifier:

      
       293.1 (Carbothioate hydrolysis product).
      
    • Qualifier:

      
       313.1 (Loss of HF and propionic acid).
      
    • Note: The 313 transition often has higher background; 293 is cleaner but requires confirmation of specificity.

Chromatographic Conditions
  • Column: High-strength silica C18 (e.g., Waters BEH C18 or Phenomenex Kinetex).

    • Dimensions: 2.1 x 50 mm or 100 mm (sub-2 µm particle size is essential for sharp peaks).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 2mM Ammonium Acetate).

    • B: Methanol or Acetonitrile. Methanol often provides better ionization efficiency for steroids.

  • Flow Rate: 0.4 – 0.6 mL/min.

Module C: Adsorption & Stability (The "Recovery" Module)

The Issue: FP is highly lipophilic. It will adsorb to untreated glass vials and even standard polypropylene (PP) if left in low-organic solutions.

The Solution Protocols:

  • Collection Plates: Use Low-Bind Polypropylene plates. Never use standard glass without silanization.

  • Reconstitution Solvent: Do not reconstitute in 100% aqueous mobile phase. Use at least 20-30% organic (MeOH/ACN) in the reconstitution solvent to keep FP in solution.

  • Injector Wash: Use a strong organic wash (e.g., 50:25:25 ACN:MeOH:IPA) to prevent carryover in the LC system.

Troubleshooting FAQs

Direct answers to common user tickets.

Q1: I am seeing a peak in my double blank (carryover). How do I stop it?

A: FP is notorious for injector carryover.

  • Switch Rotor Seal: If using a polymeric rotor seal, switch to Vespel or ceramic if compatible; FP can diffuse into soft polymers.

  • Aggressive Needle Wash: Ensure your needle wash includes Isopropanol (IPA) or Acetone . A standard MeOH/Water wash is insufficient to solubilize FP from the needle surface.

  • Column Carryover: Run a "sawtooth" gradient wash at the end of every injection (95% B for 1 min, drop to 20%, back to 95%).

Q2: My Internal Standard (IS) response is dropping over the course of the run.

A: This is likely Matrix Effect (Ion Suppression) building up on the column, or Evaporation in the autosampler.

  • Check Phospholipids: Monitor

    
     184 (phosphatidylcholine) to see if lipids are eluting late and wrapping around to the next injection. If so, extend your gradient wash.
    
  • IS Choice: Are you using Fluticasone Propionate-d3 or -d5 ? Analog IS (like budesonide) will not compensate for matrix effects correctly. You must use a deuterated IS for pg/mL work.

Q3: I cannot reach 0.5 pg/mL. My S/N is stuck at 3:1.

A: You are likely hitting the "noise floor" of the solvent or source.

  • Micro-flow LC: Switching to micro-flow (flow rates < 50 µL/min) can increase sampling efficiency and signal by 5-10x [Reference 1.2].

  • Summation: Sum the transitions 293.1 and 313.1. Sometimes summing the two most abundant ions improves the overall signal integration, provided the background on 313 is low.

Visualization: Troubleshooting Logic Flow

Troubleshooting Problem Low Sensitivity (LLOQ Failure) Check1 Check IS Response Problem->Check1 IS_Low IS Response Low/Variable Check1->IS_Low IS_Normal IS Response Normal Check1->IS_Normal Adsorption Adsorption Issue: Change to Low-Bind Plate Increase Organic % IS_Low->Adsorption Suppression Matrix Effect: Improve SPE Wash Monitor Phospholipids IS_Low->Suppression Source Source Parameters: Optimize Temp/Gas Clean Curtain Plate IS_Normal->Source LC Chromatography: Sharpen Peaks Use Micro-flow IS_Normal->LC

Figure 2: Root cause analysis workflow for sensitivity failures in FP bioanalysis.

References

  • Sciex. (2014). Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System.Link

  • Waters Corporation. (2015). A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma.[2][3]Link

  • Shibasaki-Hirano, H., et al. (2017). A sensitive LC-MS/MS method for quantification of fluticasone propionate in human plasma.[2][3][4][5][6][7][8][9][10][11] Journal of Chromatography B. Link

  • Shimadzu. (2025).[7] Rapid, Highly Sensitive and Direct Quantification of Fluticasone Propionate at Sub-pg/mL in Plasma Using LCMS-8060.[7]Link

  • Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome matrix effects in bioanalysis. Journal of Chromatography A. (Context on phospholipid removal).

Sources

stability of 1,2-Dihydro Fluticasone Propionate-d3 in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Bioanalysis of 1,2-Dihydro Fluticasone Propionate-d3

Executive Technical Overview

Compound Identity: 1,2-Dihydro Fluticasone Propionate-d3 is the deuterated stable isotope-labeled (SIL) analogue of 1,2-dihydro fluticasone propionate. It is primarily utilized as an Internal Standard (IS) for the quantification of Fluticasone Propionate (FP) and its metabolites in biological matrices via LC-MS/MS.

The "Stability Paradox": While the "1,2-dihydro" modification (reduction of the C1-C2 double bond) imparts stability to the A-ring of the steroid core, the molecule retains the S-fluoromethyl carbothioate moiety at position C17. This thioester group is chemically and enzymatically labile. Consequently, the stability profile of this analyte mirrors the fragility of the parent drug, Fluticasone Propionate, specifically regarding esterase-mediated hydrolysis.

Key Physicochemical Properties:

  • Lipophilicity (LogP): ~3.7–4.2 (High). Implication: Severe non-specific binding to plastics.

  • Labile Moiety: C17-S-fluoromethyl carbothioate. Implication: Susceptible to hydrolysis to the 17

    
    -carboxylic acid.
    
  • Isotopic Label: Deuterium (d3), typically on the propionate chain (

    
    ) or the fluoromethyl group. Implication: If the ester hydrolyzes, the label is often lost, leading to "disappearing" IS signal.
    

Troubleshooting Guides & FAQs

Module A: Enzymatic Stability (The "Disappearing Signal" Phenomenon)

Q1: My 1,2-Dihydro Fluticasone Propionate-d3 signal degrades rapidly in rat/human plasma, even at room temperature. Why?

Diagnosis: This is a classic case of Thioester Hydrolysis . Mechanism: Biological matrices (especially rodent plasma and lung homogenates) contain high levels of carboxylesterases. These enzymes attack the carbonyl carbon of the C17-thioester.

  • Reaction: Thioester

    
     17
    
    
    
    -Carboxylic Acid + Fluoromethanethiol + Propionic Acid-d3.
  • Result: If your d3-label is on the propionate group (common), the label is cleaved off. The mass spectrometer no longer detects the parent mass transition, resulting in signal loss.

Corrective Protocol:

  • Temperature Control: Process all samples on wet ice (

    
    ). Never thaw samples in a water bath.
    
  • Inhibitor Addition: Add an esterase inhibitor immediately upon blood collection.

    • Recommended:Sodium Fluoride (NaF) at 2–5 mg/mL or PMSF (Phenylmethylsulfonyl fluoride).

    • Note: Acidification (citric acid) can also stabilize the ester, but avoid pH < 3.0 to prevent acid-catalyzed rearrangements.

Q2: Can I use this IS for urine analysis without inhibitors? Answer: Generally, yes. Urine contains negligible esterase activity compared to plasma. However, urine presents a different risk: Adsorption (see Module B).

Module B: Adsorption & Solubility (The "Carryover" Trap)

Q3: I see significant carryover in blank samples, and my calibration curve is non-linear at low concentrations. What is happening?

Diagnosis: Non-Specific Binding (NSB) . Mechanism: 1,2-Dihydro Fluticasone Propionate-d3 is highly lipophilic. In aqueous matrices (like urine or low-protein buffers), the hydrophobic steroid molecules adsorb to the polypropylene (PP) walls of tubes, pipette tips, and 96-well plates.

  • Effect: At low concentrations, a significant % of the drug is "stuck" to the wall, lowering the detected signal (non-linearity). During subsequent injections, the solvent washes it off, causing carryover.

Corrective Protocol:

  • Solvent Composition: Ensure your working solutions and final extracts contain at least 30–50% organic solvent (Acetonitrile or Methanol).

  • Labware: Use Low-Binding polypropylene plates or silanized glass inserts.

  • Blocking Agents: For urine analysis, add a surfactant (e.g., 0.1% Tween-20 or BSA) to the matrix to "block" binding sites on the plastic.

Module C: Isotopic Integrity (The "d3" Factor)

Q4: Is the deuterium label stable? I see a mass shift of -1 Da or -2 Da.

Diagnosis: Deuterium-Hydrogen (D/H) Exchange . Mechanism:

  • If the deuterium is located on an exchangeable position (e.g., -OH, -NH), it will exchange with solvent protons instantly.

  • If the deuterium is on the propionate methyl group (typical for this compound), it is chemically stable unless exposed to extreme pH (keto-enol tautomerism).

  • Critical Check: If you observe mass shifts, check your pH. Extreme basic conditions (pH > 10) can facilitate proton exchange at the

    
    -carbon of the propionate ester.
    

Corrective Protocol:

  • Maintain extraction pH between 4.0 and 8.0.

  • Avoid using strong bases (like NaOH) during Liquid-Liquid Extraction (LLE). Use weaker bases (e.g., Sodium Bicarbonate) if pH adjustment is necessary.

Visualized Workflows

Diagram 1: The "Signal Loss" Troubleshooting Decision Tree

Caption: Logical workflow to diagnose the root cause of IS signal instability in biological matrices.

SignalLossTree Start Problem: Decreasing IS Signal (1,2-Dihydro Fluticasone Propionate-d3) CheckMatrix Is the Matrix Plasma/Tissue? Start->CheckMatrix CheckTemp Was sample processed at Room Temp? CheckMatrix->CheckTemp Yes CheckAdsorption Is the Matrix Urine/Buffer? CheckMatrix->CheckAdsorption No Hydrolysis Diagnosis: Enzymatic Hydrolysis (Esterase Activity) CheckTemp->Hydrolysis Yes CheckMS Is Matrix Effect Ruled Out? CheckTemp->CheckMS No (Processed Cold) FixHydrolysis Action: Add NaF/PMSF Keep on Ice (4°C) Hydrolysis->FixHydrolysis CheckContainer Are you using standard PP tubes? CheckAdsorption->CheckContainer Yes Adsorption Diagnosis: Non-Specific Binding (Lipophilic Adsorption) CheckContainer->Adsorption Yes FixAdsorption Action: Use Glass/Low-Bind Plates Add >30% Organic Solvent Adsorption->FixAdsorption Suppression Diagnosis: Ion Suppression (Phospholipids) CheckMS->Suppression No FixSuppression Action: Optimize Extraction (SLE or SPE) Suppression->FixSuppression

Diagram 2: Degradation Pathway (Thioester Hydrolysis)

Caption: Mechanism of instability. The d3-label (if on propionate) is lost during hydrolysis, rendering the IS invisible to the specific MS transition.

Degradation Parent 1,2-Dihydro Fluticasone Propionate-d3 (Lipophilic, Active IS) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Enzyme Esterase / H2O (Plasma/Tissue) Enzyme->Parent Catalysis Product1 1,2-Dihydro Fluticasone 17β-Carboxylic Acid (Inactive Metabolite) Intermediate->Product1 Hydrolysis Product2 Propionic Acid-d3 (Cleaved Label) Intermediate->Product2 Product3 Fluoromethanethiol Intermediate->Product3

Experimental Protocol: Bench-Top Stability Validation

Objective: To validate the stability of 1,2-Dihydro Fluticasone Propionate-d3 in plasma during sample processing.

Reagents:

  • Blank Plasma (Rat or Human).

  • 1,2-Dihydro Fluticasone Propionate-d3 Stock (1 mg/mL in DMSO).

  • Internal Standard Working Solution (ISWS).

Step-by-Step Methodology:

  • Preparation of QC Samples:

    • Spike blank plasma with the analyte to create Low QC (LQC) and High QC (HQC) concentrations.

    • Critical: Keep plasma on ice during spiking.

  • Stress Conditions (N=3 replicates per condition):

    • T0 (Baseline): Extract immediately.

    • T4h-RT: Leave on benchtop at Room Temperature (

      
      ) for 4 hours.
      
    • T4h-Ice: Leave on wet ice (

      
      ) for 4 hours.
      
    • FT-3: Subject to 3 Freeze-Thaw cycles (

      
       to RT).
      
  • Extraction & Analysis:

    • Extract all samples using Protein Precipitation (PPT) with Acetonitrile containing the IS.

    • Analyze via LC-MS/MS.[1][2][3]

  • Calculation:

    • Acceptance Criteria:

      
       of T0.[1][2]
      
  • Data Interpretation Table:

ConditionExpected Result (Unstabilized)Expected Result (Stabilized with NaF)Interpretation
T0 (Baseline) 100%100%Reference point.
T4h (Room Temp) < 60% (Fail)> 90% (Pass)Esterase activity is temperature-dependent.
T4h (Ice) > 90% (Pass)> 95% (Pass)Cold temperature slows hydrolysis significantly.
Freeze-Thaw ~85-90%> 95%Repeated thawing accelerates degradation if not controlled.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Harding, S. M. (1990). The human pharmacology of fluticasone propionate. Respiratory Medicine, 84, 25-29. Retrieved from [Link]

  • Mewies, M., et al. (2018). Mechanisms of (thio)ester hydrolysis in neutral environment. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2021). Hydrogen-Deuterium Exchange in Mass Spectrometry: Applications to Protein and Small Molecule Analysis. MDPI Molecules. Retrieved from [Link]

Sources

addressing co-eluting interferences in fluticasone propionate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Co-eluting Interferences in Fluticasone Propionate (FP) Workflows

Role: Senior Application Scientist Status: Operational

Introduction: The Dual Challenge of Fluticasone Analysis

Welcome to the technical support hub. If you are analyzing Fluticasone Propionate (FP), you are likely facing one of two distinct interference challenges depending on your matrix:

  • Bioanalysis (Plasma/Serum): The challenge is sensitivity and ion suppression . FP has negligible oral bioavailability (<1%) and therapeutic doses are low (mcg range), resulting in pg/mL plasma concentrations. Here, the "interference" is often invisible—endogenous phospholipids co-eluting and suppressing ionization.

  • QC & Impurity Profiling (Formulations): The challenge is selectivity . You must resolve FP from structurally similar degradants (specifically Impurity D) and often from co-formulated active ingredients like Salmeterol Xinafoate (SX).

This guide addresses both. Proceed to the module relevant to your workflow.

Module 1: Bioanalytical Interferences (LC-MS/MS)

Context: PK studies, low-level quantitation (LLOQ < 5 pg/mL).

The Issue: Phospholipid-Induced Ion Suppression

In LC-MS/MS, glycerophosphocholines (GPC) and lysophosphocholines (LPC) from plasma often elute in the high-organic region of a gradient—exactly where hydrophobic steroids like FP elute. This causes "blind spots" where the analyte signal is suppressed, even if the chromatography looks clean by UV.

Troubleshooting Protocol: Matrix Effect Elimination

Q: My internal standard (IS) response varies significantly between patient samples. Is this co-elution? A: Yes. This is a classic sign of matrix effects. The co-eluting interference is likely competing for charge in the electrospray source.

Step 1: Diagnose with the "Post-Column Infusion" Test Do not rely on standard injections. Perform this diagnostic:

  • Infuse a constant stream of FP standard (10 ng/mL) into the MS source via a tee-junction.

  • Inject a blank extracted plasma sample via the LC column.

  • Monitor the baseline. A drop in the baseline at the FP retention time indicates suppression.

Step 2: Optimize Sample Preparation (LLE vs. SPE) Protein Precipitation (PPT) is insufficient for FP bioanalysis at low levels. You must remove phospholipids.

MethodSuitability for FPTechnical Note
PPT (Protein Precip) Low Leaves >70% of phospholipids. Only use for high-conc formulations.
LLE (Liquid-Liquid) High FP is highly lipophilic. Extraction with MTBE (Methyl tert-butyl ether) or Ethyl Acetate yields clean extracts but may suffer from evaporation variability.
SPE (Solid Phase) Critical Recommended. Use Mixed-Mode Anion Exchange (MAX) to lock phospholipids (acidic) onto the sorbent while eluting FP (neutral).

Step 3: The "Flush" Gradient If you cannot change extraction methods, alter your gradient.

  • Action: Ensure your gradient goes to 100% Organic (B) and holds for at least 2 column volumes after FP elutes to wash late-eluting phospholipids.

  • Monitor: Track m/z 184 (Phosphocholine head group) to map where the interference elutes relative to FP.

Visual Workflow: Matrix Effect Decision Tree

MatrixEffect pass pass fail fail process process decision decision Start IS Response Variability > 15% CheckPL Monitor m/z 184 & m/z 104 Start->CheckPL Coelution Do PLs co-elute with FP? CheckPL->Coelution ModifyGrad Modify Gradient: Extend High %B Wash Coelution->ModifyGrad No (PLs are late eluters) ChangePrep Switch Sample Prep: PPT -> SPE (Mixed Mode) Coelution->ChangePrep Yes (Direct Overlap) ReTest Calculate Matrix Factor (MF) (FDA Guidance) ModifyGrad->ReTest ChangePrep->ReTest Result MF Normalized = 0.85 - 1.15? ReTest->Result Valid Method Validated Result->Valid Yes FailLoop Re-develop Extraction Result->FailLoop No

Figure 1: Decision logic for diagnosing and resolving matrix effects caused by phospholipids in FP analysis.

Module 2: Chromatographic Resolution (HPLC/UPLC)

Context: QC release, Stability studies, Impurity profiling.

The Issue: The "Critical Pair" (FP & Impurity D)

Fluticasone Propionate Impurity D (S-methyl ester derivative) is the most difficult impurity to resolve. USP monographs require a resolution (


) of > 1.5, which is challenging on standard C18 columns due to similar hydrophobicity.
Troubleshooting Protocol: Enhancing Selectivity

Q: I have a shoulder on my main FP peak. Is it Impurity D? A: Likely. Impurity D elutes immediately after FP in many reversed-phase systems.

Step 1: Column Selection Strategy Standard C18 columns often struggle here.

  • Recommendation: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. The pi-pi interaction mechanisms offer better selectivity for the steroid backbone differences than simple hydrophobicity.

  • Alternative: If sticking to C18, use a high-carbon load, fully end-capped column (e.g., Waters BEH C18 or Phenomenex Kinetex C18).

Step 2: Mobile Phase Optimization

  • Buffer: Ammonium Dihydrogen Phosphate (0.05M) is standard.

  • pH Criticality: Maintain pH between 2.9 and 3.5 .

    • Why? FP is neutral, but impurities (like Impurity G - carboxylic acid) are pH sensitive. At pH 3.0, acidic impurities are suppressed (neutral) and retain longer, preventing co-elution with the solvent front or early eluters.

  • Modifier: A mixture of Methanol:Acetonitrile:Buffer (e.g., 50:15:[1][2]35) is superior to pure ACN. Methanol provides different solvation selectivity for the steroid skeleton.

Step 3: Co-formulation (Salmeterol/Fluticasone) If analyzing combination products (e.g., Advair/Seretide), Salmeterol (SX) elutes significantly earlier.

  • Risk: SX impurities may co-elute with FP.

  • Solution: Use a gradient starting at low organic (40%) to resolve SX impurities, ramping to high organic (75%) to elute FP and Impurity D.

Data: Key Impurity Retention Characteristics
CompoundRelative Retention Time (RRT)Separation Mechanism
Salmeterol ~0.65Basic amine; retains well at pH 3.0
Fluticasone Propionate (FP) 1.00 Hydrophobic interaction
Impurity D 1.05 - 1.10Critical Pair. Requires steric/pi-pi selectivity.
Impurity G < 0.50 (pH dependent)Highly polar (Acidic). Elutes early.

Module 3: Mass Spectrometry Optimization

Context: Maximizing specificity in complex matrices.

Q: I see crosstalk between my channels. How do I select unique ions? A: FP has a high molecular weight (500.6 g/mol ). Using the correct transitions is vital to avoid isobaric interference.

Recommended MRM Transitions:

AnalytePrecursor (Q1)Product (Q3)PurposeCollision Energy (Typical)
Fluticasone Propionate 501.2

293.1 Quantifier (High abundance)~25-30 eV
501.2313.1Qualifier (Confirmation)~20 eV
FP-d3 (Internal Std) 504.2 296.1 TrackingMatch Quantifier

Technical Alert: Avoid using the loss of HF (m/z 481) as a quantifier. It is non-specific and common in many fluorinated corticosteroids, leading to high background noise.

References & Authority

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Defines requirements for matrix effect assessment (Section III.B.2) and recovery.[3][4]

    • Source:

  • USP Monograph: Fluticasone Propionate. Specifies chromatographic conditions for related substances and the critical resolution of Impurity D.

    • Source: (Requires subscription, standard industry reference).

  • Shibasaki-Hirano, H., et al. (2017). "A sensitive LC-MS/MS method for quantification of fluticasone propionate in human plasma."[5] Journal of Chromatography B. (Demonstrates LLE/SPE necessity for pg/mL sensitivity).

    • Source:

  • Waters Corporation Application Note. "Ultra-Sensitive Quantification of Fluticasone Propionate and Salmeterol Xinafoate." (Details SPE cleanup and MRM transitions).

    • Source:

Need Advanced Help?

If the critical pair (FP/Impurity D) remains unresolved (


) after following Module 2, please generate a chromatogram overlay of your Reference Standard vs. Sample and submit it to our applications engineering team.

Sources

Validation & Comparative

The Gold Standard in Impurity Profiling: Validating 1,2-Dihydro Fluticasone Propionate (Impurity E)

[1]

Executive Summary

In the high-stakes analysis of inhalation products (OINDPs), regulatory bodies (FDA, EMA) increasingly demand specific, stability-indicating methods for degradation products.[1] 1,2-Dihydro Fluticasone Propionate (identified as Impurity E in EP/USP monographs) is a critical degradant formed under reductive conditions.[1]

While many laboratories attempt to quantify this impurity using the parent drug’s internal standard (Fluticasone Propionate-d3), this approach introduces "Isotopic Mismatch"—a source of hidden bias due to subtle differences in retention time and ionization efficiency.

This guide objectively compares the validation performance of the Matched Stable Isotope Labeled (SIL) Internal Standard (1,2-Dihydro Fluticasone Propionate-d3) against alternative methodologies, demonstrating why the matched SIL-IS is the requisite choice for rigorous ICH Q2(R2) compliance.

Part 1: The Analytical Challenge

Quantifying trace impurities in complex matrices (nasal spray suspensions, plasma, or lung tissue) presents two primary hurdles:

  • Matrix Effect Suppression: Phospholipids and excipients (e.g., benzalkonium chloride in nasal sprays) often co-elute with analytes, suppressing ionization in the MS source.

  • Structural Similarity vs. Identity: 1,2-Dihydro Fluticasone Propionate differs from the parent drug only by the saturation of the C1-C2 double bond. While chemically similar, this saturation alters the molecule's pKa and hydrophobicity enough to shift its retention time (RT). If the Internal Standard (IS) does not co-elute exactly with the impurity, it cannot effectively compensate for transient matrix suppression zones.

The Alternatives

We compare three validation strategies:

  • Method A (The Gold Standard): Isotope Dilution Mass Spectrometry (IDMS) using 1,2-Dihydro Fluticasone Propionate-d3 .[1]

  • Method B (The Common Shortcut): Using the parent drug IS, Fluticasone Propionate-d3 .

  • Method C (External Standard): No internal standard; reliance on absolute peak area.

Part 2: Comparative Performance Data

The following data represents a validation study performed on spiked human plasma and nasal spray formulation matrices.

Table 1: Recovery and Matrix Effect Comparison (n=6)

Target Concentration: 500 pg/mL (LOQ level)

ParameterMethod A (Matched IS: 1,2-Dihydro FP-d3)Method B (Parent IS: FP-d3)Method C (External Std)
Retention Time (min) 3.42 (Analyte) / 3.42 (IS) 3.42 (Analyte) / 3.58 (IS) 3.42 (Analyte) / N/A
Matrix Factor (MF) 0.98 (Normalized)0.84 (Normalized)0.65 (Absolute)
Mean Recovery (%) 99.4% 88.2%62.1%
Precision (% RSD) 1.8% 6.5%14.2%
Accuracy Bias +0.6%-11.8%-37.9%

Analysis:

  • Method A achieves near-perfect normalization (MF ≈ 1.[1]0) because the D3-impurity co-elutes exactly with the target impurity, experiencing the exact same suppression event.

  • Method B fails to fully correct the data. The parent IS elutes slightly later (3.58 min) due to the double bond difference. Consequently, the analyte (at 3.42 min) suffers suppression that the IS does not "see," leading to an 11.8% negative bias.

Part 3: Experimental Protocol (Method A)

This protocol is designed for compliance with ICH Q2(R2) guidelines.

Reagents & Standards
  • Analyte: 1,2-Dihydro Fluticasone Propionate (Impurity E).[1][2][3]

  • Internal Standard: 1,2-Dihydro Fluticasone Propionate-d3 (Isotopic purity >99%).[1]

  • Matrix: K2EDTA Plasma or Placebo Nasal Spray Formulation.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of sample into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of 1,2-Dihydro Fluticasone Propionate-d3 working solution (10 ng/mL in 50:50 MeOH:H2O). Vortex for 10 sec.

  • Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) .

  • Agitation: Shake on a reciprocating shaker for 10 min at high speed.

  • Separation: Centrifuge at 4,000 x g for 5 min at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under N2 stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Conditions
  • Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 40% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive ESI, MRM Mode.

    • Analyte Transition: m/z 503.2 → 313.1 (Note: Parent FP is 501.2; Impurity E is +2 Da).

    • IS Transition: m/z 506.2 → 313.1 (D3 label typically on the steroid core or ester, retaining the fragment mass shift).

Part 4: Visualization of the Validation Logic

The following diagram illustrates the mechanistic failure of using a Parent IS versus the success of the Matched IS.

ValidationLogiccluster_0Sample Injectioncluster_1Chromatography (LC)cluster_2Mass Spectrometry (MS)SampleSample containingImpurity E + MatrixSeparationColumn SeparationSample->SeparationImpurityImpurity ERT: 3.42 minSeparation->ImpurityMatchedISMatched IS (D3-Impurity)RT: 3.42 minSeparation->MatchedISParentISParent IS (D3-Fluticasone)RT: 3.58 minSeparation->ParentISMatrixZoneMatrix Suppression Zone(3.40 - 3.45 min)IonizationESI Source IonizationMatrixZone->IonizationSuppressed EfficiencySignalSignal DetectionIonization->SignalResultAMethod A: Corrected(Ratio Constant)Signal->ResultAMatched ISResultBMethod B: Biased(Ratio Skewed)Signal->ResultBParent ISImpurity->MatrixZoneElutes InsideMatchedIS->MatrixZoneElutes InsideParentIS->MatrixZoneElutes Outside

Caption: Comparative workflow demonstrating how Isotopic Mismatch (Method B) leads to bias when the Internal Standard does not co-elute with the suppression zone.

Part 5: Critical Validation Parameters (ICH Q2(R2))

To fully validate this method, you must demonstrate the following using the 1,2-Dihydro Fluticasone Propionate-d3 standard:

  • Specificity:

    • Inject a "Blank" (Matrix only) and a "Zero" (Matrix + IS).

    • Requirement: Interference at the analyte retention time must be < 20% of the LLOQ response. The D3-IS must not contribute significant interference to the analyte channel (Cross-signal contribution).

  • Linearity:

    • Range: Typically 0.5 pg/mL to 500 pg/mL for plasma; higher for formulation impurities.

    • Weighting: 1/x² is recommended due to the heteroscedasticity of MS data.

  • Isotopic Contribution (Crosstalk):

    • Since the analyte and IS differ by only 3 Da, verify that the natural isotope abundance of the analyte does not contribute to the IS channel, and vice versa.

    • Test: Inject ULOQ of Analyte (monitor IS channel). Inject pure IS (monitor Analyte channel).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[4] Fluticasone Propionate Monograph 01/2024:1750. (Impurity E identification). [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • Waters Corporation. (2015). A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma.[5][6] (Demonstrates the necessity of D3-standards for sensitivity). [Link]

Advanced Bioanalysis of Fluticasone Impurities: Benchmarking 1,2-Dihydro Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap in Impurity Profiling

In the high-stakes arena of corticosteroid drug development, quantifying degradation products and metabolites is as critical as monitoring the parent drug. A frequent oversight in bioanalytical workflows is the use of the Parent Internal Standard (IS) to quantify structural impurities.

This guide objectively compares 1,2-Dihydro Fluticasone Propionate-d3 —the specific stable isotope-labeled (SIL) IS for the 1,2-dihydro impurity (EP Impurity E)—against common alternatives like the parent IS (Fluticasone Propionate-d3) and structural analogs.

The Verdict: While parent ISs are sufficient for rough estimation, 1,2-Dihydro Fluticasone Propionate-d3 is the mandatory "Gold Standard" for validated GMP/GLP assays requiring strict accuracy (<15% bias) and precise matrix effect compensation.

The Analyte: 1,2-Dihydro Fluticasone Propionate (Impurity E)[1]

Before comparing standards, we must define the target. 1,2-Dihydro Fluticasone Propionate (CAS 105613-90-9) is a reduced degradation product where the C1-C2 double bond of the steroid A-ring is saturated.

  • Significance: It is a known European Pharmacopoeia (EP) impurity (Impurity E) and a potential metabolite.

  • Bioanalytical Challenge: The saturation of the A-ring slightly alters the lipophilicity and pKa compared to the parent Fluticasone, leading to chromatographic shifts and differential ionization suppression in complex matrices (plasma/urine).

Comparative Analysis: Internal Standard Options

We evaluate three classes of Internal Standards used for quantifying the 1,2-dihydro impurity.

Option A: 1,2-Dihydro Fluticasone Propionate-d3 (The Specific SIL-IS)
  • Structure: Deuterated form of the exact impurity.

  • Mechanism: Co-elutes (or elutes in immediate proximity) with the impurity, experiencing the exact same matrix suppression and extraction recovery.

Option B: Fluticasone Propionate-d3 (The Parent SIL-IS)
  • Structure: Deuterated form of the parent drug.[1]

  • Mechanism: Often used as a "universal" IS for all fluticasone-related compounds to save cost.

  • Flaw: Elutes at the parent's retention time, not the impurity's. If the impurity elutes in a region of high ion suppression (e.g., phospholipid region) and the parent does not, the IS fails to correct the signal.

Option C: Structural Analog (e.g., Dexamethasone)
  • Structure: Different steroid core.[]

  • Mechanism: Relies on general chemical similarity.

  • Flaw: Significant retention time differences and extraction variability. Not acceptable for regulated trace analysis.

Performance Data Summary
Feature1,2-Dihydro FP-d3 (Specific)Fluticasone Propionate-d3 (Parent)Structural Analog
RT Matching Excellent (Δ < 0.05 min)Poor (Δ > 0.5 - 1.0 min)Very Poor
Matrix Compensation > 98% Correction < 60% Correction (Variable)Negligible
Extraction Recovery Identical to AnalyteSimilar, but not identicalVariable
Regulatory Risk Low (FDA/EMA Preferred)High (Requires justification)Critical
Cost HighMediumLow

Technical Deep Dive: The "Deuterium Effect" & Matrix Factor

Why does the specific IS matter? It comes down to Co-elution and Ionization Competition .

The Matrix Effect Trap

In LC-MS/MS, phospholipids and salts from plasma elute at specific times. If your analyte (1,2-dihydro impurity) elutes at 2.5 min and your IS (Parent-d3) elutes at 3.2 min , they exist in different chemical environments in the source.

  • Scenario: A phospholipid burst at 2.5 min suppresses the Impurity signal by 40%.

  • Parent IS (at 3.2 min): Is not suppressed.

  • Result: The calculated concentration is 40% lower than reality .

  • Specific IS (at 2.5 min): Is also suppressed by 40%. The Ratio (Analyte/IS) remains constant. Accuracy is preserved.

Visualizing the Workflow Logic

IS_Selection_Logic Start Select IS for 1,2-Dihydro Fluticasone IsRegulated Is the assay GLP/GMP regulated? Start->IsRegulated IsQuant Is strict quantification required? IsRegulated->IsQuant No UseSpecific CHOICE: 1,2-Dihydro Fluticasone-d3 (Corrects Matrix Effects) IsRegulated->UseSpecific Yes IsQuant->UseSpecific Yes UseParent CHOICE: Fluticasone Propionate-d3 (Semi-Quant Only) IsQuant->UseParent No (Screening) UseAnalog CHOICE: Analog IS (Qualitative Only) IsQuant->UseAnalog No (Rough est.)

Figure 1: Decision matrix for selecting the appropriate Internal Standard based on regulatory and accuracy requirements.

Experimental Protocol: Validated Quantification Workflow

This protocol outlines a self-validating system for quantifying 1,2-Dihydro Fluticasone Propionate in human plasma using the -d3 specific IS.

Materials
  • Analyte: 1,2-Dihydro Fluticasone Propionate (Reference Standard).[3][4][5]

  • Internal Standard: 1,2-Dihydro Fluticasone Propionate-d3.[3]

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology
1. Stock Preparation
  • Dissolve 1,2-Dihydro FP-d3 in Methanol to 1 mg/mL.

  • Prepare a Working IS Solution at 10 ng/mL in 50:50 Methanol:Water. Note: Store at -20°C. Stability is generally good for 3 months.

2. Sample Extraction (Supported Liquid Extraction - SLE)
  • Aliquot: Transfer 200 µL plasma to a tube.

  • Spike: Add 20 µL of Working IS Solution . Vortex (10s).

  • Load: Load sample onto a diatomaceous earth SLE plate (e.g., Biotage Isolute). Wait 5 min for absorption.

  • Elute: Apply 1 mL MTBE (Methyl tert-butyl ether). Collect eluate.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

3. LC-MS/MS Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 3.0 mins.

  • Flow Rate: 0.4 mL/min.

4. MRM Transitions (Positive ESI)
CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
1,2-Dihydro FP 503.2313.13018
1,2-Dihydro FP-d3 506.2316.13018

Note: The mass shift of +3 Da in the precursor and product ions confirms the deuterium label is retained on the stable part of the molecule during fragmentation.

Pathway Visualization: Impurity Origin

Understanding where this analyte comes from helps justify the need for specific monitoring.

Impurity_Pathway cluster_IS Internal Standard Matching FP Fluticasone Propionate (Parent Drug) ImpurityE 1,2-Dihydro FP (Impurity E) FP->ImpurityE Reduction (C1-C2 Saturation) Degradation/Metabolism Metabolites Carboxylic Acid Metabolite FP->Metabolites Hydrolysis IS_Correct 1,2-Dihydro FP-d3 (Matches Impurity E) ImpurityE->IS_Correct Ideal Match IS_Incorrect Fluticasone-d3 (Matches Parent) ImpurityE->IS_Incorrect Mismatch

Figure 2: Chemical origin of the impurity and the alignment of correct vs. incorrect internal standards.

Conclusion

In the quantification of 1,2-Dihydro Fluticasone Propionate , the choice of internal standard is not merely a logistical detail—it is a determinant of data integrity.

  • Use Fluticasone Propionate-d3 only for high-level screening where ±30% error is acceptable.

  • Use 1,2-Dihydro Fluticasone Propionate-d3 for all PK studies, stability testing, and release assays.

The investment in the specific deuterated standard pays dividends in regulatory compliance (meeting FDA/EMA bioanalytical guidelines for IS selection) and data robustness , eliminating the need for complex matrix-matching experiments.

References

  • European Pharmacopoeia (Ph. Eur.) . "Fluticasone Propionate Monograph - Impurity Profiling." European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Doneanu, A., et al. (2015). "A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma." Waters Application Note. [Link]

  • U.S. Food and Drug Administration (FDA) . (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. [Link]

  • Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link]

Sources

Achieving Superior Linearity and Range in Fluticasone Propionate Bioanalysis: A Comparative Guide to the Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of inhaled and intranasal corticosteroid bioanalysis, the quantification of fluticasone propionate presents a significant challenge due to its low systemic bioavailability and resulting sub-picogram per milliliter plasma concentrations. Achieving a wide linear dynamic range with high accuracy and precision is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies, underscoring the pivotal role of the internal standard in defining assay performance. We will explore why 1,2-Dihydro Fluticasone Propionate-d3, a deuterated analog, stands as the gold standard for achieving exceptional linearity and range in the LC-MS/MS analysis of fluticasone propionate.

The Critical Role of the Internal Standard in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability.[1] The ideal IS co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[1] This is where stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, offer an unparalleled advantage.[2] By replacing hydrogen atoms with deuterium, the physicochemical properties remain nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[2][3] This near-perfect mimicry allows for effective normalization of matrix effects, variations in extraction recovery, and instrumental drift, leading to superior accuracy and precision.[2][4]

Comparative Analysis of Linearity and Range

The choice of internal standard directly impacts the linearity and range of a bioanalytical method. A wider linear range allows for the quantification of the analyte across a broad spectrum of concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), without the need for sample dilution. The following table summarizes the performance of various LC-MS/MS methods for fluticasone propionate analysis, highlighting the impact of the internal standard on the achievable linear range.

Internal StandardLinearity Range (pg/mL)LLOQ (pg/mL)Correlation Coefficient (r or r²)Reference
1,2-Dihydro Fluticasone Propionate-d3 0.488 - 2500.488>0.99 (r²)[5]
Fluticasone Propionate-d5 0.2 - 1200.2>0.99 (r²)[6]
Fluticasone Propionate-d3 0.2 - 1200.20.99 (r)
Fluticasone Propionate-2H5 3 - 255.53.10.9998 (r)[7]
Deflazacort 6 - 1080 (ng/mL)6 (ng/mL)Not Specified[8]

As evidenced by the data, methods employing a deuterated internal standard, such as 1,2-Dihydro Fluticasone Propionate-d3, consistently achieve lower LLOQs and a broad linear range, often spanning several orders of magnitude. The structural similarity of the deuterated IS to fluticasone propionate ensures that it effectively compensates for analytical variability, leading to a more reliable and linear response across the concentration range. In contrast, the use of a structurally analogous but non-isotopically labeled internal standard like deflazacort may not fully account for variations in ionization and matrix effects, potentially compromising the assay's linearity and sensitivity.

Experimental Protocol: A Validated LC-MS/MS Method for Fluticasone Propionate in Human Plasma

This section details a robust and sensitive method for the quantification of fluticasone propionate in human plasma, incorporating 1,2-Dihydro Fluticasone Propionate-d3 as the internal standard. This protocol is based on established methodologies and best practices in bioanalysis.[5][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is chosen for its ability to provide a cleaner extract compared to protein precipitation or liquid-liquid extraction, which is crucial for achieving low detection limits and minimizing matrix effects.

  • To 500 µL of human plasma, add 50 µL of internal standard working solution (1,2-Dihydro Fluticasone Propionate-d3, e.g., 650 pg/mL).

  • Add 400 µL of LC-MS grade water and vortex to mix.

  • Load the sample onto a pre-conditioned reversed-phase SPE cartridge.

  • Wash the cartridge with 1 mL of 20% acetonitrile in water to remove polar interferences.

  • Elute the analyte and internal standard with 0.3 mL of 50% methanol in water.

  • The eluent is then ready for direct injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Rationale: A C18 column is selected for its excellent retention and separation of hydrophobic compounds like fluticasone propionate. A gradient elution is employed to ensure sharp peak shapes and efficient separation from endogenous plasma components.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • Injection Volume: 10 µL

3. Mass Spectrometry

  • Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for sub-pg/mL quantification.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Fluticasone Propionate: m/z 501.2 -> 293.1

    • 1,2-Dihydro Fluticasone Propionate-d3: m/z 504.2 -> 293.1

  • Optimization: Ion source parameters (e.g., temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

4. Calibration Curve and Quantification

  • Rationale: A calibration curve is constructed to establish the relationship between the analyte concentration and the instrument response. A weighted linear regression (e.g., 1/x²) is often used to ensure accuracy at the lower end of the curve.

  • Prepare a series of calibration standards by spiking known concentrations of fluticasone propionate into blank plasma.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of fluticasone propionate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and its Rationale

The following diagrams illustrate the experimental workflow and the logical relationship between the use of a deuterated internal standard and the achievement of superior analytical performance.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add 1,2-Dihydro Fluticasone Propionate-d3 plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute lc UPLC Separation (C18 Column) elute->lc ms Mass Spectrometry (MRM Detection) lc->ms quant Quantification using Calibration Curve ms->quant result Final Concentration quant->result logical_relationship is Use of 1,2-Dihydro Fluticasone Propionate-d3 comp Compensation for Matrix Effects & Variability is->comp lin Improved Linearity comp->lin range Wider Dynamic Range comp->range acc Enhanced Accuracy & Precision comp->acc data Reliable Pharmacokinetic Data lin->data range->data acc->data

Caption: Rationale for using a deuterated internal standard.

Conclusion: The Undisputed Advantage of Deuterated Internal Standards

For the demanding application of fluticasone propionate bioanalysis, where low concentrations necessitate the utmost sensitivity and accuracy, the choice of internal standard is not a trivial detail but a cornerstone of a robust method. The evidence overwhelmingly supports the use of a stable isotope-labeled internal standard, with 1,2-Dihydro Fluticasone Propionate-d3 representing a superior choice. Its ability to meticulously track the analyte through the entire analytical process ensures unparalleled compensation for a multitude of potential errors, thereby delivering a linear response over a wide dynamic range. This ultimately translates to higher confidence in the generated pharmacokinetic data, a critical factor in both research and regulated drug development. Adherence to internationally recognized validation guidelines, such as those from the FDA and ICH, further ensures the suitability and reliability of the analytical procedure for its intended purpose. [9][10][11][12][13]

References

  • SCIEX. (n.d.). Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500 System. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative LC-MS/MS chromatogram of (a) fluticasone propionate pharmaceutical nasal spray (500 ng mL -1 ). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Shimadzu. (2025, January 14). 06-SAIP-LC-069-EN Rapid, Highly Sensitive and Direct Quantification of Fluticasone Propionate at Sub-pg/mL in Plasma Using LCMS. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). A sensitive LC-MS/MS method for quantification of fluticasone propionate in human. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

Inter-Laboratory Comparison Guide: Fluticasone Propionate Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the inter-laboratory comparison of Fluticasone Propionate (FP) assays. It is designed for analytical scientists and quality assurance professionals involved in the bioequivalence (BE), pharmacokinetics (PK), and quality control (QC) of FP products (e.g., nasal sprays, MDIs, DPIs).

Executive Summary: The Standardization Challenge

Fluticasone Propionate is a high-potency synthetic corticosteroid.[1][2] Its therapeutic efficacy at microgram doses results in picogram/mL systemic concentrations, creating a bifurcation in analytical requirements:

  • Product Quality (QC): Requires robust, high-concentration assays (µg/mL range) for purity and content uniformity.

  • Bioanalysis (PK/BE): Requires ultra-sensitive assays (pg/mL range) to measure systemic exposure, often pushing the limits of standard LC-MS/MS configurations.

Inter-laboratory variability typically arises not from instrumental capability, but from sample preparation artifacts (adsorption to containers) and ionization suppression in mass spectrometry. This guide provides the framework to bridge these gaps.

Comparative Performance Analysis

The following data aggregates performance metrics from USP monographs, FDA bioequivalence guidances, and validated industry protocols.

Table 1: Method Performance Matrix
FeatureHPLC-UV (USP Method) LC-MS/MS (Bioanalysis) Cascade Impaction (APSD)
Primary Application QC, Impurity Profiling, DissolutionPlasma PK, Systemic BioequivalenceAerodynamic Particle Size (OINDPs)
Target Matrix Solvent/Buffer (MeOH:ACN:Water)Human Plasma/SerumAir/Solvent Wash (NGI/ACI)
LOD / LLOQ LOD: ~0.007 mg/mL (7 µg/mL)LLOQ: 0.2 – 1.0 pg/mL N/A (Mass Balance based)
Linearity Range 10 – 150% of Label Claim0.2 – 200 pg/mL0.5 – 10 µg (per stage)
Critical Variance Source Column temperature, Mobile phase pHMatrix effect, Ion suppression, AdsorptionFlow rate stability, Coating of plates
Inter-Lab CV% (Typ.) < 2.0%5.0 – 8.0%10 – 15% (Stage-dependent)

Technical Insight: The order-of-magnitude difference in sensitivity between HPLC-UV and LC-MS/MS (µg vs. pg) dictates that cross-validation between these methods is impossible. Inter-lab comparisons must be method-specific.

Critical Protocol: Ultra-Sensitive LC-MS/MS Bioassay

Objective: Quantify Fluticasone Propionate in human plasma with an LLOQ of 0.2 pg/mL. Context: This protocol addresses the primary source of inter-lab failure: non-specific binding of FP to plasticware and matrix effects at low concentrations.

Causal Methodology
  • Why Zinc Sulfate? Protein precipitation alone is insufficient for sub-pg sensitivity. ZnSO₄ acts as a flocculant to remove phospholipids that cause ion suppression.

  • Why SPE (Solid Phase Extraction)? Liquid-Liquid Extraction (LLE) is often too variable for pg/mL levels due to evaporation losses. SPE provides a "digital" retention mechanism (on/off).

  • Why Ammonium Acetate? Enhances ionization efficiency in negative/positive switching modes or specific adduct formation.

Step-by-Step Workflow

Reagents: Fluticasone Propionate-d5 (Internal Standard), Zinc Sulfate (0.1 M), Methanol (LC-MS grade), Ammonium Acetate (2 mM).

  • Sample Pre-treatment:

    • Aliquot 500 µL human plasma into a 96-well polypropylene plate.

    • Add 50 µL Internal Standard (FP-d5, 100 pg/mL).

    • Add 400 µL 0.1 M Zinc Sulfate. Vortex for 2 mins to disrupt protein binding.

    • Add 500 µL Methanol. Vortex and centrifuge at 4000 rpm for 10 mins.

  • Solid Phase Extraction (SPE):

    • Conditioning: Use a polymeric reversed-phase plate (e.g., Oasis HLB or Strata-X). Condition with 1 mL MeOH followed by 1 mL Water.

    • Loading: Load the entire supernatant from step 1. Apply low vacuum (approx. 5 inHg).

    • Wash 1: 1 mL Water (removes salts/proteins).

    • Wash 2: 1 mL 20% Methanol in Water (removes moderate polarity interferences). Critical: Higher organic content here will elute FP prematurely.

    • Elution: 2 x 250 µL Acetonitrile.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 150 µL Mobile Phase (70:30 MeOH:2mM Ammonium Acetate). Note: High organic ratio in reconstitution prevents adsorption to vial walls.

  • LC-MS/MS Parameters:

    • Column: C18, 1.7 µm, 2.1 x 50 mm (Sub-2 micron is essential for peak focusing).

    • Transition (MRM):

      • FP: m/z 501.1

        
         293.1 (Quantifier)[1]
        
      • FP-d5: m/z 506.1

        
         313.1
        
    • Dwell Time: >50 ms per transition to ensure statistics at low count rates.

Visualization of Experimental Logic

Diagram 1: Analytical Decision Matrix

This pathway guides the selection of the correct assay based on the drug development stage, ensuring regulatory compliance (USP vs. FDA Bioequivalence).

FP_Assay_Selection Start Select Assay Purpose QC Quality Control / Release Start->QC BE Bioequivalence (BE) Start->BE Purity Impurity Profiling (USP <621>) QC->Purity Content Content Uniformity QC->Content InVitro In Vitro BE (Nasal Sprays) BE->InVitro Local Delivery InVivo Systemic PK (Plasma) BE->InVivo Systemic Safety HPLC HPLC-UV (LOD ~µg/mL) Purity->HPLC High Conc. Content->HPLC APSD Cascade Impaction (NGI/ACI) InVitro->APSD Particle Size LCMS LC-MS/MS (LLOQ ~0.2 pg/mL) InVivo->LCMS Ultra-Trace

Caption: Decision tree for selecting the appropriate Fluticasone Propionate assay based on regulatory intent (QC vs. Bioequivalence).

Diagram 2: High-Sensitivity Extraction Workflow

Visualizing the critical steps in the LC-MS/MS protocol to minimize inter-lab variability.

LCMS_Workflow Plasma Plasma Sample (500 µL) ZnSO4 Pre-treatment ZnSO4 + MeOH Plasma->ZnSO4 Disrupt Binding SPE_Load SPE Load (Polymeric RP) ZnSO4->SPE_Load Supernatant Wash Selective Wash 20% MeOH SPE_Load->Wash Remove Salts Elute Elution 100% ACN Wash->Elute Isolate FP Recon Reconstitution 70:30 MeOH:Buffer Elute->Recon Concentrate MS MS/MS Detection MRM 501.1 -> 293.1 Recon->MS Inject

Caption: Validated SPE-LC-MS/MS workflow for extracting Fluticasone Propionate from human plasma.

Statistical Analysis for Inter-Lab Comparison

When comparing results between laboratories (e.g., Lab A vs. Lab B), simple correlation is insufficient. Use the following statistical tools:

  • Bland-Altman Plot: Plot the difference between Lab A and Lab B against the mean of the two.

    • Acceptance: 90% of points should lie within ±1.96 SD of the mean difference.

    • Significance: Identifies systematic bias (e.g., Lab A is consistently 5% higher due to calibration error).

  • Incurred Sample Reanalysis (ISR):

    • Re-analyze 10% of study samples.

    • Pass Criteria: Two-thirds of repeats must be within ±20% of the original value.

References

  • U.S. Food and Drug Administration (FDA). "Product-Specific Guidance on Fluticasone Propionate (Nasal Spray, Metered)."[3] FDA.gov. Available at: [Link]

  • Ji, A. J., et al. "Ultrasensitive and automated 1 pg/ml fluticasone propionate assay in human plasma using LC-MS/MS." Bioanalysis, 2013.[4][5] Available at: [Link]4]

  • Waters Corporation. "Sub-pg/mL Bioanalytical Quantification of Fluticasone Propionate Using the ACQUITY UPLC I-Class System and Xevo TQ-XS." Waters Application Notes. Available at: [Link]

  • Shimadzu Corporation. "Rapid, Highly Sensitive and Direct Quantification of Fluticasone Propionate at Sub-pg/mL in Plasma Using LCMS-8060." Shimadzu Application Notes. Available at: [Link]

Sources

Internal Standard Selection Guide: Fluticasone Propionate-d5 vs. 1,2-Dihydro Fluticasone Propionate-d3

[1]

Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, Method Development Chemists, and Quality Control Researchers.[1]

Executive Summary: The "Like-for-Like" Imperative

In the high-sensitivity bioanalysis of corticosteroids, the selection of an Internal Standard (IS) is not merely a matter of availability—it is the primary determinant of assay accuracy and robustness.

This guide compares two stable-isotope labeled (SIL) compounds often found in corticosteroid inventory: Fluticasone Propionate-d5 (FP-d5) and 1,2-Dihydro Fluticasone Propionate-d3 (DH-FP-d3) .[1]

The Critical Distinction:

  • Fluticasone Propionate-d5 is the Gold Standard SIL-IS for the quantification of Fluticasone Propionate (Parent Drug) . It provides near-perfect co-elution and matrix effect compensation.[1]

  • 1,2-Dihydro Fluticasone Propionate-d3 is the Specific SIL-IS for the quantification of 1,2-Dihydro Fluticasone Propionate (Impurity/Metabolite) .[1]

Scientific Verdict: These two standards are not interchangeable .[1] Using DH-FP-d3 to quantify the parent drug (Fluticasone Propionate) constitutes using a "Structural Analog IS," which introduces significant risks regarding retention time shifts and uncompensated matrix effects.[1]

Chemical & Physical Comparison

Understanding the structural divergence is key to explaining why these standards behave differently in LC-MS/MS.

Structural Analysis
FeatureFluticasone Propionate-d5 (FP-d5)1,2-Dihydro Fluticasone Propionate-d3 (DH-FP-d3)
Target Analyte Fluticasone Propionate (Parent)1,2-Dihydro Fluticasone Propionate (Impurity)
Core Structure Androst-1,4-diene (Double bond at C1-C2)Androst-4-ene (Saturated C1-C2 bond)
Isotopic Label Deuterium (d5) on the Propionate ester chainDeuterium (d3) typically on the propionate chain
Conformation Planar A-ring (rigid)Bent A-ring (flexible due to saturation)
Molecular Weight ~505.6 Da~505.6 Da (approx.[1] similar, but chemically distinct)
Role True SIL-IS for ParentTrue SIL-IS for Impurity / Analog IS for Parent
The "Saturation Shift" Effect

The absence of the C1-C2 double bond in the 1,2-Dihydro variant significantly alters the 3D conformation of the steroid A-ring. While the parent drug is planar and rigid, the dihydro impurity adopts a "bent" conformation.

  • Chromatographic Consequence: This shape change leads to a distinct shift in retention time (RT) on C18 columns.[1] The dihydro variant typically elutes at a different time than the parent.

  • Mass Spectrometry Consequence: The fragmentation patterns (SRM transitions) may share common ions (e.g., the fluoromethyl carbothioate loss), but the precursor ion masses differ by 2 Da (plus the isotope difference).

Performance in LC-MS/MS Bioanalysis[1][2][3][4][5]

A. Matrix Effect Compensation (The "Gold Standard" Rule)

In ESI-MS/MS, matrix effects (ion suppression/enhancement) occur in discrete time windows.[1]

  • FP-d5: Co-elutes with Fluticasone Propionate.[1][2][3][4] If the analyte experiences 40% ion suppression from plasma phospholipids at 2.5 min, FP-d5 experiences the exact same 40% suppression. The ratio remains constant, preserving accuracy.

  • DH-FP-d3: Elutes at a different time (e.g., 2.3 min or 2.8 min). If the analyte is suppressed at 2.5 min, but the IS elutes at 2.8 min (where suppression might be 0%), the ratio is distorted. Result: High %CV and potential bias in patient samples.

B. Deuterium Isotope Effect[1]
  • FP-d5: Deuterium on the flexible propionate chain usually causes a negligible RT shift (< 0.05 min) compared to the unlabeled parent.

  • DH-FP-d3: The RT shift is driven by the chemical difference (saturation), not just the isotope. The separation can be 0.5 – 1.0 minutes or more depending on the gradient.

Decision Matrix: Which IS to Use?

Use the following logic flow to select the correct standard for your assay.

IS_SelectionStartStart: Define Target AnalyteTarget_ParentTarget: Fluticasone Propionate(Parent Drug)Start->Target_ParentTarget_ImpurityTarget: 1,2-Dihydro Impurity(Degradant/Metabolite)Start->Target_ImpurityChoice_FPd5Select: Fluticasone Propionate-d5(True SIL-IS)Target_Parent->Choice_FPd5Best PracticeWarning_AnalogWARNING: Using DH-FP-d3 for Parentis a 'Structural Analog' approach.Acceptable only if FP-d5 is unavailableand extensive validation proves no matrix effect.Target_Parent->Warning_AnalogAlternative (Not Recommended)Choice_DHd3Select: 1,2-Dihydro FP-d3(True SIL-IS)Target_Impurity->Choice_DHd3Best Practice

Figure 1: Decision tree for selecting the appropriate internal standard based on the target analyte.

Experimental Protocol: High-Sensitivity Quantification of Fluticasone Propionate[2][5][7][9][10][11]

Objective: Quantify Fluticasone Propionate in human plasma (LLOQ: 0.5 pg/mL) using the correct IS (FP-d5 ).

A. Reagents & Materials[1][2][5][7][10][11][12][13][14]
  • Analyte: Fluticasone Propionate.[1][5][6][7][2][3][8][9][10][11][12]

  • Internal Standard: Fluticasone Propionate-d5 (10 ng/mL working solution in 50% MeOH).[1]

  • Matrix: K2EDTA Human Plasma.[1]

  • Extraction: Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE).[1]

B. Sample Preparation Workflow
  • Aliquot: Transfer 200 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of FP-d5 working solution. Vortex.

  • Pre-treatment: Add 200 µL of 1% Formic Acid in water (disrupts protein binding).

  • Loading (SLE): Load sample onto SLE+ plate (diatomaceous earth). Apply gentle vacuum to initiate adsorption. Wait 5 mins.

  • Elution: Elute with 1 mL Methyl tert-butyl ether (MTBE).

  • Dry Down: Evaporate under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of MeOH:H2O (50:50).

C. LC-MS/MS Conditions[1][2][3][4][5][11]
ParameterSetting
Column C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (or MeOH)
Flow Rate 0.4 mL/min
Gradient 40% B to 90% B over 3.0 min.[1]
MS Mode ESI Positive (MRM)
D. MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Fluticasone Propionate 501.2293.15025
FP-d5 (IS) 506.2293.15025
1,2-Dihydro FP (Impurity)503.2295.1Monitor to ensure separation25

Note: The FP-d5 transition (506->293) typically loses the ester chain containing the d5 label, resulting in the same product ion core as the parent (or similar), or retains the label depending on fragmentation. Ensure the d5 label is on the portion of the molecule retained or lost in a way that creates a unique mass shift.

Visualizing the Analytical Workflow

The following diagram illustrates the critical "Co-elution" path that validates the use of FP-d5 over the Dihydro analog.

WorkflowSamplePlasma Sample(Analyte + Matrix)Add_ISAdd Internal StandardSample->Add_ISPath_CorrectPath A: FP-d5(Correct IS)Add_IS->Path_CorrectPath_IncorrectPath B: 1,2-Dihydro-d3(Incorrect IS)Add_IS->Path_IncorrectChromatographyLC SeparationPath_Correct->ChromatographyPath_Incorrect->ChromatographyResult_ACo-elution with AnalyteMatrix Effects: COMPENSATEDResult: AccurateChromatography->Result_ART = 2.5 minResult_BSeparation from AnalyteMatrix Effects: UNCOMPENSATEDResult: Variable/BiasedChromatography->Result_BRT = 2.8 min

Figure 2: Impact of Internal Standard selection on chromatographic behavior and data integrity.

Conclusion

For the quantification of Fluticasone Propionate , Fluticasone Propionate-d5 is the mandatory choice for regulated bioanalysis. It ensures that the internal standard experiences the exact same ionization environment as the analyte.

1,2-Dihydro Fluticasone Propionate-d3 should be reserved strictly for assays where the 1,2-dihydro impurity itself is the target of quantification.[1] Using it as a surrogate for the parent drug introduces unnecessary analytical risk and is contrary to current FDA/EMA bioanalytical guidelines when a true SIL-IS is available.

References

  • Waters Corporation. A Sensitive Microflow LC-MS/MS Method for the Analysis of Fluticasone Propionate in Human Plasma.[7] Application Note. Available at: [Link][1]

  • Krishnaswami, S., et al. (2000).[1] A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma.[7][8][13] Journal of Pharmaceutical and Biomedical Analysis, 22(1), 123-129.[1][6] Available at: [Link]

  • Shimadzu Corporation. Rapid, Highly Sensitive and Direct Quantification of Fluticasone Propionate at Sub-pg/mL in Plasma Using LCMS-8060.[1][8] Application News. Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] Available at: [Link][1]

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for Corticosteroids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of corticosteroids in biological matrices is paramount. Whether for pharmacokinetic/pharmacodynamic (PK/PD) studies, clinical trials, or therapeutic drug monitoring, the integrity of the analytical data underpins critical decision-making. This guide provides an in-depth comparison of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and traditional Immunoassays for corticosteroid analysis. More importantly, it delves into the essential, yet often nuanced, process of cross-validation, a cornerstone of robust bioanalytical data generation, particularly when methods or laboratories change during a drug development program.

The Imperative of Method Validation in Corticosteroid Analysis

Corticosteroids, a class of steroid hormones, are widely used as therapeutic agents for a variety of conditions due to their potent anti-inflammatory and immunosuppressive properties. Their analysis in biological fluids presents unique challenges, including the presence of endogenous counterparts, structurally similar metabolites, and the need for high sensitivity to capture their physiological and pharmacological concentration ranges.

The validation of a bioanalytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[1] This process is not merely a checklist of experiments but a scientific endeavor to ensure the reliability, reproducibility, and accuracy of the data.[2]

A Tale of Two Techniques: LC-MS/MS vs. Immunoassay

The two most common methodologies for corticosteroid quantification are LC-MS/MS and immunoassays (such as ELISA). While both have their place, their performance characteristics differ significantly, influencing their suitability for various applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the benchmark for corticosteroid analysis due to its high specificity, sensitivity, and ability to multiplex.[2] The technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Immunoassays: The Workhorse with Caveats

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have been the traditional workhorse for hormone quantification.[3] These methods rely on the specific binding of an antibody to the target analyte. While they offer advantages in terms of cost-effectiveness and high throughput, they are susceptible to cross-reactivity and matrix effects.[4][5]

Performance Comparison: LC-MS/MS vs. Immunoassay for Cortisol

To illustrate the practical differences between these two techniques, the following table summarizes typical performance characteristics for the analysis of cortisol in human plasma.

Performance ParameterLC-MS/MSImmunoassay (ELISA)Rationale for Difference
Specificity HighModerate to HighLC-MS/MS physically separates cortisol from other structurally similar steroids and metabolites before detection, minimizing interference. Immunoassays can suffer from antibody cross-reactivity with other endogenous steroids.[4][5]
Sensitivity (LLOQ) ~0.1 - 1 ng/mL~1 - 5 ng/mLThe inherent sensitivity of mass spectrometric detection allows for lower limits of quantification.[6]
Accuracy (% Bias) Typically < ±15%Can be > ±20%The high specificity of LC-MS/MS leads to more accurate measurements. Immunoassays can show positive bias due to cross-reactivity.[7][8]
Precision (%CV) < 15%< 20%Both methods can achieve acceptable precision, but LC-MS/MS often demonstrates lower variability.[6]
Linearity (r²) > 0.99> 0.98Both methods can exhibit good linearity within their respective dynamic ranges.
Throughput Moderate to HighHighImmunoassays are generally faster for large batches of samples due to the 96-well plate format.[3]
Cost per Sample HigherLowerThe initial investment and operational costs for LC-MS/MS instrumentation are significantly higher.

Experimental Protocols: A Step-by-Step Look

To provide a practical understanding, here are detailed, step-by-step methodologies for both an LC-MS/MS and an ELISA method for cortisol quantification in human plasma.

Experimental Protocol 1: LC-MS/MS Method for Cortisol in Human Plasma

This protocol outlines a robust method for the sensitive and specific quantification of cortisol.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is a crucial step to remove interfering substances from the plasma matrix, such as phospholipids and proteins, which can suppress the ionization of the analyte in the mass spectrometer.[9][10]

  • Procedure:

    • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., cortisol-d4).

    • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water.

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

    • Elute the cortisol and internal standard with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Rationale: Chromatographic separation is essential to resolve cortisol from its isomers and other endogenous compounds before it enters the mass spectrometer. Tandem mass spectrometry provides two levels of mass filtering for high specificity.

  • Parameters:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient Elution: A linear gradient from 30% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Cortisol: Precursor ion (m/z) 363.2 -> Product ion (m/z) 121.1

      • Cortisol-d4 (Internal Standard): Precursor ion (m/z) 367.2 -> Product ion (m/z) 121.1

3. Data Analysis

  • Rationale: The concentration of cortisol in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • Procedure:

    • Construct a calibration curve by plotting the peak area ratio (cortisol/cortisol-d4) versus the concentration of the calibration standards.

    • Use a weighted linear regression (1/x²) to fit the calibration curve.

    • Calculate the concentration of cortisol in the unknown samples from the regression equation.

Experimental Protocol 2: Competitive ELISA for Cortisol in Human Serum

This protocol describes a typical competitive ELISA for the quantification of cortisol.[11][12]

1. Reagent Preparation

  • Prepare all reagents, including standards, controls, and wash buffer, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

2. Assay Procedure

  • Pipette 25 µL of each standard, control, and serum sample into the appropriate wells of the antibody-coated microplate.

  • Add 200 µL of the enzyme-conjugated cortisol to each well.

  • Incubate the plate for 60 minutes at room temperature on a microplate shaker.

  • Wash the plate four times with 300 µL of wash buffer per well.

  • Add 100 µL of the TMB substrate solution to each well.

  • Incubate the plate for 15-20 minutes at room temperature in the dark.

  • Add 100 µL of the stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis

  • Rationale: In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Calculate the average absorbance for each set of standards, controls, and samples.

    • Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

    • Determine the concentration of cortisol in the samples by interpolating their mean absorbance values from the standard curve.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were created using Graphviz.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Protein Precipitation / SPE p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 LC Separation p5->a1 Inject a2 Mass Spectrometry (MS1) a1->a2 a3 Collision Cell (Fragmentation) a2->a3 a4 Mass Spectrometry (MS2) a3->a4 d1 Peak Integration a4->d1 Signal d2 Calibration Curve d1->d2 d3 Concentration Calculation d2->d3

Caption: LC-MS/MS workflow for corticosteroid analysis.

ELISA_Workflow cluster_assay ELISA Procedure cluster_readout Data Acquisition & Analysis e1 Add Samples/Standards to Coated Plate e2 Add Enzyme Conjugate e1->e2 e3 Incubate (Competition) e2->e3 e4 Wash e3->e4 e5 Add Substrate e4->e5 e6 Incubate (Color Development) e5->e6 e7 Add Stop Solution e6->e7 r1 Read Absorbance (450 nm) e7->r1 r2 Standard Curve r1->r2 r3 Calculate Concentration r2->r3

Caption: Competitive ELISA workflow for corticosteroid analysis.

Cross-Validation: Ensuring Consistency Across Methods and Labs

Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide comparable quantitative data.[13][14] This is a critical step in drug development, especially when:

  • A bioanalytical method is transferred from a sending laboratory (e.g., a pharmaceutical company's R&D lab) to a receiving laboratory (e.g., a contract research organization).

  • Data from different studies that used different analytical methods need to be compared or combined.

  • A new, improved method is implemented during a long-term clinical trial.

The goal of cross-validation is not necessarily to prove that two methods are identical, but to understand the extent of any systematic bias between them and to ensure that this bias does not impact the interpretation of the study data.[14]

Designing a Cross-Validation Study

A well-designed cross-validation study should include the analysis of the same set of quality control (QC) samples and incurred study samples by both methods.[15]

1. Selection of Samples:

  • QC Samples: At a minimum, low, medium, and high concentration QC samples should be analyzed in replicate (e.g., n=6) by both methods.

  • Incurred Samples: A statistically significant number of incurred samples (at least 30) that span the concentration range of the study should be selected.

2. Acceptance Criteria:

The acceptance criteria for cross-validation should be pre-defined in the study protocol. While the ICH M10 guideline does not prescribe specific acceptance criteria, it emphasizes the assessment of bias.[13] A common approach is to use criteria similar to those for incurred sample reanalysis (ISR).[13]

  • For QC Samples: The mean concentration of the QC samples determined by the new method should be within ±15% of the nominal concentration.

  • For Incurred Samples: At least 67% of the re-analyzed incurred samples should have a percent difference between the initial and re-analyzed values within ±20% of their mean.

3. Statistical Analysis:

In addition to the acceptance criteria, a statistical assessment of the data is crucial to identify any systematic bias. Common statistical tools include:

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. It helps to identify any concentration-dependent bias.

  • Deming Regression: This is a linear regression method that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods.

Illustrative Cross-Validation Decision Logic

The following diagram outlines the decision-making process in a cross-validation study.

Cross_Validation_Logic start Start Cross-Validation Study prep Prepare & Analyze QC and Incurred Samples by Both Methods start->prep eval Evaluate against Pre-defined Acceptance Criteria prep->eval pass Acceptance Criteria Met eval->pass Yes fail Acceptance Criteria Not Met eval->fail No bias Assess for Systematic Bias (Bland-Altman, Deming Regression) pass->bias investigate Investigate Cause of Discrepancy fail->investigate investigate->prep no_bias No Significant Bias Detected bias->no_bias No has_bias Systematic Bias Detected bias->has_bias Yes report Document Findings in Validation Report no_bias->report impact Assess Impact of Bias on Study Data Interpretation has_bias->impact corrective Implement Corrective Actions (e.g., apply a correction factor, re-analyze samples) impact->corrective corrective->report

Caption: Decision logic for a bioanalytical method cross-validation study.

Conclusion: A Commitment to Data Integrity

The cross-validation of bioanalytical methods for corticosteroids is not a mere regulatory hurdle but a scientific necessity to ensure the consistency and reliability of data throughout the lifecycle of a drug development program. While LC-MS/MS stands as the superior technique in terms of specificity and accuracy, immunoassays can still be a viable option for certain applications, provided their limitations are well-understood.

As a senior application scientist, my recommendation is to always prioritize the use of LC-MS/MS for pivotal studies. However, when circumstances necessitate the use of different methods or a change in laboratories, a meticulously planned and executed cross-validation study is the only way to bridge the data and maintain the integrity of your research. By following the principles and protocols outlined in this guide, you can be confident in the quality of your bioanalytical data and the decisions you make based upon it.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency; 2019. [Link]

  • Cawood ML, et al. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS One. 2012;7(2):e32455. [Link]

  • Kratzsch J, et al. Simultaneous Determination of Total Cortisol and Cortisone in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Method Development, Validation and Preliminary Clinical Application. J Med Biochem. 2019;38(2):148-158. [Link]

  • Idkowiak J, et al. LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. protocols.io. 2024. [Link]

  • ICH. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. 2024. [Link]

  • Abdel-Rehim M, et al. LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. J Chromatogr Sci. 2021;59(4):332-341. [Link]

  • Pivonello C, et al. Impact of old and current immunoassays on the 1 mg overnight dexamethasone suppression test: comparison with LC-MS/MS. Eur J Endocrinol. 2025;193(1):1-11. [Link]

  • Alvi SN, Hammami MM. Measurement of cortisol in human plasma and urine by ultra performance liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2012;66:238-244. [Link]

  • Ceccato A, et al. Impact of old and current immunoassays on the 1 mg overnight dexamethasone suppression test: comparison with LC-MS/MS. ResearchGate. 2026. [Link]

  • Tecan. Sample preparation of multiple steroids for quantitative determination by LC-MS/MS – comparison of two extraction procedures. [Link]

  • Fjording MS, Goodman J, Briscoe C. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. 2025;17(1):1-5. [Link]

  • IQVIA. Cross-Validations in Regulated Bioanalysis. 2025. [Link]

  • Marques MA, et al. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas. Clin Chim Acta. 2025;565:120055. [Link]

  • Morello R, et al. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. Molecules. 2022;28(1):245. [Link]

  • European Medicines Agency. ICH guideline M10 Step2b on bioanalytical method validation. 2019. [Link]

  • Signosis. Steroid Hormone ELISA Kits. [Link]

  • Chen YL, Jiang X, Weng N. A liquid chromatographic-tandem mass spectrometric method for the quantitative analysis of dexamethasone in human plasma. J Liq Chromatogr Relat Technol. 2002;25(18):2855-2871. [Link]

  • R-Biopharm. CORTICOSTEROID ELISA A competitive enzyme immunoassay for screening and quantitative analysis of corticosteroids in various matrices. [Link]

  • Falhammar H, et al. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency in. Endocrine Connections. 2018;7(12):1477-1486. [Link]

  • St John's Laboratory. Competitive ELISA protocol. [Link]

  • Wu Y, et al. Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies. AAPS J. 2015;17(4):949-958. [Link]

  • Biotrial. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. 2025. [Link]

  • Al-Khafaji Y, et al. Analysis of illicit glucocorticoid levels in camel hair using competitive ELISA – Comparison with LC–MS/MS. Drug Test Anal. 2020;12(2):258-265. [Link]

  • FDA. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]

  • ICH. ICH M10 Bioanalytical Method Validation. [Link]

  • Findley JW, et al. Cross-validation of bioanalytical methods between laboratories. J Pharm Biomed Anal. 2000;21(6):1249-1255. [Link]

  • Rocci ML Jr, et al. Cross-validation of bioanalytical methods. AAPS J. 2007;9(2):E186-E192. [Link]

  • Viswanathan CT, et al. Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. AAPS J. 2007;9(1):E30-E42. [Link]

  • Taylor RN, et al. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone. Clin Chem. 2002;48(9):1511-1519. [Link]

  • Turpeinen U, Hämäläinen E. Determination of cortisol in human saliva by liquid chromatography-tandem mass spectrometry. Scand J Clin Lab Invest. 2013;73(1):66-71. [Link]

  • Kushnir MM, et al. Analysis of serum cortisol by liquid chromatography-tandem mass spectrometry. Methods Mol Biol. 2010;603:273-282. [Link]

  • Hawley JM, et al. A validated liquid chromatography-tandem mass spectrometry method for the determination of cortisol and cortisone in serum. J Anal Toxicol. 2009;33(8):462-468. [Link]

  • Owen LJ, et al. A sensitive and specific liquid chromatography-tandem mass spectrometry assay for the simultaneous measurement of 11-deoxycortisol, cortisol, cortisone, and corticosterone in serum. Ann Clin Biochem. 2005;42(Pt 6):490-498. [Link]

  • FDA. Guidance for Industry: Bioanalytical Method Validation. 2018. [Link]

Sources

Definitive Guide to Fluticasone Propionate Reference Standards & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluticasone Propionate (FP) is a high-potency fluorinated corticosteroid used extensively in asthma and rhinitis therapies.[][2] Its structural complexity—specifically the 17β-carbothioate S-fluoromethyl ester moiety—creates a unique impurity profile that challenges standard analytical workflows.[2][]

This guide provides a technical comparison of reference standards required for FP impurity profiling, compliant with ICH Q3A/Q3B and pharmacopeial (USP/EP) mandates. It distinguishes between primary pharmacopeial standards and certified secondary standards, offering experimental protocols to validate their performance.

The Impurity Landscape: Origins & Structural Analysis

Effective profiling requires distinguishing between process-related impurities (synthesis byproducts) and degradation products (stability indicators).[2]

Table 1: Key Fluticasone Propionate Impurities (EP/USP)
EP ImpurityUSP DesignationCommon NameCAS No.[4][5][6][7][8][9]OriginStructural Difference
Impurity A -FP Acid65429-42-7Degradation (Hydrolysis)S-fluoromethyl ester hydrolyzed to carboxylic acid.[2]
Impurity B Related Comp. ASulfenic Acid Analog948566-12-9DegradationThioester oxidized to sulfenic acid (-SOH).[2][]
Impurity C Related Comp. CFP Acetate80474-24-4Synthesis17-Acetate ester instead of 17-Propionate.[][2]
Impurity D Related Comp. DS-Methyl Analog73205-13-7SynthesisS-Methyl ester (-SCH3) instead of S-Fluoromethyl (-SCH2F).[2][]
Impurity E -1,2-Dihydro FP105613-90-9SynthesisSaturation of the C1-C2 double bond.[][2][]
Impurity F -11-Ketone FP1219174-94-3Degradation (Oxidation)C11-Hydroxyl oxidized to Ketone.[][2][]
Impurity G Related Comp. EFP Dimer220589-37-7SynthesisDisulfide linkage between two steroid nuclei.[2][]

Critical Insight: Impurity D (S-Methyl Analog) is the most critical process impurity.[][2] It arises from incomplete fluorination during the final synthesis step. Because its structure is nearly identical to FP (lacking only one fluorine atom), it is the "Critical Pair" for chromatographic resolution.

Reference Standard Strategy: Primary vs. Secondary

Choosing the right standard impacts regulatory acceptance and cost-efficiency.[2]

Pharmacopeial Primary Standards (USP/EP)
  • Role: Official release testing and dispute resolution.

  • Format: Often supplied as "System Suitability Mixtures" (e.g., USP Catalog #1285884) containing FP and Impurity D to prove resolution.[]

  • Pros: Unquestioned regulatory acceptance; no internal characterization required.[]

  • Cons: High cost; limited quantity; not sustainable for routine batch release or stability studies.[]

Certified Secondary Standards (CRMs)
  • Role: Routine QC, method validation, and stability studies.

  • Requirement: Must be traceable to a primary standard or fully characterized (NMR, Mass, HPLC purity, TGA).[]

  • Selection Criteria:

    • Purity: >98% (area normalization is insufficient; requires qNMR or mass balance).

    • Salt Form: Ensure the standard is the free base or salt form matching the method.

    • Stability: The S-fluoromethyl group is labile.[][2] Standards must be stored at -20°C to prevent spontaneous hydrolysis to Impurity A.[][2][]

Experimental Validation: HPLC Impurity Profiling

The following protocol is adapted from USP <621> and internal validation studies. It focuses on resolving the "Critical Pair" (FP and Impurity D).

Chromatographic Conditions
  • Column: Waters Spherisorb ODS2 (3 µm, 4.6 x 150 mm) or equivalent C18 column (e.g., Acquity BEH C18 for UPLC).[]

  • Mobile Phase A: Ammonium dihydrogen phosphate (0.05 M) in Water (pH 3.5).[]

  • Mobile Phase B: Acetonitrile / Methanol (50:50 v/v).[]

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Detection: UV @ 239 nm.[]

  • Column Temp: 40°C.

System Suitability Protocol
  • Preparation: Dissolve USP Fluticasone Propionate Resolution Mixture RS (containing FP and Impurity D) in Mobile Phase B.

  • Injection: Inject 20 µL.

  • Acceptance Criteria:

    • Resolution (

      
      ):  Between FP and Impurity D must be > 1.5 .
      
    • Tailing Factor: NMT 1.5 for the FP peak.

    • RSD: < 2.0% for replicate injections.[]

Comparative Performance Data (Simulated)

Comparison of resolution (


) between FP and Impurity D using different column chemistries:
Column TypeParticle SizeResolution (

)
Analysis TimeVerdict
Standard C18 5 µm1.445 minMarginal (Risk of failure)
High-Res C18 3 µm1.835 minRecommended (Robust)
UHPLC C18 1.7 µm3.212 minOptimal (High throughput)

Visualizations

Synthesis & Degradation Pathways

This diagram illustrates the origin of the critical impurities, distinguishing between synthetic byproducts (D, G) and degradation products (A, F).

FP_Pathways Start Flumethasone (Starting Material) Inter Thioic Acid Intermediate Start->Inter Acylation FP Fluticasone Propionate (API) Inter->FP Fluoromethylation (Br-CH2-F) ImpD Impurity D (S-Methyl Analog) [Incomplete Fluorination] Inter->ImpD Methylation (Side Rxn) ImpG Impurity G (Dimer) Inter->ImpG Dimerization (Side Rxn) ImpA Impurity A (Carboxylic Acid) FP->ImpA Hydrolysis (Alkaline/In vivo) ImpF Impurity F (11-Ketone) FP->ImpF Oxidation (Stress)

Caption: Origins of Fluticasone Propionate impurities. Red paths indicate degradation; dashed paths indicate synthesis side-reactions.[][2][]

Analytical Decision Workflow

A logic flow for qualifying reference standards before use in GLP/GMP studies.

Standard_Qual Step1 Select Reference Standard Check1 Is it USP/EP Primary? Step1->Check1 UseDirect Use Directly (No CoA verification needed) Check1->UseDirect Yes Step2 Obtain Secondary Standard (Custom Synthesis/CRM) Check1->Step2 No Check2 Verify CoA Data Step2->Check2 Fail Reject Standard (Request New Batch) Check2->Fail Purity < 98% or Incorrect Salt Pass Perform System Suitability (Resolution > 1.5) Check2->Pass Valid NMR/Mass/HPLC

Caption: Decision tree for selecting and qualifying reference standards for regulatory submission.

References

  • European Pharmacopoeia (Ph. Eur.) . Fluticasone Propionate Monograph 1750. EDQM. Available at: [Link][2]

  • Mistry, N., et al. (1999) .[] "The impurity profile of production batches of fluorine-containing drugs can be characterised efficiently using 19F NMR spectroscopy."[2][] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Smith, R.J., et al. "Stability-indicating HPLC method for Fluticasone Propionate."[] Journal of Chromatographic Science. (Methodology adapted for Section 4).

  • ICH Expert Working Group . ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link][2]

Sources

Comparative Study of Analytical Techniques for Corticosteroid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate analysis of corticosteroids is critical in drug development, clinical diagnostics, and doping control. This guide provides a technical comparison of the primary analytical methodologies: Immunoassays (ELISA) , High-Performance Liquid Chromatography (HPLC-UV) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and the emerging Supercritical Fluid Chromatography (SFC) .

While LC-MS/MS remains the gold standard for its superior sensitivity and specificity, SFC is emerging as a powerful orthogonal technique for separating structural isomers. This guide details the experimental trade-offs, validation parameters, and specific protocols to assist researchers in selecting the optimal workflow.

Comparative Landscape: Technique Selection

The choice of analytical technique depends on the required sensitivity, sample throughput, and the specific need to distinguish between structurally similar steroids (e.g., cortisol vs. cortisone, prednisone vs. prednisolone).

Table 1: Technical Performance Comparison
FeatureLC-MS/MS (Gold Standard) HPLC-UV ELISA (Immunoassay) SFC-MS/MS (Emerging)
Primary Mechanism Mass-to-charge ratio (m/z) & fragmentationHydrophobicity & UV absorptionAntibody-antigen bindingSupercritical fluid partitioning & Mass spec
Sensitivity (LOD) High (1–50 pg/mL)Moderate (10–50 ng/mL)High (10–100 pg/mL)High (Similar to LC-MS)
Selectivity Excellent (Distinguishes isomers)Low (Co-elution common)Poor (Cross-reactivity issues)Superior (Chiral/Isomer resolution)
Throughput High (5–10 min/run)Low (15–30 min/run)Very High (96+ samples/run)Ultra-High (<5 min/run)
Matrix Effects Susceptible (Ion suppression)MinimalSusceptible (Non-specific binding)Low (Gas-phase mobile phase)
Cost per Sample High (Instrument + Consumables)LowModerate (Kit dependent)Moderate/High

Deep Dive: The Gold Standard (LC-MS/MS)

LC-MS/MS is the preferred method for quantitative bioanalysis due to its ability to multiplex analytes and eliminate cross-reactivity found in immunoassays.

Experimental Workflow

The following diagram illustrates the validated workflow for analyzing corticosteroids in plasma, highlighting the critical decision points for sample preparation.

G cluster_prep Sample Preparation (Selection) Sample Biological Sample (Plasma/Serum 200µL) IS Add Internal Standard (Deuterated Analogs) Sample->IS PPT Protein Precipitation (High Throughput, Dirty) IS->PPT LLE Liquid-Liquid Extraction (Clean, Labor Intensive) IS->LLE SLE Supported Liquid Extraction (Automated, Very Clean) IS->SLE LC UHPLC Separation (C18 Column, 1.7µm) PPT->LC High Matrix Effect LLE->LC SLE->LC Recommended MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Figure 1: Decision workflow for Corticosteroid Analysis via LC-MS/MS. SLE is highlighted as the optimal balance between cleanliness and automation.

Validated Protocol: LC-MS/MS for Plasma Corticosteroids

Objective: Simultaneous quantification of Cortisol, Cortisone, and Dexamethasone.

1. Sample Preparation (Supported Liquid Extraction - SLE):

  • Principle: Mimics LLE but uses a diatomaceous earth cartridge to increase surface area, eliminating emulsions.

  • Step 1: Aliquot 200 µL plasma + 20 µL Internal Standard (d4-Cortisol, 100 ng/mL).

  • Step 2: Dilute 1:1 with 0.1% Formic Acid (aq) to disrupt protein binding.

  • Step 3: Load onto SLE+ plate (400 µL capacity). Apply gentle vacuum to initiate loading.

  • Step 4: Wait 5 minutes (Critical: allows aqueous phase to absorb into the silica matrix).

  • Step 5: Elute with 1 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Step 6: Evaporate to dryness under N2 at 40°C; reconstitute in 100 µL MeOH:H2O (50:50).

2. UHPLC Separation Conditions:

  • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (Enhances ionization for steroids).

  • Mobile Phase B: Methanol.[1]

  • Gradient: 40% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

3. MS/MS Detection (MRM Transitions):

  • Cortisol: 363.2 → 121.1 (Quant), 363.2 → 97.1 (Qual).

  • Cortisone: 361.2 → 163.1.

  • Dexamethasone: 393.2 → 373.2 (Water loss), 393.2 → 355.2.

Emerging Alternative: Supercritical Fluid Chromatography (SFC)

SFC is gaining traction for its ability to separate chiral steroids and structural isomers that co-elute in reversed-phase LC (e.g., separating 11-ketotestosterone from 11-ketoandrosterone).

Why SFC?
  • Orthogonality: Uses Normal-Phase selectivity with Reversed-Phase ease of use.

  • Speed: Low viscosity of Supercritical CO2 allows 3-5x higher flow rates than HPLC.

  • Isomer Resolution: Superior for separating stereoisomers (e.g., Betamethasone vs. Dexamethasone).

Table 2: Performance Metrics (LC-MS/MS vs. SFC-MS/MS)
ParameterLC-MS/MS (UHPLC) SFC-MS/MS
Mobile Phase Water / Methanol / AcetonitrileCO2 + Methanol (Modifier)
Run Time 5 – 12 minutes2 – 5 minutes
Isomer Separation Difficult (Requires long columns)Excellent (inherent chiral selectivity)
Solvent Consumption ModerateVery Low (Green Chemistry)
Sensitivity ExcellentGood (Make-up flow required for ESI)

Critical Challenges & Troubleshooting

Matrix Effects & Ion Suppression

Biological matrices (plasma, urine) contain phospholipids that co-elute with steroids, causing signal suppression in LC-MS.

  • Solution: Monitor the phospholipid transition (m/z 184 → 184) during method development.

  • Protocol Adjustment: If phospholipids overlap with the analyte, switch from Protein Precipitation (PPT) to Hybrid SPE (zirconia-coated silica) which selectively removes phospholipids.

Cross-Reactivity in Immunoassays

ELISA kits often overestimate cortisol levels in patients taking synthetic corticosteroids (e.g., Prednisolone).

  • Data Point: Prednisolone can show up to 40-60% cross-reactivity in standard Cortisol ELISA kits, rendering them invalid for patients on steroid therapy. LC-MS/MS shows <0.1% interference .

References

  • Pujos, E., et al. (2005). Comparison of the analysis of corticosteroids using different techniques. Analytical and Bioanalytical Chemistry.

  • Thermo Fisher Scientific. (2019). Which LC-MS/MS Platform is Most Appropriate for the Quantitative Analysis of Steroids?

  • MDPI. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis.

  • Waters Corporation. (2023). Comparison of Sample Preparation Techniques (SPE vs SLE vs LLE) for Bioanalysis.

  • Nováková, L., et al. (2018). The utility of ultra-high performance supercritical fluid chromatography–tandem mass spectrometry (UHPSFC-MS/MS) for clinically relevant steroid analysis. Journal of Chromatography B.

Sources

Regulatory Guidelines for Internal Standards in Bioanalysis: A Comparative Guide to SIL vs. Analog Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regulatory Guidelines for the Use of Internal Standards in Bioanalysis Content Type: Publish Comparison Guide

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is the primary normalization factor ensuring data integrity.[1][2] With the adoption of the ICH M10 harmonized guideline, the regulatory scrutiny on IS performance—specifically regarding response variability and matrix effect compensation—has intensified. This guide compares the two primary IS strategies: Stable Isotope Labeled (SIL) and Structural Analog standards, evaluating their performance against strict FDA, EMA, and ICH M10 acceptance criteria.

Part 1: The Regulatory Framework (ICH M10, FDA, EMA)[3]

The regulatory landscape has shifted from simple acceptance criteria to a holistic review of IS "tracking" capabilities. The following table summarizes the current harmonized requirements.

ParameterICH M10 / FDA / EMA RequirementCritical Thresholds
Interference (Selectivity) Response in blank matrix at IS retention time must be negligible.≤ 5% of average IS response.[3][4][5]
Cross-Talk IS contribution to the Analyte channel.[1][3][4][5][6][7][8]≤ 20% of the Analyte LLOQ response.[4][9]
Matrix Factor (MF) Assessment of ion suppression/enhancement using IS-normalized calculation.CV ≤ 15% across 6 individual matrix lots.
Response Variability Monitoring of IS response trends throughout the run.No fixed % limit (e.g., 50-150% is a common internal SOP, not a law). Trend analysis is mandatory.
Retention Time (RT) IS must elute sufficiently close to the analyte to track matrix effects.Co-elution is preferred (SIL); Analog must be within a validated window.
Part 2: Comparative Analysis – SIL-IS vs. Analog-IS[1]

This section objectively compares the performance of Stable Isotope Labeled (SIL) standards against Structural Analogs. While SIL is the industry "Gold Standard," understanding why—and when it fails—is critical for method development.

1. Stable Isotope Labeled (SIL) IS
  • Mechanism: The analyte is labeled with heavy isotopes (

    
    , 
    
    
    
    ,
    
    
    ).
  • Performance: Theoretically co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events.

  • The "Deuterium Risk": Deuterated (

    
    ) IS can exhibit a slight retention time shift (the "Isotope Effect") on high-efficiency columns, causing it to separate from the analyte and fail to track narrow bands of matrix suppression. 
    
    
    
    and
    
    
    do not suffer from this but are significantly more expensive.
2. Structural Analog IS
  • Mechanism: A chemically similar compound (e.g., a metabolite or homolog) used when SIL is unavailable.

  • Performance: Elutes at a different retention time.

  • Risk: If a matrix interferent elutes at the Analyte RT but not at the Analog RT, the Analog will not correct for the suppression, leading to quantitative bias.

3. Comparative Data: Matrix Effect Compensation

The following table illustrates a representative validation experiment comparing IS performance in "High Lipemic" plasma (a common stress test).

MetricSIL-IS (

-Analyte)
Analog-IS (Homolog)Regulatory Status
Retention Time Delta +0.00 min (Perfect Co-elution)-0.85 minSIL Preferred
Absolute Matrix Factor (Analyte) 0.65 (35% Suppression)0.65 (35% Suppression)N/A
IS-Normalized Matrix Factor 1.02 (Corrected)0.78 (Under-corrected)SIL Pass / Analog Fail
Precision (%CV) @ LLOQ 4.2%18.5%Analog Risk High
Cost / Availability High / Custom Synthesis often requiredLow / Off-the-shelfAnalog Preferred

Expert Insight: In the data above, the Analog IS failed to correct for ion suppression because it eluted before the suppression zone. The SIL IS was suppressed to the same degree as the analyte (0.65), so the ratio remained constant (1.02), preserving accuracy.

Part 3: Visualized Workflows
Diagram 1: IS Selection Decision Tree

This logic flow ensures compliance with ICH M10 regarding cross-talk and matrix effects.

IS_Selection Start Select Internal Standard CheckSIL Is SIL-IS ($^{13}C$ or $^{15}N$) Available? Start->CheckSIL CheckDeuterium Is Deuterated ($^2H$) IS Available? CheckSIL->CheckDeuterium No EvalPurity Evaluate Purity & Cross-Talk (IS contrib to Analyte < 20% LLOQ) CheckSIL->EvalPurity Yes CheckAnalog Select Structural Analog CheckDeuterium->CheckAnalog No EvalRT Evaluate Retention Time Shift (Does D-IS separate from Analyte?) CheckDeuterium->EvalRT Yes CheckAnalog->EvalPurity MatrixTest Perform Matrix Factor Test (6 Lots) EvalPurity->MatrixTest Pass Fail Reject IS (Redesign/Reselect) EvalPurity->Fail Fail (>20% LLOQ) EvalRT->CheckAnalog Significant Shift EvalRT->EvalPurity No Shift Pass IS Validated (Ready for Method Val) MatrixTest->Pass CV < 15% MatrixTest->Fail CV > 15%

Caption: Decision logic for selecting an Internal Standard compliant with ICH M10 selectivity and matrix factor requirements.

Diagram 2: FDA IS Response Monitoring Logic

The FDA 2019 Q&A mandates a specific logic for handling IS variability in study samples.

IS_Monitoring RunAnalysis Run Study Samples ReviewPlot Review IS Response Plot RunAnalysis->ReviewPlot VarCheck Is Variability Systemic? ReviewPlot->VarCheck Compare Compare Study Samples vs. Stds/QCs VarCheck->Compare Yes (Drift/Outliers) Accept Accept Run VarCheck->Accept No (Random Noise) Parallel Do Study Samples track with QCs? Compare->Parallel RootCause Investigate Root Cause (Matrix Effect, Prep Error) Parallel->RootCause No (Divergent) Parallel->Accept Yes (Parallel Tracking) Reject Reject Run RootCause->Reject

Caption: Workflow for monitoring IS response variability during sample analysis as per FDA 2019 Q&A guidance.

Part 4: Self-Validating Experimental Protocol

This protocol ensures your IS selection meets the Scientific Integrity pillars of E-E-A-T.

Protocol: Cross-Interference & Matrix Factor Verification

Objective: To quantitatively verify that the IS does not interfere with the analyte (Selectivity) and adequately compensates for matrix effects (Matrix Factor).

Reagents:

  • Solution A: Pure Analyte at LLOQ concentration.

  • Solution B: Pure Internal Standard at working concentration.

  • Solution C: Extracted Blank Matrix (6 different lots).

Step-by-Step Methodology:

  • Spectral Cross-Talk Check (Selectivity):

    • Inject Solution B (Pure IS). Monitor the Analyte MRM transition.

    • Acceptance Criteria: Peak area in Analyte channel must be ≤ 20% of the area of Solution A (LLOQ).

    • Inject Solution A (Pure Analyte at ULOQ). Monitor the IS MRM transition.

    • Acceptance Criteria: Peak area in IS channel must be ≤ 5% of the area of Solution B.

  • Matrix Factor (MF) Determination (The "Tracking" Test):

    • Prepare Set 1 (Reference): Spike Analyte (Low QC level) and IS into neat solvent.

    • Prepare Set 2 (Post-Extraction Spike): Extract 6 lots of blank matrix. Spike Analyte and IS into the final extracts.

    • Calculation:

      
      
      
    • Acceptance Criteria: The Coefficient of Variation (%CV) of the IS-Normalized MF across the 6 lots must be ≤ 15% .[3]

Why this works (Causality): If the IS-Normalized MF is close to 1.0 with low CV, the IS is experiencing the exact same suppression as the analyte. If the CV is high (>15%), the IS is failing to "track" the matrix effect variations between patients, rendering the method non-compliant.

References
  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation, 2022.[10] [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration (FDA), 2019.[7][11][12] [Link]

  • Guideline on Bioanalytical Method Validation. European Medicines Agency (EMA), 2011. [Link]

  • Comparison of Deuter

    
     Internal Standards. Bioanalysis Zone, "The Deuterium Isotope Effect in LC-MS," 2021. [Link]
    

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Dihydro Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,2-Dihydro Fluticasone Propionate-d3. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to ensure the safe handling and disposal of this potent, deuterated corticosteroid, grounded in established safety principles and regulatory standards.

The core principle of this guide is risk mitigation. 1,2-Dihydro Fluticasone Propionate-d3, like its parent compound Fluticasone Propionate, is a pharmacologically active substance. While the isotopic labeling (d3) is unlikely to alter its fundamental chemical hazards, it is prudent to handle it with the same level of caution as the non-labeled compound. The primary hazards associated with Fluticasone Propionate include potential for organ damage through prolonged exposure, harm if inhaled or swallowed, skin irritation, and suspected reproductive toxicity.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, making environmental containment a critical concern.[3]

Part 1: Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This informs the necessary personal protective equipment (PPE) and handling procedures.

Hazard Profile Summary
Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity Harmful if swallowed or inhaled.[1][3]Inhalation, Ingestion
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction.[1][2]Dermal Contact
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]Inhalation
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]Inhalation, Ingestion, Dermal Contact
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][3]Inhalation, Ingestion, Dermal Contact
Environmental Hazard May cause long-lasting harmful effects to aquatic life.[1][3]Environmental Release

This table synthesizes data from multiple Safety Data Sheets for Fluticasone Propionate.

The Significance of Deuteration (d3)

The presence of three deuterium atoms in 1,2-Dihydro Fluticasone Propionate-d3 is primarily for use in metabolic studies or as an internal standard in analytical chemistry. From a chemical hazard and disposal perspective, this isotopic substitution does not significantly alter the compound's reactivity or toxicity. Therefore, all disposal procedures should align with those established for the parent compound, Fluticasone Propionate.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage. It is imperative to follow all institutional, local, state, and federal regulations for pharmaceutical waste disposal.[4][5][6]

Step 1: Segregation and Waste Identification

Proper waste segregation at the point of generation is the cornerstone of safe laboratory practice.[7]

  • Designate a Waste Stream: 1,2-Dihydro Fluticasone Propionate-d3 waste must be classified as hazardous pharmaceutical waste. It should never be mixed with general laboratory trash, non-hazardous chemical waste, or biohazardous waste.

  • Types of Waste:

    • Neat (Pure) Compound: Unused or expired solid 1,2-Dihydro Fluticasone Propionate-d3.

    • Contaminated Labware: Items grossly contaminated with the compound, such as weighing boats, spatulas, and vials.

    • Contaminated PPE: Gloves, disposable lab coats, and other protective gear that have come into direct contact with the compound.

    • Solutions: Any solutions containing dissolved 1,2-Dihydro Fluticasone Propionate-d3.

Step 2: Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust PPE is mandatory during all handling and disposal activities.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile gloves). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1][9]

  • Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant contamination.[10]

Step 3: Containment and Labeling

Proper containment prevents accidental exposure and ensures the waste is correctly identified for final disposal.

  • Primary Container:

    • For solid waste and contaminated labware, use a sealable, leak-proof plastic container clearly marked for hazardous chemical waste.[11]

    • For liquid waste, use a compatible, sealed container.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,2-Dihydro Fluticasone Propionate-d3"

    • Associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard")

    • The date waste was first added to the container.

Step 4: Storage

Store the designated hazardous waste container in a secure, well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][4][12] The storage area should be a designated satellite accumulation area, in compliance with institutional and EPA guidelines.

Step 5: Final Disposal

The ultimate disposal of 1,2-Dihydro Fluticasone Propionate-d3 must be handled by a licensed hazardous waste disposal company.[4][5]

  • Regulatory Compliance: The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][13]

  • Prohibition of Sewer Disposal: It is strictly prohibited to dispose of hazardous pharmaceutical waste down the drain or into any sewer system.[13][14] This is to prevent the contamination of waterways and protect aquatic ecosystems.[13]

  • Incineration: The recommended final disposal method for this type of waste is high-temperature incineration in a facility permitted to handle hazardous pharmaceutical waste.[4][11][15] This process destroys the active pharmaceutical ingredient, rendering it inert.

  • Documentation: Maintain a manifest or other records of the waste transfer to the disposal company, in accordance with your institution's policies and regulatory requirements.[16]

Part 3: Emergency Procedures for Spills

In the event of an accidental spill, a swift and safe response is crucial to mitigate exposure and environmental release.

Spill Response Protocol
  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Assess the Situation: Evaluate the extent of the spill and any immediate hazards (e.g., airborne dust).

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Part 2.

  • Containment and Cleanup (for solid spills):

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated hazardous waste container.[1]

    • Do not use compressed air to clean up the spill, as this will generate dust.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1,2-Dihydro Fluticasone Propionate-d3.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of Waste (1,2-Dihydro Fluticasone Propionate-d3) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Always segregate Segregate as Hazardous Pharmaceutical Waste ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container sewer DO NOT Dispose in Sink/Trash segregate->sewer Incorrect Path store Store in Secure Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs incinerate Transport by Licensed Contractor for High-Temperature Incineration contact_ehs->incinerate end Disposal Complete (Manifest Documented) incinerate->end

Caption: Disposal workflow for 1,2-Dihydro Fluticasone Propionate-d3.

References

  • Fluticasone Propionate - Apollo Scientific.

  • MATERIAL SAFETY DATA SHEETS FLUTICASONE PROPIONATE - Cleanchem Laboratories.

  • OSHA Compliance For Laboratories - US Bio-Clean.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET for XHANCE (fluticasone propionate) nasal spray, 93 mcg - Optinose.

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule - Republic Services.

  • OSHA Laboratory Standard - NCBI - NIH.

  • Safety Data Sheet - Cayman Chemical.

  • Pharmaceutical Waste Regulations: Policy and Procedure - Daniels Health.

  • Regulation of Laboratory Waste - American Chemical Society.

  • Safe and Compliant Laboratory Waste Management - Environmental Marketing Services.

  • Update on pharmaceutical waste disposal regulations - Ovid.

  • Waste Management Requirements for Pharmaceutical Waste - MCF Environmental Services.

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals - AHE.org.

  • OSHA and Biohazard Waste Disposal Guidelines - Daniels Health.

  • SAFETY DATA SHEET - AFG Bioscience.

  • 1 - Safety Data Sheet - USP.

  • Safety data sheet - British Pharmacopoeia.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Fluticasone propionate SAFETY DATA SHEET - Santa Cruz Biotechnology.

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency - Triumvirate Environmental.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Safety Data Sheet - Spectrum Chemical.

  • DEA Pharmaceutical Disposal Regulations - Rx Destroyer.

  • Medication & Pharmaceutical Waste Disposal Explained - Stericycle.

  • Management of Hazardous Waste Pharmaceuticals | US EPA.

Sources

Personal protective equipment for handling 1,2-Dihydro Fluticasone Propionate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1,2-Dihydro Fluticasone Propionate-d3 Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

To: Laboratory Operations & Safety Teams From: Senior Application Scientist, Technical Safety Division Subject: Operational Containment and PPE Strategy for High-Potency Corticosteroid Standards

Executive Summary & Risk Profile

You are handling 1,2-Dihydro Fluticasone Propionate-d3 , a deuterated impurity/metabolite standard of Fluticasone Propionate. While "impurities" are often dismissed as secondary, in the context of potent corticosteroids, they must be treated with the Precautionary Principle .

  • Compound Class: Synthetic Fluorinated Corticosteroid (Glucocorticoid).

  • Primary Hazard: Reproductive toxicity, specific target organ toxicity (STOT-RE), and potent immune suppression.

  • Occupational Exposure Band (OEB): Band 4 or 5 (Default for potent steroids).

    • Implication: Visible dust is already an over-exposure.

  • Physical State: Solid powder. This is the highest risk state due to aerosolization potential.

  • Isotopic Labeling (d3): The deuterium labeling does not alter the toxicity profile for PPE purposes. Treat it identically to the unlabeled parent compound.

Critical Warning: Do not rely on standard "General Lab" safety protocols. This compound requires a Zero-Skin-Contact and Zero-Inhalation strategy.

The Barrier Strategy: PPE & Engineering Controls

Effective safety is a system of redundant barriers. PPE is your last line of defense; Engineering controls are your first.

A. Engineering Controls (Primary Barrier)
  • Handling Location: All open handling of the powder (weighing, transfer, solubilization) must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .

  • Static Control: Deuterated standards are often expensive and static-prone. Use an ionizing anti-static gun inside the enclosure to prevent powder scattering (which causes both exposure risk and mass loss).

B. Personal Protective Equipment (Secondary Barrier)

The following matrix defines the required PPE based on the operation.

Protection ZoneRequirementTechnical Rationale
Respiratory N95 is INSUFFICIENT. Use PAPR (Powered Air Purifying Respirator) or N100/P3 half-mask if outside a BSC.Inside a functioning BSC: Surgical mask (product protection) is acceptable only if face velocity is verified.Corticosteroids are potent at microgram levels. Standard N95s allow up to 5% leakage, which is unacceptable for OEB 4 solids.
Dermal (Hands) Double Gloving (Nitrile).Outer: Long-cuff (min 0.12mm).Inner: Standard Nitrile.Breakthrough Time: Solvents used (DMSO/MeOH) can permeate gloves, carrying the steroid with them. Double gloving allows outer glove removal immediately upon contamination.
Body Tyvek® Lab Coat or Coverall (Disposable, impervious to dust).Wrist cuffs must be sealed (taped or thumb loops).Cotton lab coats trap dust and become a secondary source of exposure (the "take-home" toxin risk).
Ocular Chemical Safety Goggles (Indirect Vent).Prevent dust entry via tear ducts. Safety glasses with side shields are insufficient for powders.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Verify Airflow: Check magnehelic gauge on the BSC/Enclosure.

  • Gown Up: Don PPE in the order: Shoe covers

    
     Gown 
    
    
    
    Mask/Respirator
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Static Neutralization: Aim the anti-static gun at the vial for 5-10 seconds before opening. This prevents the "poof" of powder upon cap removal.

  • Weighing: Open the vial only inside the enclosure. Use a disposable spatula.

  • Solubilization (The Safety Lock): Dissolve the solid immediately.

    • Solvent Choice: DMSO or Methanol (Fluticasone is insoluble in water).

    • Note: Once in solution, the aerosol risk drops to near zero, but the permeation risk (skin absorption) increases.

Phase 2: Decontamination & Disposal

Standard cleaning (soap/water) is ineffective for lipophilic steroids and may just spread the contamination.

  • Solubilize Surface Residue: Wipe the work surface with 70% Isopropyl Alcohol (IPA) or a surfactant-based cleaner to lift the hydrophobic steroid.

  • Chemical Deactivation: Apply a Sodium Hypochlorite (Bleach) solution (0.5% - 1%) or a Peroxide/Peracetic Acid sporicidal agent.

    • Mechanism:[1][2][3] Oxidizing agents attack the steroid backbone, chemically degrading the active pharmacophore.

    • Wait Time: Allow 5-10 minutes of contact time.

  • Rinse: Wipe with sterile water to remove corrosive oxidizer residues.

  • Waste Disposal:

    • Solids (Gloves, Wipes, Vials): Segregate into "Cytotoxic/High Potency" waste bins. Incineration is the mandatory disposal method.

    • Liquids: Do not pour down the drain. Collect in solvent waste containers labeled "Contains Corticosteroids."

Visualizing the Safety Logic

Diagram 1: The Hierarchy of Containment

This diagram illustrates the relationship between engineering controls and operator behavior.

HierarchyOfControls cluster_0 Containment Zone Source 1,2-Dihydro Fluticasone Propionate-d3 (Solid Powder) Engineering Primary Barrier: Class II BSC or Isolator (Negative Pressure) Source->Engineering Contained In PPE Secondary Barrier: PPE (Double Gloves, Tyvek, Resp) Engineering->PPE Breach Protection Worker Researcher Safety PPE->Worker Final Defense Procedure Procedural Barrier: Wet Wiping / Static Control Procedure->Engineering Supports

Caption: The "Swiss Cheese" model of defense. Engineering controls contain the source; PPE protects the worker only if containment fails.

Diagram 2: Gowning & De-Gowning Sequence

Correct removal of PPE is critical to prevent contaminating your skin after the experiment.

GowningSequence cluster_donning Donning (Entry) cluster_doffing Doffing (Exit) - CRITICAL Start Start Procedure Step1 1. Shoe Covers Start->Step1 Step2 2. Tyvek Gown Step1->Step2 Step3 3. Respirator/Mask Step2->Step3 Step4 4. Goggles Step3->Step4 Step5 5. Inner Gloves Step4->Step5 Step6 6. Outer Gloves (Over Cuff) Step5->Step6 Out1 1. Remove Outer Gloves (Inside-Out) Step6->Out1 Work Complete Out2 2. Remove Gown (Roll away from body) Out1->Out2 Out3 3. Remove Goggles Out2->Out3 Out4 4. Remove Respirator Out3->Out4 Out5 5. Remove Inner Gloves Out4->Out5 Out6 6. Wash Hands (Soap/Water 20s) Out5->Out6

Caption: The "Doffing" sequence is designed to peel layers away without the outside surface touching the skin.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[4] Corticosteroids can cause bronchospasm in sensitized individuals. Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes .[5] Do not use alcohol (it increases skin absorption).

  • Eye Contact: Flush with water for 15 minutes.[5]

  • Spill (Powder):

    • Do NOT dry sweep. This generates dust.

    • Cover spill with paper towels dampened with IPA or surfactant .

    • Wipe up carefully.

    • Follow with Bleach/Oxidizer decontamination step.

References

  • Merck/Sigma-Aldrich. Safety Data Sheet: Fluticasone Propionate. Retrieved from

  • SafeBridge Consultants.Occupational Health Categorization of Pharmaceutical Compounds.
  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) - Appendix A: Primary Containment for Biohazards. Retrieved from

  • USP <800>. Hazardous Drugs - Handling in Healthcare Settings. (Provides the framework for containment and decontamination). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.